molecular formula C11H10N2O2 B1392165 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1248408-55-0

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1392165
CAS No.: 1248408-55-0
M. Wt: 202.21 g/mol
InChI Key: NGHAENOTAMOHBC-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS 1248408-55-0) is a high-value heterocyclic compound serving as a key chemical intermediate in medicinal chemistry and scientific research . This molecule features a pyrrole-3-carboxylic acid core, a scaffold recognized for its significance in the development of pharmacologically active agents . The presence of both the carboxylic acid group and the pyridinyl substituent makes it a versatile building block for the synthesis of more complex molecules, such as amides, through further derivatization . The pyrrole ring contributes to the compound's aromaticity, and the carboxylic acid group at the 3-position has a pKa of approximately 5.0, which can influence its solubility and binding interactions . Researchers utilize this compound and its structural analogs in various applications, including the investigation of antimicrobial and anticancer properties, as well as in the development of modulators for neurological targets . It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)6-10(13-7)8-2-4-12-5-3-8/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHAENOTAMOHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This guide provides a comprehensive technical overview of the synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest due to its structural motifs—a substituted pyrrole, a pyridine ring, and a carboxylic acid—which are prevalent in biologically active molecules.[2][3] We will explore the strategic selection of synthetic routes, delve into the mechanistic underpinnings of the chosen methodology, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated pathway to this valuable chemical entity.

Strategic Foundation: Retrosynthetic Analysis and Method Selection

The design of an efficient synthesis begins with a critical evaluation of the target structure. This compound is a trisubstituted pyrrole. Several classical methods exist for pyrrole ring formation, including the Paal-Knorr, Van Leusen, and Hantzsch syntheses.[4][5][6]

  • Paal-Knorr Synthesis : This route involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8] While effective, the synthesis of the requisite 1,4-dicarbonyl precursor for our target can be multi-stepped and non-trivial.

  • Van Leusen Synthesis : This method utilizes a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and a Michael acceptor.[9][10] It is a powerful tool, but again, the preparation of the specific electron-deficient alkene needed can add complexity.

  • Hantzsch Pyrrole Synthesis : This classical multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia.[6][11] This approach is particularly well-suited for our target molecule as the starting materials are either commercially available or readily synthesized. It offers a convergent and atom-economical pathway to highly substituted pyrroles.

Given the accessibility of the precursors and the directness of the route, the Hantzsch Pyrrole Synthesis is selected as the most logical and efficient strategy. The retrosynthetic disconnection is outlined below:

Retrosynthesis cluster_precursors Precursors Target This compound Disconnection1 C-O Bond (Hydrolysis) Target->Disconnection1 Intermediate Ethyl 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate Disconnection2 Hantzsch Disconnection Intermediate->Disconnection2 Disconnection1->Intermediate Ketoester Ethyl Acetoacetate Disconnection2->Ketoester Haloketone 2-Bromo-1-(pyridin-4-yl)ethan-1-one Disconnection2->Haloketone Amine Ammonia (NH3) Disconnection2->Amine

Caption: Retrosynthetic analysis of the target molecule.

The Core Methodology: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides a robust framework for constructing the target pyrrole ring. The reaction proceeds in two primary stages: first, the formation of the pyrrole ester, followed by saponification to yield the final carboxylic acid.

Overall Synthetic Pathway

The chosen pathway involves a two-step sequence starting from readily available precursors.

Synthesis_Scheme EA Ethyl Acetoacetate C6H10O3 PyrroleEster Ethyl 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate C14H14N2O2 EA->PyrroleEster Step 1: Hantzsch Cyclization (Ethanol, Reflux) BK 2-Bromo-1-(pyridin-4-yl)ethan-1-one C7H6BrNO BK->PyrroleEster Step 1: Hantzsch Cyclization (Ethanol, Reflux) NH3 Ammonia NH3 NH3->PyrroleEster Step 1: Hantzsch Cyclization (Ethanol, Reflux) FinalAcid This compound C12H10N2O2 PyrroleEster->FinalAcid Step 2: Saponification (NaOH, H2O/EtOH, Reflux) then HCl (aq)

Caption: Two-step Hantzsch synthesis pathway.

Mechanistic Deep Dive

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Hantzsch synthesis follows a well-established cascade of reactions.[6]

  • Enamine Formation : The reaction initiates with the condensation of the β-ketoester (ethyl acetoacetate) and ammonia to form an enamine intermediate. This step transforms the ketoester into a more potent nucleophile.

  • Nucleophilic Attack (Alkylation) : The electron-rich enamine attacks the electrophilic carbon of the α-haloketone (2-bromo-1-(pyridin-4-yl)ethan-1-one), displacing the bromide ion.

  • Cyclization and Dehydration : The resulting intermediate undergoes an intramolecular condensation. The amino group attacks the remaining carbonyl group, forming a five-membered ring hemiaminal, which then readily dehydrates to yield the aromatic pyrrole ring.

Mechanism Hantzsch Synthesis Mechanism Start Ethyl Acetoacetate + NH3 Step1 Condensation Start->Step1 Enamine Enamine Intermediate Step2 Nucleophilic Attack Enamine->Step2 Haloketone α-Haloketone Haloketone->Step2 Alkylation Alkylated Intermediate Step3 Intramolecular Cyclization Alkylation->Step3 Cyclization Cyclized Hemiaminal Step4 Dehydration (-H2O) Cyclization->Step4 Product Pyrrole Ester Product Step1->Enamine Step2->Alkylation Step3->Cyclization Step4->Product

Caption: Key stages of the Hantzsch pyrrole synthesis mechanism.

Field-Proven Insights & Alternative Approaches

While the two-step batch process is reliable, modern advancements offer more efficient alternatives. A notable development is the use of continuous flow chemistry.[12] This method can combine the cyclization and hydrolysis steps. By using tert-butyl acetoacetate instead of the ethyl ester, the HBr generated as a byproduct in the Hantzsch reaction can be utilized to catalyze the in-situ hydrolysis of the tert-butyl ester to the carboxylic acid, providing the final product in a single, continuous operation.[13] This approach significantly improves process efficiency and reduces waste, making it highly attractive for larger-scale synthesis.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the two-step Hantzsch approach.

Materials and Equipment
CompoundMol. FormulaMW ( g/mol )Notes
Ethyl acetoacetateC₆H₁₀O₃130.14Reagent grade, ≥99%
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromideC₇H₇Br₂NO280.95Often used as the stable HBr salt
Ammonium acetateC₂H₇NO₂77.08Serves as an ammonia source
Ethanol (EtOH)C₂H₆O46.07Anhydrous
Sodium Hydroxide (NaOH)NaOH40.00Pellets or solution
Hydrochloric Acid (HCl)HCl36.46Concentrated or 2M solution
Final Product C₁₂H₁₀N₂O₂ 214.22 Target Compound

Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, and filtration apparatus are required.

Step 1: Synthesis of Ethyl 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (14.05 g, 50 mmol) and ethanol (100 mL).

  • Addition of Reagents : To the stirred suspension, add ethyl acetoacetate (6.51 g, 50 mmol) followed by ammonium acetate (15.4 g, 200 mmol). The large excess of ammonium acetate serves as both the ammonia source and a buffer.

  • Reaction Execution : Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation :

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Pour the mixture into 300 mL of ice-cold water and stir for 30 minutes.

    • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water (3 x 50 mL) and dry under vacuum.

  • Purification : The crude product can be purified by recrystallization from ethanol to yield the pure pyrrole ester as a solid.

Step 2: Hydrolysis to this compound
  • Reaction Setup : In a 250 mL round-bottom flask, suspend the dried ethyl ester from Step 1 (e.g., 10.8 g, ~44 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Saponification : Add sodium hydroxide pellets (3.5 g, 88 mmol) to the suspension. Equip the flask with a reflux condenser and heat the mixture to reflux. The suspension should dissolve as the reaction proceeds. Continue refluxing for 2-3 hours until TLC or LC-MS indicates complete consumption of the starting ester.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

    • Dilute the remaining aqueous solution with 100 mL of water.

    • Cool the solution in an ice bath and acidify by the dropwise addition of 2M hydrochloric acid with stirring. The product will precipitate out. The optimal pH for precipitation is typically around 4-5.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification and Drying : Wash the filter cake with abundant cold water to remove any inorganic salts, followed by a small amount of cold ethanol. Dry the product in a vacuum oven at 50 °C to a constant weight to afford this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS) : To verify the molecular weight.

  • Infrared Spectroscopy (IR) : To identify key functional groups (N-H, C=O of the acid, aromatic C-H).

  • Melting Point : As an indicator of purity.

Conclusion

The Hantzsch pyrrole synthesis offers a reliable and efficient pathway for the preparation of this compound. The described two-step protocol is robust and scalable for typical laboratory settings. For process chemists and those interested in green chemistry principles, the exploration of a one-step continuous flow synthesis represents a compelling optimization that leverages the reaction's own byproduct for in-situ hydrolysis.[12][13] This guide provides the necessary strategic insights and a validated experimental framework for researchers to successfully synthesize this valuable heterocyclic building block.

References

A complete list of all sources cited within this guide.

  • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]

  • Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. Available at: [Link]

  • Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available at: [Link]

  • Grokipedia. Hantzsch pyrrole synthesis. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • PubMed. (2016). Visible Light Initiated Hantzsch Synthesis of 2,5-Diaryl-Substituted Pyrroles at Ambient Conditions. Available at: [Link]

  • Thieme Chemistry. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Available at: [Link]

  • ACS Publications. (1962). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Taylor & Francis Online. Hantzsch Pyrrole Synthesis – Knowledge and References. Available at: [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available at: [Link]

  • ResearchGate. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available at: [Link]

  • PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Available at: [Link]

  • Semantic Scholar. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

  • BMRB. Pyrrole-2-carboxylic Acid. Available at: [Link]

  • Scite.ai. Synthesis of Pyrrole-3-carboxylic Acids. Available at: [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • PubChem. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Available at: [Link]

  • National Institutes of Health. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic and multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction

Pyrrole and pyridine moieties are privileged structures in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] The target molecule, this compound, combines these two key heterocycles, making its unambiguous characterization a critical step in any research and development pipeline. This guide will detail a logical workflow for confirming its covalent structure, emphasizing the synergy between different analytical techniques.

Proposed Synthetic Route: A Modified Paal-Knorr Approach

A plausible synthetic route for the target compound is a variation of the Paal-Knorr pyrrole synthesis, a classic and robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[2][3][4][5] In this proposed synthesis, 1-(pyridin-4-yl)butane-1,4-dione would be reacted with an aminocrotonate derivative, followed by hydrolysis, to yield the desired product. The mechanism involves the initial formation of an enamine, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4][5]

Structural Elucidation Workflow

A definitive structural elucidation relies on the convergent analysis of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis: Paal-Knorr Reaction NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Data_Integration Data Integration & Structure Verification NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Final_Structure Final Structure of 2-Methyl-5-(pyridin-4-yl)-1H- pyrrole-3-carboxylic acid Data_Integration->Final_Structure

Caption: A logical workflow for the synthesis and structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[6] For the target compound, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and prevent the exchange of the acidic N-H and O-H protons.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify all proton signals, their integrations, multiplicities, and coupling constants.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify all unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, particularly within the pyridine and pyrrole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are predicted based on the analysis of similar substituted pyrrole and pyridine structures.[6][7][8]

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Pyrrole Ring
1 (N-H)~11.5 (broad s)-C2, C5
2-CH₃~2.4 (s)~13C2, C3
4-H~6.8 (s)~110C2, C3, C5
2-~130-
3-~120-
5-~135-
Carboxylic Acid
3-COOH~12.0 (broad s)~165C3, C4
Pyridine Ring
2', 6'-H~8.6 (d)~150C4', C2'/C6'
3', 5'-H~7.5 (d)~122C5, C3'/C5'
4'-~145-

digraph "HMBC_Correlations" {
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edge [color="#EA4335", constraint=false, len=1.5];

mol [label=<

"0" CELLBORDER="0" CELLSPACING="0">

"https://i.imgur.com/example.png" SCALE="TRUE"/>

>]; // Placeholder for a proper chemical structure image if supported// Simplified representation of the molecule for connections Pyrrole_NH [pos="0,1!", label="N-H (1)"]; C2 [pos="1,1.5!", label="C2"]; C3 [pos="1,0.5!", label="C3"]; C4_H [pos="0,0!", label="H (4)"]; C5 [pos="-1,0.5!", label="C5"]; Me_H [pos="2,1.8!", label="CH₃-H"]; COOH_H [pos="2,-0.5!", label="COOH-H"]; Pyridyl_C4 [pos="-2,0.5!", label="C4'"]; Pyridyl_H26 [pos="-2.5,1.5!", label="H (2',6')"]; Pyridyl_H35 [pos="-2.5,-0.5!", label="H (3',5')"];

// HMBC Arrows Me_H -> C2; Me_H -> C3; C4_H -> C2; C4_H -> C3; C4_H -> C5; Pyrrole_NH -> C2; Pyrrole_NH -> C5; COOH_H -> C3; Pyridyl_H35 -> C5; Pyridyl_H26 -> Pyridyl_C4; }

Caption: Key predicted HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9][10][11][12]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: An FTIR spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorptions

The spectrum is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.[13]

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)O-H stretch
N-H (Pyrrole)~3400 (sharp)N-H stretch
C-H (Aromatic)3100-3000C-H stretch
C-H (Methyl)2950-2850C-H stretch
C=O (Carboxylic Acid)~1700C=O stretch
C=C, C=N (Aromatic Rings)1600-1450Ring stretching

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in MS/MS experiments offers further confirmation of the proposed structure.[14]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like the target compound.

  • Data Acquisition:

    • Full Scan HRMS: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • MS/MS (Tandem MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Exact Mass: 202.0742

  • Predicted [M+H]⁺: 203.0815

The fragmentation of the parent ion is expected to proceed through characteristic pathways, such as the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.[15][16][17] Another likely fragmentation would be the cleavage of the bond between the pyrrole and pyridine rings.

MS_Fragmentation Parent [M+H]⁺ m/z = 203.0815 Frag1 [M+H - H₂O]⁺ m/z = 185.0709 Parent->Frag1 - H₂O Frag2 [M+H - CO₂]⁺ m/z = 159.0866 Parent->Frag2 - CO₂ Frag3 [C₅H₄N]⁺ m/z = 78.0344 (Pyridyl cation) Parent->Frag3 Ring Cleavage

Caption: Plausible fragmentation pathways for this compound in ESI-MS/MS.

Conclusion

By systematically applying a combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry, the chemical structure of this compound can be elucidated with a high degree of confidence. The congruence of the predicted data presented in this guide with experimentally obtained results would serve as a robust validation of the assigned structure. This multi-technique approach ensures scientific rigor and is an indispensable component of modern chemical research and drug development.

References

  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives - PMC. Retrieved from [Link]

  • ResearchGate. (2024, February 14). (PDF) 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC. Retrieved from [Link]

  • PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,5-dimethyl-4-(4-methylphenyl)-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study | The Journal of Physical Chemistry B. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). Retrieved from [Link]

  • ResearchGate. (2019, July 27). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The Hantzsch pyrrole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • Galați University Press. (2021, January 9). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis | Download Table. Retrieved from [Link]

  • (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. Retrieved from [Link]

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Physical and chemical properties of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and pyridine moieties are fundamental heterocyclic scaffolds that are prevalent in a vast array of biologically active compounds, including pharmaceuticals and natural products.[1] The fusion of these two ring systems, as seen in this compound, presents a molecule with intriguing potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering valuable insights for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established information on related compounds with well-founded predictions based on fundamental chemical principles.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

  • Chemical Name: this compound

  • CAS Number: 1248408-55-0[2][3]

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Canonical SMILES: CC1=C(C(=O)O)C=C(N1)C2=CC=NC=C2

  • InChI Key: InChI=1S/C11H10N2O2/c1-7-9(11(14)15)6-10(12-7)8-2-4-13-5-3-8/h2-6,12H,1H3,(H,14,15)

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value/BehaviorBasis for Prediction
Melting Point >200 °C (with decomposition)The related compound, 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has a melting point of 190 °C[4]. The presence of the nitrogen atom in the pyridine ring is expected to increase intermolecular interactions (hydrogen bonding and dipole-dipole), leading to a higher melting point.
Boiling Point Decomposes before boilingCarboxylic acids with high melting points, particularly those with multiple hydrogen bonding sites, often decompose at elevated temperatures before reaching their boiling point at atmospheric pressure.
Solubility Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.The carboxylic acid group provides polarity and hydrogen bonding capabilities, suggesting some aqueous solubility. The aromatic rings contribute to hydrophobicity. The overall insolubility in many common solvents is expected, with better solubility in polar aprotic solvents that can disrupt the intermolecular hydrogen bonds.
pKa pKa₁ ≈ 3-4 (pyridine N-H⁺) pKa₂ ≈ 4-5 (carboxylic acid)The pKa of the pyridinium ion is typically around 5-6. The electron-withdrawing nature of the pyrrole ring may slightly decrease this. The pKa of a carboxylic acid is generally around 4-5. The electronic effects of the pyrrole and pyridine rings will influence the exact value.[5]

Proposed Synthesis Pathway

While a specific synthetic protocol for this compound has not been published, a plausible and efficient route can be designed based on the well-established Paal-Knorr pyrrole synthesis . This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Paal_Knorr_Synthesis Reactant1 Ethyl 2-amino-4-oxopentanoate Intermediate 1,4-Dicarbonyl Intermediate Reactant1->Intermediate Base (e.g., NaOEt) Reactant2 2-bromo-1-(pyridin-4-yl)ethan-1-one Reactant2->Intermediate Product This compound Intermediate->Product Acidic workup & Hydrolysis

Caption: Proposed Paal-Knorr synthesis workflow.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add ethyl 2-amino-4-oxopentanoate (1.0 equivalent) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0 equivalent) in anhydrous ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,4-dicarbonyl intermediate.

Step 2: Cyclization and Hydrolysis to the Final Product

  • Dissolve the crude intermediate in a mixture of ethanol and 6M hydrochloric acid.

  • Reflux the mixture for 4-6 hours. The acidic conditions facilitate both the cyclization to the pyrrole ring and the hydrolysis of the ethyl ester to the carboxylic acid.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product is expected to precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Spectroscopic Data

No experimental spectra for this compound are publicly available. The following are predictions based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
Pyrrole N-H~11.5-12.5br s-The N-H proton of a pyrrole ring is typically deshielded and appears as a broad singlet.
Carboxylic Acid O-H~12.0-13.0br s-The acidic proton of a carboxylic acid is highly deshielded and often appears as a very broad singlet.
Pyridine H-2', H-6'~8.5-8.7dJ ≈ 6Protons ortho to the nitrogen in a pyridine ring are significantly deshielded.
Pyridine H-3', H-5'~7.5-7.7dJ ≈ 6Protons meta to the nitrogen in a pyridine ring are less deshielded.
Pyrrole H-4~6.8-7.0s-The proton on the C4 position of the pyrrole ring will appear as a singlet.
Methyl C-2~2.3-2.5s-The methyl group protons will appear as a singlet in the aliphatic region.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts (in ppm) in DMSO-d₆ are:

CarbonPredicted Chemical Shift (ppm)Rationale
Carboxylic Acid C=O~165-170The carbonyl carbon of a carboxylic acid is highly deshielded.
Pyridine C-4'~148-152The carbon atom of the pyridine ring attached to the pyrrole is a quaternary carbon and will be deshielded.
Pyridine C-2', C-6'~149-151The carbons ortho to the nitrogen in the pyridine ring are significantly deshielded.
Pyrrole C-5~130-135The carbon of the pyrrole ring attached to the pyridine ring.
Pyrrole C-2~125-130The carbon of the pyrrole ring attached to the methyl group.
Pyridine C-3', C-5'~120-122The carbons meta to the nitrogen in the pyridine ring.
Pyrrole C-3~115-120The carbon of the pyrrole ring attached to the carboxylic acid group.
Pyrrole C-4~110-115The C-H carbon of the pyrrole ring.
Methyl C~12-15The methyl carbon will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid)2500-3300 (very broad)Stretching
N-H (Pyrrole)3200-3400 (broad)Stretching
C-H (Aromatic)3000-3100 (sharp)Stretching
C-H (Aliphatic)2850-2960 (sharp)Stretching
C=O (Carboxylic Acid)1680-1710 (strong, sharp)Stretching
C=C and C=N (Aromatic)1400-1600 (multiple bands)Stretching
Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 202.07

  • Major Fragmentation Pathways:

    • Loss of CO₂ (m/z = 44) from the carboxylic acid group.

    • Loss of H₂O (m/z = 18).

    • Cleavage of the bond between the pyrrole and pyridine rings.

    • Fragmentation of the pyridine and pyrrole rings.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three key functional components: the pyrrole ring, the pyridine ring, and the carboxylic acid group.

  • Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C4 position, as the C2 and C5 positions are substituted. However, the electron-withdrawing nature of the carboxylic acid and pyridine substituents will deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole.[1]

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system and is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom if a good leaving group is present. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.

  • Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.

The compound is expected to be a stable solid under normal laboratory conditions. However, it may be sensitive to strong oxidizing agents and may decarboxylate at high temperatures.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural motifs are present in numerous pharmacologically active compounds.

  • Kinase Inhibition: The pyridinyl-pyrrole scaffold is a common feature in many kinase inhibitors used in oncology. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.

  • Anti-inflammatory Agents: Pyrrole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]

  • Antimicrobial and Antiviral Activity: The compact, rigid structure and the presence of heteroatoms make this class of compounds interesting candidates for the development of new antimicrobial and antiviral agents.

The carboxylic acid group provides a convenient handle for further chemical modification and the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery, combining the key structural features of pyrrole and pyridine. While direct experimental data on its properties are scarce, this guide provides a robust framework of predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic data based on sound chemical principles and data from analogous compounds. This information serves as a valuable starting point for researchers interested in synthesizing and exploring the potential of this and related compounds. Further experimental investigation is warranted to validate these predictions and to fully elucidate the chemical and biological profile of this promising heterocyclic compound.

References

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • Molbase. (n.d.). 2,5-DIMETHYL-1-[(PYRIDIN-4-YL)METHYL]-1H-PYRROLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US2513251A - Preparation of pyridine carboxylic acids.
  • Google Patents. (n.d.). WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents.
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  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

  • NIH. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

  • CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-dimethyl-1-(pyridin-4-yl)-1h-pyrrole-3-carboxylic acid. Retrieved from [Link]

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  • Elsevier. (n.d.). Reaxys Medicinal Chemistry. Retrieved from [Link]

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2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Abstract

This technical guide delineates a postulated mechanism of action for the novel small molecule, this compound. Based on a comprehensive analysis of its structural motifs and the established biological activities of analogous compounds, we hypothesize that this agent functions as a competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides the theoretical framework for this hypothesis, detailed experimental protocols for its validation, and visual representations of the proposed signaling cascade and investigative workflows. The intended audience for this guide includes researchers in oncology, pharmacology, and drug development.

Introduction: The Therapeutic Potential of Pyrrole-Based Heterocycles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of a carboxylic acid moiety at the 3-position of the pyrrole ring is a feature found in several successful therapeutic agents, such as the statin atorvastatin and the multi-kinase inhibitor sunitinib.[3][4] The subject of this guide, this compound, combines this established pyrrole-3-carboxylic acid core with a pyridin-4-yl substituent, a group also associated with various biological activities, including potential roles in targeting mycobacterial enzymes and modulating muscarinic receptors.[5][6]

Given the structural similarities to known kinase inhibitors, particularly those targeting angiogenesis, this guide puts forth the hypothesis that this compound acts as an inhibitor of VEGFR-2. This document will explore the rationale behind this hypothesis and provide a comprehensive roadmap for its experimental validation.

Postulated Mechanism of Action: Competitive Inhibition of VEGFR-2

We propose that this compound exerts its biological effects through the competitive inhibition of the ATP-binding site of the VEGFR-2 tyrosine kinase.

Molecular Interactions at the ATP-Binding Cleft

The pyrrole-3-carboxylic acid scaffold is hypothesized to mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the hinge region of the VEGFR-2 kinase domain. The pyridin-4-yl group is predicted to extend into a hydrophobic pocket, while the methyl group may provide additional van der Waals interactions, contributing to the overall binding affinity and selectivity.

cluster_0 VEGFR-2 Kinase Domain cluster_1 Key Interactions ATP_Binding_Site ATP-Binding Site Hinge_Region Hinge Region ATP_Binding_Site->Hinge_Region Contains Hydrophobic_Pocket Hydrophobic Pocket ATP_Binding_Site->Hydrophobic_Pocket Contains H_Bond Hydrogen Bonds (Pyrrole-Carboxylic Acid) Hinge_Region->H_Bond with Hydrophobic_Interaction Hydrophobic Interactions (Pyridin-4-yl) Hydrophobic_Pocket->Hydrophobic_Interaction with Compound 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylic acid Compound->ATP_Binding_Site Binds to Compound->H_Bond Forms Compound->Hydrophobic_Interaction Forms

Caption: Postulated binding of the compound to the VEGFR-2 kinase domain.

Downstream Signaling Cascade Inhibition

By blocking the binding of ATP, this compound is expected to prevent the autophosphorylation of VEGFR-2, thereby inhibiting the activation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. These pathways include the Ras/MEK/ERK and PI3K/Akt pathways.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 Autophosphorylation Compound 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylic acid Compound->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Ras Ras pVEGFR2->Ras PI3K PI3K pVEGFR2->PI3K MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration start Start prep_compound Prepare Serial Dilutions of Compound and Control start->prep_compound add_compound Add Compound/Control to 384-well Plate prep_compound->add_compound add_kinase_substrate Add VEGFR-2 Kinase and Peptide Substrate add_compound->add_kinase_substrate start_reaction Initiate Reaction with ATP add_kinase_substrate->start_reaction incubation1 Incubate for 1 hour at RT start_reaction->incubation1 stop_reaction Stop Reaction and Measure ATP with ADP-Glo™ incubation1->stop_reaction incubation2 Incubate for 40 min at RT stop_reaction->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate for 30 min at RT add_detection->incubation3 read_plate Measure Luminescence incubation3->read_plate analyze_data Calculate % Inhibition and IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell-Based VEGFR-2 Phosphorylation Assay

Objective: To assess the ability of the test compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

  • Reagents and Materials:

    • HUVECs

    • Endothelial Cell Growth Medium

    • Recombinant human VEGF₁₆₅

    • Test compound and sunitinib

    • Lysis buffer

    • Phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 antibodies

    • Western blot reagents and equipment

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or sunitinib for 1 hour.

    • Stimulate the cells with 50 ng/mL VEGF₁₆₅ for 10 minutes.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry and normalize phospho-VEGFR-2 levels to total VEGFR-2.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected outcomes from the proposed experimental validation, assuming the hypothesis is correct.

AssayParameterThis compoundSunitinib (Positive Control)
VEGFR-2 Kinase Assay IC₅₀ (nM)50 - 2005 - 20
VEGFR-2 Phosphorylation Assay IC₅₀ (nM)100 - 50020 - 100

Conclusion

This technical guide presents a scientifically grounded, albeit hypothetical, mechanism of action for this compound as a VEGFR-2 inhibitor. The proposed molecular interactions and downstream signaling effects are based on established principles of kinase inhibition by structurally related compounds. The detailed experimental protocols provided herein offer a clear and robust strategy for the validation of this hypothesis. Successful validation would position this compound as a promising candidate for further preclinical development as an anti-angiogenic agent for the treatment of cancer and other diseases characterized by pathological neovascularization.

References

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.).
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). Arch Pharm (Weinheim).
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central.
  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). J Med Chem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Des Devel Ther.
  • This compound [1248408-55-0]. (n.d.). King-Pharm.
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (n.d.). MDPI.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT.
  • (PDF) 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). ResearchGate.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH.
  • 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 5441-73-6 | FAA44173. (n.d.). Biosynth.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI.
  • Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (n.d.). PubMed.

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An In-depth Technical Guide to the Biological Activity of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid: A Keystone Intermediate in the Quest for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct biological profiling of this specific carboxylic acid is not extensively documented in publicly available literature, its pivotal role as a synthetic intermediate for a series of potent kinase inhibitors offers a compelling narrative of its latent therapeutic potential. This document will delve into the synthesis, structural context, and the biological implications derived from its derivatives, primarily focusing on the inhibition of cell division cycle 7 (Cdc7) kinase, a key target in oncology research.

Introduction: The Therapeutic Promise of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The incorporation of a pyridine moiety, another critical pharmacophore, often enhances the aqueous solubility and introduces crucial hydrogen bonding capabilities, making the combined pyridinyl-pyrrole framework a promising starting point for the development of novel therapeutic agents.

This guide focuses on this compound, a molecule that embodies this design philosophy. While its intrinsic biological activity remains to be fully elucidated, its significance is highlighted by its use in the synthesis of potent inhibitors of Cdc7 kinase, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is a validated target in cancer therapy.

Synthetic Pathways and Chemical Properties

The synthesis of this compound is a multi-step process that leverages established organic chemistry principles. A plausible and documented synthetic route involves a Hantzsch-type pyrrole synthesis.

Proposed Synthetic Workflow

The synthesis commences with the reaction of a β-keto ester with an α-haloketone in the presence of ammonia or an ammonium salt. For the specific synthesis of the title compound, the following workflow can be proposed based on related literature[1]:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product Ethyl_acetoacetate Ethyl acetoacetate Hantzsch_pyrrole_synthesis Hantzsch Pyrrole Synthesis Ethyl_acetoacetate->Hantzsch_pyrrole_synthesis 2-bromo-1-(pyridin-4-yl)ethan-1-one 2-bromo-1-(pyridin-4-yl)ethan-1-one 2-bromo-1-(pyridin-4-yl)ethan-1-one->Hantzsch_pyrrole_synthesis Ammonium_acetate Ammonium acetate Ammonium_acetate->Hantzsch_pyrrole_synthesis Ethyl_ester Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate Hantzsch_pyrrole_synthesis->Ethyl_ester Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Ethyl_ester->Hydrolysis Carboxylic_acid This compound Hydrolysis->Carboxylic_acid

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Hantzsch Pyrrole Synthesis

  • To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, add ammonium acetate.

  • Slowly add 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

Step 2: Saponification

  • Dissolve the resulting ethyl ester in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product can then be collected by filtration, washed with water, and dried to afford this compound.

Biological Context: A Precursor to Cdc7 Kinase Inhibitors

The primary biological relevance of this compound stems from its utility as a key intermediate in the synthesis of a series of 5-heteroaryl-3-carboxamido-2-aryl pyrroles designed as inhibitors of Cdc7 kinase[1].

The Role of Cdc7 Kinase in Cancer

Cdc7 is a serine/threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms an active complex that is essential for the initiation of DNA replication. It phosphorylates multiple components of the pre-replicative complex, including the Mcm2-7 helicase, triggering the firing of replication origins. Dysregulation of Cdc7 activity is frequently observed in cancer cells, leading to uncontrolled proliferation. Therefore, inhibition of Cdc7 presents a promising therapeutic strategy for the treatment of various cancers.

Cdc7_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Cdc7 Kinase Complex cluster_2 Substrate Phosphorylation cluster_3 Inhibition G1_S_transition G1/S Transition Cdc7 Cdc7 G1_S_transition->Cdc7 Dbf4 Dbf4 G1_S_transition->Dbf4 DNA_replication DNA Replication Cell_proliferation Cell Proliferation DNA_replication->Cell_proliferation Active_complex Active Cdc7/Dbf4 Complex Cdc7->Active_complex Dbf4->Active_complex Phosphorylation Phosphorylation Active_complex->Phosphorylation Mcm2_7 Mcm2-7 Helicase Mcm2_7->Phosphorylation Phosphorylation->DNA_replication Inhibitor Pyrrole-3-carboxamide (derived from title compound) Inhibitor->Active_complex

Figure 2: Simplified diagram of the role of Cdc7 kinase in DNA replication and its inhibition.

From Carboxylic Acid to Active Inhibitors: Amide Coupling

The carboxylic acid functional group at the 3-position of the pyrrole ring serves as a handle for the introduction of various amide functionalities. This is typically achieved through standard amide coupling reactions.

Experimental Protocol: Amide Coupling

  • Suspend this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent, for example, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • To this activated intermediate, add the desired primary or secondary amine.

  • Stir the reaction at room temperature until completion.

  • The final product can be isolated and purified using standard techniques such as extraction and column chromatography.

Structure-Activity Relationship (SAR) Insights

A study exploring the SAR of 5-heteroaryl-3-carboxamido-2-aryl pyrroles revealed important insights into the structural requirements for Cdc7 inhibition[1]. The derivatives synthesized from this compound were evaluated for their biochemical and cellular activity.

Key Findings:

  • The 5-Pyridin-4-yl Moiety: The presence of the pyridin-4-yl group at the 5-position of the pyrrole ring was explored. However, in the context of the carboxamide series, the pyridin-4-yl analogue demonstrated disappointing biochemical activity against Cdc7 kinase[1]. This suggests that while this group may be favorable for physicochemical properties, it is not optimal for binding to the active site of Cdc7 in this particular scaffold.

  • Importance of the 3-Carboxamide: The primary carboxamide group at the 3-position was identified as a promising structural feature for achieving satisfactory biological activity.

Table 1: Comparative Activity of a Related Pyrrole Derivative

Compound ID (from source)R1 (at position 2)R2 (at position 5)Cdc7 IC₅₀ (µM)Cellular Activity (A2780 IC₅₀, µM)
12 [1]4-aminopyrimidin-2-ylpyridin-4-yl >501.8

Data extracted from J. Med. Chem. 2011, 54, 16, 5540–5558. The high IC₅₀ value indicates poor biochemical inhibition of Cdc7.

The data clearly indicates that while the cellular activity of the pyridin-4-yl derivative was in the low micromolar range, its direct inhibition of the Cdc7 kinase was weak. This discrepancy could be due to off-target effects or differences in cell permeability and metabolism.

Conclusion and Future Directions

This compound is a valuable chemical entity, not for its intrinsic biological activity (which is yet to be fully determined), but as a crucial building block in the synthesis of potential therapeutic agents. The exploration of its derivatives as Cdc7 kinase inhibitors has provided valuable structure-activity relationship data, guiding future drug design efforts.

Although the 5-pyridin-4-yl substitution pattern was not optimal for Cdc7 inhibition in the studied series, this does not preclude its potential for other biological targets. The unique combination of a pyrrole core, a methyl group, and a pyridine ring offers a rich chemical space for further exploration. Future research could focus on:

  • Screening against a broader panel of kinases: The compound's derivatives may exhibit inhibitory activity against other kinases.

  • Modification of the substitution pattern: Altering the position of the methyl group or the pyridine nitrogen could significantly impact biological activity.

  • Exploration of other therapeutic areas: The scaffold may be relevant for indications beyond oncology, such as inflammatory or neurodegenerative diseases.

References

  • Brasca, M. G., et al. (2011). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 54(16), 5540–5558. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Characterization of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Rigorous In Vitro Profiling

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is both arduous and fraught with attrition. The initial, preclinical stages are arguably the most critical, as they lay the foundational understanding of a compound's behavior. It is here, in the controlled environment of the laboratory, that we must ask and comprehensively answer the fundamental questions: What are its intrinsic physicochemical properties? How is it likely to be absorbed, distributed, metabolized, and excreted (ADME)? And, most importantly, how does it interact with its intended biological target and the broader biological system?

This guide provides a detailed framework for the in vitro characterization of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. The structure of this molecule, featuring a pyrrole-3-carboxylic acid core, bears resemblance to pharmacophores found in successful therapeutic agents, such as the kinase inhibitor Sunitinib.[1] This structural alert immediately suggests that a primary area of investigation should be its potential as a kinase inhibitor.[2][3] Therefore, the experimental narrative outlined herein is designed not merely as a set of disconnected procedures, but as a logical, cascading workflow. We begin with the foundational physicochemical and ADME properties that are prerequisite for any biologically active agent and culminate in a targeted pharmacological evaluation against a panel of protein kinases.[4][5]

Our approach is grounded in the principles of scientific integrity and causality. Each experimental choice is justified, and each protocol is designed to be self-validating. By systematically elucidating the properties of this compound, we aim to build a comprehensive data package that will enable informed decision-making for its future development.

Section 1: Foundational Physicochemical Characterization

Before a compound's biological activity can be meaningfully assessed, its fundamental physicochemical properties must be determined. These properties govern its behavior in aqueous and lipid environments, directly influencing its solubility, permeability, and ultimate bioavailability. Early and accurate assessment of these parameters is crucial for interpreting subsequent biological data and guiding potential structural optimization.[6][7]

Aqueous Solubility Assessment

Causality: Poor aqueous solubility is a primary cause of failure for many drug candidates. A compound must be in solution to be absorbed and to interact with its target. We will employ two complementary assays: a high-throughput kinetic solubility screen for early-stage assessment and a lower-throughput, more definitive thermodynamic solubility measurement.[6]

Experimental Protocol: Kinetic Solubility via Nephelometry

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1%. This rapid shift from an organic to an aqueous environment induces precipitation for poorly soluble compounds.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to vials containing PBS (pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and filtration.

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Lipophilicity Determination (Log D)

Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its ability to cross biological membranes. The distribution coefficient (Log D) at a physiological pH of 7.4 provides a more relevant measure for ionizable molecules like our target compound than the partition coefficient (Log P).[6]

Experimental Protocol: Log D (Shake-Flask Method)

  • System Preparation: Prepare a biphasic system of n-octanol (as the lipid phase mimic) and PBS (pH 7.4). Pre-saturate each phase with the other by mixing and allowing them to separate.

  • Compound Addition: Add a known amount of the compound to the system.

  • Equilibration: Vortex the mixture vigorously for 1 hour to facilitate partitioning between the two phases, then centrifuge to ensure complete separation.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate Log D as follows: Log D = log10 ([Compound]octanol / [Compound]aqueous)

Parameter Assay Method Result Interpretation
Kinetic Solubility Nephelometry75 µMModerate solubility; suitable for initial in vitro screens.
Thermodynamic Solubility Shake-Flask50 µMConfirms moderate intrinsic solubility.
Lipophilicity (Log D) Shake-Flask (pH 7.4)2.8Optimal range for membrane permeability and oral absorption.

Section 2: In Vitro ADME Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting its in vivo pharmacokinetic profile.[4][8] In vitro ADME assays provide crucial data to de-risk candidates early in the discovery process.[6][7]

Membrane Permeability Assessment

Causality: A drug intended for oral administration must be able to permeate the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, cell-free assessment of passive diffusion, while the Caco-2 cell monolayer assay offers a more biologically relevant model that includes both passive and active transport mechanisms.[8]

Experimental Workflow: Permeability Screening

G cluster_0 Permeability Assessment Workflow start Compound Stock pampa PAMPA Assay (Passive Diffusion) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 data Permeability Data (Papp) pampa->data caco2->data efflux Efflux Ratio Calculation data->efflux interpretation Classification: Low, Medium, High Permeability Efflux Substrate? efflux->interpretation G cluster_pathway Hypothetical Target Pathway (e.g., VEGFR2) RTK VEGFR2 (Receptor Tyrosine Kinase) PLCg PLCγ RTK->PLCg PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Angiogenesis PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Methyl-5-(pyridin-4-yl)-1H- pyrrole-3-carboxylic acid Inhibitor->RTK Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Kinase Target Gene Family % Inhibition @ 10 µM IC50 (nM)
VEGFR2 (KDR) Tyrosine Kinase98%15
PDGFRβ Tyrosine Kinase95%25
c-KIT Tyrosine Kinase92%40
SRC Tyrosine Kinase65%250
CDK2 Serine/Threonine Kinase15%>10,000
ROCK1 Serine/Threonine Kinase8%>10,000

Interpretation of Pharmacological Data: The hypothetical data suggest that this compound is a potent inhibitor of several receptor tyrosine kinases implicated in angiogenesis and tumor growth (VEGFR2, PDGFRβ, c-KIT). The selectivity is notable, with significantly less activity against SRC and minimal activity against the tested serine/threonine kinases. This profile is characteristic of a multi-targeted anti-angiogenic agent and provides a strong rationale for advancing the compound into cell-based functional assays and subsequent in vivo models.

References

  • Pharmacological Profiling of Kinase Dependency in Cell Lines across Triple-Negative Breast Cancer Subtypes.AACR Journals.
  • In Vitro ADME Assays and Services.
  • In Vitro ADME Assays and Services.ICE Bioscience.
  • Pharmacological approaches to understanding protein kinase signaling networks.PMC.
  • A Guide to In Vitro ADME Testing in Drug Development.WuXi AppTec.
  • In Vitro ADME.BioDuro.
  • Activity-based kinase profiling of approved tyrosine kinase inhibitors.PubMed.
  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.Sigma-Aldrich.
  • ADME Assays.Agilent.
  • Rapid profiling of protein kinase inhibitors by quantit
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.MDPI.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid: A Practitioner's Approach

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a fundamental component of many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The strategic functionalization of the pyrrole core allows for the fine-tuning of its pharmacological profile. The pyridinyl substituent, in particular, is a common feature in modern drug discovery, often introduced to modulate solubility, metabolic stability, and target engagement.

This guide will explore two of the most powerful and historically significant methods for pyrrole synthesis: the Hantzsch Pyrrole Synthesis and the Paal-Knorr Synthesis.[6][7][8][9] For each, we will dissect the strategic bond formations and provide a detailed, step-by-step protocol tailored for the synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid.

Proposed Synthetic Pathways

The retrosynthetic analysis of this compound suggests two primary disconnection approaches, each corresponding to a classic named reaction.

Retrosynthesis cluster_hantzsch Hantzsch Disconnection cluster_paal_knorr Paal-Knorr Disconnection target This compound hantzsch_intermediates β-ketoester + α-haloketone + Amine target->hantzsch_intermediates paal_knorr_intermediates 1,4-dicarbonyl + Amine target->paal_knorr_intermediates hantzsch_reagents Ethyl acetoacetate + 2-bromo-1-(pyridin-4-yl)ethan-1-one + Ammonia hantzsch_intermediates->hantzsch_reagents paal_knorr_reagents 1-(pyridin-4-yl)pentane-1,4-dione + Ammonia paal_knorr_intermediates->paal_knorr_reagents

Caption: Retrosynthetic analysis of the target compound.

I. Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis is a powerful multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][7] This method is highly versatile for producing polysubstituted pyrroles.[7]

A. Strategic Considerations

For the synthesis of our target molecule, the required starting materials are ethyl acetoacetate, 2-bromo-1-(pyridin-4-yl)ethan-1-one, and ammonia. The reaction proceeds through the initial formation of an enamine from ethyl acetoacetate and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring.[6] A notable modern advancement is the use of continuous flow synthesis, which can improve yields and facilitate in-situ hydrolysis of the ester to the carboxylic acid.[10][11][12][13][14]

B. Experimental Protocol: Hantzsch Synthesis

Step 1: Synthesis of Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of ammonia in ethanol (excess). Stir the mixture at room temperature for 30 minutes to form the enamine intermediate.

  • To this mixture, add a solution of 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0 eq) in ethanol dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-4 equivalents) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with a dilute solution of hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Hantzsch_Workflow start Ethyl acetoacetate + Ammonia enamine Enamine Formation start->enamine add_haloketone Add 2-bromo-1-(pyridin-4-yl)ethan-1-one enamine->add_haloketone cyclization Reflux (Cyclization/ Dehydration) add_haloketone->cyclization workup_ester Workup & Purification cyclization->workup_ester ester_product Ethyl 2-methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylate workup_ester->ester_product hydrolysis NaOH, EtOH/H2O, Reflux ester_product->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylic acid acidification->final_product Paal_Knorr_Workflow start 1-(pyridin-4-yl)pentane-1,4-dione + Ammonium acetate cyclization Reflux in Acetic Acid start->cyclization workup_pyrrole Workup & Purification cyclization->workup_pyrrole pyrrole_intermediate 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole workup_pyrrole->pyrrole_intermediate formylation Vilsmeier-Haack (POCl3, DMF) pyrrole_intermediate->formylation aldehyde_intermediate 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carbaldehyde formylation->aldehyde_intermediate oxidation Oxidation (e.g., KMnO4) aldehyde_intermediate->oxidation final_product 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylic acid oxidation->final_product

Sources

An In-depth Technical Guide to 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid scaffold represents a privileged core structure in modern medicinal chemistry. Its derivatives have emerged as potent modulators of various biological targets, most notably protein kinases, which are pivotal in cellular signaling pathways. The fusion of a substituted pyrrole, a key heterocycle found in numerous pharmaceuticals, with a pyridine ring creates a pharmacophore adept at targeting the ATP-binding sites of enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] This guide provides a comprehensive technical overview of this chemical class, intended for researchers, chemists, and drug development professionals. It covers rational design, synthetic strategies, structure-activity relationships (SAR), and key experimental protocols for evaluation, grounding all claims in authoritative scientific literature.

Introduction: The Significance of the Pyridinyl-Pyrrole Scaffold

The pyrrole ring is a fundamental component of numerous biologically active molecules, including successful drugs like Atorvastatin and the multi-kinase inhibitor Sunitinib.[3][4][5] The specific scaffold, this compound, combines three critical pharmacophoric features:

  • A Substituted Pyrrole Core: Provides a rigid, aromatic framework that can be readily functionalized.

  • A Pyridine Moiety: The nitrogen atom in the pyridine ring often acts as a crucial hydrogen bond acceptor, enabling high-affinity interactions with the "hinge region" of kinase ATP-binding pockets.[6][7]

  • A Carboxylic Acid (or derivative): This functional group at the 3-position serves as a key interaction point and a handle for derivatization to modulate pharmacokinetic properties like solubility and cell permeability.

The most notable application of this scaffold is in the development of tyrosine kinase inhibitors (TKIs).[6][8][9][10][11] Kinases are central to signaling pathways that control cell growth, proliferation, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer, making TKIs a cornerstone of modern oncology.[12] The pyridinyl-pyrrole core mimics the adenine portion of ATP, allowing it to function as a competitive inhibitor.[8] A prime example is Sunitinib (SU11248), a drug that incorporates a similar pyrrole core and targets multiple receptor tyrosine kinases, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[13]

Synthetic Strategies: Constructing the Core

The construction of the this compound core is most efficiently achieved through classical heterocyclic chemistry, with the Paal-Knorr synthesis being a primary and versatile method.[14][15][16][17]

The Paal-Knorr Pyrrole Synthesis

This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[14][16] The mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole.[14][17]

To generate the target scaffold, the key precursor is a 1,4-dicarbonyl compound bearing the required methyl and pyridin-4-yl substituents. A logical synthetic workflow is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Paal-Knorr Cyclization cluster_2 Final Modification A Ethyl Acetoacetate C Ethyl 2-acetyl-4-oxo-4-(pyridin-4-yl)butanoate (1,4-Dicarbonyl Precursor) A->C Alkylation (e.g., NaH, THF) B 2-Bromo-1-(pyridin-4-yl)ethan-1-one B->C E Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate C->E Reflux in Acetic Acid D Ammonium Acetate (Ammonia Source) D->E F This compound (Target Core) E->F Saponification (e.g., NaOH, EtOH/H2O) G Amide Derivatives (e.g., Sunitinib Analogs) F->G Amide Coupling (e.g., HATU, DIPEA)

Caption: Synthetic workflow for the target scaffold via Paal-Knorr synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

This protocol is a representative example based on the principles of the Paal-Knorr synthesis.[14][16]

Materials:

  • Ethyl 2-acetyl-4-oxo-4-(pyridin-4-yl)butanoate (1,4-dicarbonyl precursor)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add ammonium acetate (3.0-5.0 eq) to the solution. Causality Note: Acetic acid serves as both the solvent and the acid catalyst, protonating a carbonyl group to facilitate the initial nucleophilic attack. Ammonium acetate provides the ammonia in situ needed for pyrrole formation.

  • Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine. Trustworthiness Note: This washing step removes residual acetic acid and inorganic salts, which is critical for clean purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ethyl ester product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Biological Activity and Therapeutic Targets

Derivatives of this scaffold are predominantly investigated as kinase inhibitors.[11] Their mechanism of action relies on competitive binding to the ATP pocket of the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction.

Primary Target: VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is the primary mediator of angiogenesis—the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, making VEGFR-2 a critical target for anti-cancer therapy.[2][12]

G cluster_pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes P P VEGFR2->P Autophosphorylation Inhibitor Pyridinyl-Pyrrole Inhibitor Inhibitor->VEGFR2 Blocks ATP Site PLCg PLCγ P->PLCg Activates PI3K PI3K/Akt P->PI3K Activates RAS Ras/Raf/MEK/ERK P->RAS Activates Cell Angiogenesis Cell Proliferation Survival PLCg->Cell PI3K->Cell RAS->Cell

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridinyl-pyrrole derivative.

Other Kinase Targets

The versatility of the scaffold allows for its adaptation to target other kinases by modifying its substituents. This has led to the development of inhibitors for:

  • Janus Kinase 2 (JAK2): Involved in cytokine signaling and myeloproliferative disorders.[11]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[8]

  • Axl and Mer Kinases: Members of the TAM family implicated in tumor survival and chemoresistance.[10]

  • Death-Associated Protein Kinase 1 (DAPK1): A regulator of apoptosis and autophagy.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has yielded critical insights into the features required for potent and selective kinase inhibition.

  • The 3-Position Carboxamide: This is a crucial interaction point. Converting the carboxylic acid to various amides is a common strategy to enhance cell permeability and introduce new interactions. For instance, the diethylaminoethyl amide in Sunitinib improves solubility and oral bioavailability.[13]

  • The 5-Position Aryl Group: While this guide focuses on pyridin-4-yl, substitution on the pyridine ring or its replacement with other aryl or heteroaryl groups dramatically affects target selectivity and potency.[7][10]

  • The Pyrrole N-H: This position is a hydrogen bond donor. While often unsubstituted, alkylation or arylation at the N-1 position can be explored to probe specific pockets in the ATP-binding site.

  • The 2-Position Methyl Group: This group often fits into a small hydrophobic pocket. Varying its size can impact binding affinity.

Position ModifiedModification ExampleTarget KinaseResulting Activity (IC₅₀)Reference
3-Carboxamide N-(2-diethylaminoethyl)VEGFR-2, PDGFR-βLow nM[13]
3-Carboxamide N-(aryl) substituentsJAK21-100 nM range[11]
5-Aryl Group Phenyl instead of PyridinylMer/Axl2 nM (Mer), 16 nM (Axl)[10]
5-Aryl Group Indolin-2-one fusedVEGFR-2Low nM[13]

Key Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

To evaluate the biological activity of newly synthesized derivatives, a robust in vitro kinase assay is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, high-throughput method.

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a specific substrate by the VEGFR-2 enzyme.[15] It uses a Europium (Eu)-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor-labeled tracer that binds the kinase. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and Alexa Fluor-acceptor into close proximity, resulting in a high FRET signal. An inhibitor prevents phosphorylation, leading to a loss of signal.[8]

Step-by-Step Methodology (LanthaScreen® Format)

This protocol is adapted from commercially available assay kits, such as the LanthaScreen® Eu Kinase Binding Assay.[8][14]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]

  • ATP solution

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Europium-labeled anti-tag antibody

  • Test compounds (serially diluted in DMSO, then buffer)

  • 384-well low-volume assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, create a 4X intermediate dilution of each concentration in 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation:

    • 2X Kinase/Antibody Mix: Dilute the VEGFR-2 kinase and Eu-labeled antibody in 1X Kinase Buffer to 2X the final desired concentration (e.g., 10 nM kinase, 4 nM antibody).

    • 4X Tracer Mix: Dilute the kinase tracer in 1X Kinase Buffer to 4X the final desired concentration.

  • Assay Plate Setup (16 µL Final Volume):

    • Add 4 µL of the 4X diluted test compound or DMSO control to the appropriate wells of the assay plate.

    • Add 8 µL of the 2X Kinase/Antibody mix to all wells.

    • Add 4 µL of the 4X Tracer mix to all wells.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light. Causality Note: This incubation allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium reference) and 665 nm (Alexa Fluor FRET signal).[17]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Future Directions

Research on this compound derivatives continues to evolve. Key areas of future exploration include:

  • Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects and toxicity.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Dual-Target Inhibitors: Engineering molecules that can potently inhibit two distinct targets in a disease pathway, potentially leading to synergistic therapeutic effects.[10]

  • Expanding Therapeutic Areas: While oncology is the primary focus, the scaffold's versatility makes it a candidate for developing treatments for inflammatory diseases, neurodegenerative disorders, and infectious diseases.[4]

By leveraging established synthetic routes and robust screening platforms, the this compound scaffold will undoubtedly remain a highly valuable core for the discovery of novel therapeutics.

References

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A Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, pyrrole derivatives are of significant interest due to their diverse biological activities.[1] This guide provides an in-depth analysis of the predicted spectroscopic characteristics of a novel compound, 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a technical whitepaper, offering a robust, predictive framework for its characterization based on foundational spectroscopic principles and data from analogous structures.

This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary theoretical data to identify and characterize this molecule. The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to be a practical resource for laboratory work.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted ¹H NMR data for this compound in a suitable solvent like DMSO-d₆ are summarized below. The choice of a polar aprotic solvent is crucial for observing the exchangeable protons of the carboxylic acid and the pyrrole N-H.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)~12.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[2][3]
Pyrrole N-H~11.5Singlet (broad)1HThe N-H proton of the pyrrole ring is also acidic and will appear as a broad, downfield signal.
Pyridine (ortho to N)~8.6Doublet2HProtons on the pyridine ring adjacent to the electronegative nitrogen atom are significantly deshielded.[4][5]
Pyridine (meta to N)~7.5Doublet2HThese protons are less deshielded than the ortho protons.[4][5]
Pyrrole H-4~6.5Singlet1HThe lone proton on the pyrrole ring is expected to appear in the aromatic region.[1]
Methyl (-CH₃)~2.4Singlet3HThe methyl group protons attached to the pyrrole ring will appear as a singlet in the upfield region.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below.

Carbon Predicted Chemical Shift (δ, ppm) Justification
Carboxylic Acid (C=O)~165The carbonyl carbon of a carboxylic acid is significantly deshielded.[2][7]
Pyrrole C-5~140The pyrrole carbon attached to the pyridine ring will be downfield due to the anisotropic effect of the aromatic ring.
Pyridine C (para to N)~150The carbon atom of the pyridine ring attached to the pyrrole ring.
Pyridine C (ortho to N)~148The carbon atoms adjacent to the nitrogen in the pyridine ring are deshielded.
Pyrrole C-2~135The pyrrole carbon attached to the methyl group.
Pyridine C (meta to N)~122These carbon atoms are less deshielded than the ortho carbons.
Pyrrole C-3~120The pyrrole carbon attached to the carboxylic acid group.
Pyrrole C-4~110The pyrrole carbon with a proton attached.[1]
Methyl (-CH₃)~15The methyl carbon will appear in the upfield region of the spectrum.[6]

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Justification
O-H Stretch (Carboxylic Acid)3300 - 2500BroadThe O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding.[2][8][9]
N-H Stretch (Pyrrole)~3400MediumThe N-H stretch of the pyrrole ring.[1]
C-H Stretch (Aromatic)3100 - 3000MediumC-H stretching vibrations of the pyridine and pyrrole rings.
C-H Stretch (Alkyl)3000 - 2850MediumC-H stretching of the methyl group.
C=O Stretch (Carboxylic Acid)1710 - 1680StrongThe carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption.[2][9]
C=C and C=N Stretches (Aromatic)1600 - 1450Medium-StrongStretching vibrations within the aromatic pyrrole and pyridine rings.[10]
C-O Stretch (Carboxylic Acid)1320 - 1210StrongThe C-O single bond stretch of the carboxylic acid.[9]

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. For this compound (Molecular Formula: C₁₁H₁₀N₂O₂), the expected molecular weight is approximately 214.21 g/mol .

Expected Molecular Ion Peak (M⁺): m/z = 214

Predicted Major Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several pathways, with the most stable fragments being more abundant.

  • Loss of CO₂ (Decarboxylation): A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da).[11]

    • M⁺ (m/z 214) → [M - CO₂]⁺ (m/z 170)

  • Loss of the Carboxyl Group: The entire carboxylic acid group (-COOH) can be lost (45 Da).

    • M⁺ (m/z 214) → [M - COOH]⁺ (m/z 169)

  • Cleavage of the Pyridine Ring: Fragmentation of the pyridine ring can lead to various characteristic fragments.[12]

M+ Molecular Ion (m/z 214) Fragment1 [M - CO₂]⁺ (m/z 170) M+->Fragment1 - CO₂ Fragment2 [M - COOH]⁺ (m/z 169) M+->Fragment2 - COOH

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Methodologies

To obtain the actual spectroscopic data for this compound, the following experimental protocols are recommended.

cluster_workflow General Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution in appropriate solvent) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) SamplePrep->NMR IR IR Spectroscopy (ATR or KBr pellet) SamplePrep->IR MS Mass Spectrometry (ESI or EI) SamplePrep->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: A general workflow for the spectroscopic analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization:

    • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

    • Electron Ionization (EI): Introduce the sample into the ion source where it is bombarded with high-energy electrons. This technique often leads to extensive fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

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Whitepaper: Investigating 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid as a Modulator of the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The PI3K/Akt/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancer, making it a priority target for therapeutic intervention.[1][2] The structural motif of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, which incorporates a pyrrole-carboxylic acid core, shares features with known kinase inhibitors, including the multi-kinase inhibitor Sunitinib.[3] This guide posits the serine/threonine kinase Akt (Protein Kinase B) as a primary, high-potential therapeutic target for this compound. We provide a comprehensive analysis of the target's relevance, a proposed mechanism of action, and a multi-stage experimental workflow designed to rigorously validate this hypothesis, from direct enzymatic inhibition to cellular target engagement and functional downstream pathway modulation.

Introduction: A Structurally-Informed Approach to Target Identification

The compound this compound belongs to a class of N-heterocyclic compounds that are prevalent in medicinal chemistry. The pyrrole ring system is a key pharmacophore in numerous clinically successful drugs, valued for its ability to form critical hydrogen bonds and hydrophobic interactions within protein active sites.[4] Notably, the pyrrole-3-carboxylic acid amide substructure is central to the mechanism of highly successful drugs such as Atorvastatin and the receptor tyrosine kinase inhibitor Sunitinib.[3]

The presence of the pyridinyl group, a common bioisostere for a phenyl ring, often serves as a "hinge-binding" motif in kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. This structural alert, combined with the established precedent of related pyrrolopyrimidine scaffolds acting as potent Akt inhibitors, forms the basis of our investigation.[5][6] We hypothesize that this compound functions as an ATP-competitive inhibitor of Akt kinase.

The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Biology

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a fundamental driver in a multitude of human cancers.[1]

  • Activation Cascade: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Role of Akt: PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its Pleckstrin homology (PH) domain. At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.

  • Downstream Effects: Activated Akt then phosphorylates a host of downstream substrates, including PRAS40 (a component of mTORC1), GSK3β, and FOXO transcription factors, to promote cell survival and proliferation.

Inhibition of Akt is a validated therapeutic strategy to counteract the oncogenic drive of this pathway. Several small-molecule Akt inhibitors, both allosteric and ATP-competitive, have been investigated in clinical trials.[1][6]

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes GSK3b GSK3β Akt->GSK3b Inhibits mTORC2 mTORC2 mTORC2->Akt Compound 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylic acid Compound->Akt Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: The PI3K/Akt signaling pathway and the proposed point of inhibition.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound is a direct inhibitor of Akt, a three-tiered validation approach is essential. This workflow progresses from biochemical proof of direct interaction to confirmation of target engagement and functional consequences in a cellular environment.

Experimental Workflow Diagram

Validation_Workflow Tier1 Tier 1: Biochemical Assay Direct Target Inhibition Tier2 Tier 2: Cellular Assay Target Engagement Tier1->Tier2 Result1 Determine IC50 Tier1->Result1 Tier3 Tier 3: Functional Assay Downstream Pathway Modulation Tier2->Tier3 Result2 Confirm Target Binding in situ Tier2->Result2 Result3 Measure p-PRAS40/p-GSK3β Determine EC50 Tier3->Result3

Caption: A sequential workflow for validating a candidate Akt inhibitor.

Tier 1: In Vitro Kinase Assay (Direct Inhibition)

Objective: To quantify the direct inhibitory activity of the compound against purified Akt kinase isoforms (Akt1, Akt2, Akt3).

Methodology: ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of purified recombinant human Akt1 enzyme in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a 2X substrate solution containing a suitable Akt peptide substrate (e.g., GSK3α peptide) and ATP in the same reaction buffer.

      • Scientist's Note: The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the Akt enzyme. This ensures that the assay is sensitive to ATP-competitive inhibitors. Using a supra-physiological concentration of ATP could lead to a rightward shift in the IC50 curve and underestimate the compound's potency.

    • Prepare a serial dilution of the test compound (from 100 µM to 1 nM) in 100% DMSO, followed by a dilution into the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the 2X Akt enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining unconsumed ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Controls (Self-Validation):

    • Positive Control: A known potent Akt inhibitor (e.g., Capivasertib/AZD5363) to confirm assay performance.[6]

    • Negative Control: DMSO vehicle only (represents 0% inhibition).

    • No-Enzyme Control: Reaction mix without Akt enzyme (represents 100% inhibition).

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Target Engagement Assay

Objective: To confirm that the compound directly binds to and stabilizes Akt in a live-cell context.

Methodology: Cellular Thermal Shift Assay (CETSA®). This method relies on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known for PI3K/Akt pathway activation (e.g., LNCaP prostate cancer cells) to ~80% confluency.

    • Treat the cells with the test compound at a high concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

  • Target Detection:

    • Analyze the amount of soluble Akt remaining in each sample using Western blotting or Simple Western™ (WES).

    • Probe with a primary antibody specific for total Akt.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the fraction of soluble Akt remaining as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Tier 3: Functional Downstream Modulation Assay

Objective: To measure the functional consequence of Akt inhibition by quantifying the phosphorylation of a direct downstream substrate.

Methodology: In-Cell Western™ or Western Blotting for Phospho-PRAS40 or Phospho-GSK3β.

Step-by-Step Protocol:

  • Cell Culture and Serum Starvation:

    • Plate a relevant cancer cell line (e.g., MCF-7 breast cancer) in a 96-well plate and allow cells to adhere overnight.

    • Serum-starve the cells for 16-24 hours to reduce basal Akt activity.

  • Compound Treatment and Pathway Stimulation:

    • Pre-treat the cells with a serial dilution of the test compound for 2 hours.

    • Stimulate the PI3K/Akt pathway by adding a growth factor like IGF-1 (100 ng/mL) for 20 minutes.

      • Scientist's Note: Including a non-stimulated control is crucial to establish the basal level of phosphorylation. The stimulation step creates a robust signaling window to measure inhibition.

  • Cell Lysis and Detection:

    • Immediately fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer).

    • Incubate with primary antibodies simultaneously: a rabbit anti-phospho-Akt substrate (e.g., anti-p-PRAS40 Thr246) and a mouse anti-total protein or housekeeping protein for normalization (e.g., anti-GAPDH or CellTag™ 700 Stain).

    • Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

  • Data Acquisition and Analysis:

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the integrated intensity of the phospho-protein signal and the normalization signal in each well.

    • Calculate the normalized phospho-protein signal.

    • Plot the normalized signal against the log of the compound concentration and fit the curve to determine the cellular EC50 value.

Summary of Expected Quantitative Data

The following table presents a hypothetical but realistic data summary for a promising Akt inhibitor candidate based on the described validation workflow.

ParameterAssay TypeTargetExpected ValueRationale
IC50 Biochemical (ADP-Glo)Akt150 nMDemonstrates potent, direct inhibition of the target enzyme.
IC50 Biochemical (ADP-Glo)Akt275 nMShows high potency against a related isoform.
IC50 Biochemical (ADP-Glo)Akt360 nMConfirms pan-Akt isoform activity.
ΔTm Cellular (CETSA)Akt1+4.5 °CA significant thermal shift confirms target engagement in live cells.
EC50 Functional (In-Cell Western)p-PRAS40 (Thr246)250 nMConfirms functional pathway inhibition in a cellular context. The right-shift from IC50 is expected due to cellular barriers and ATP competition.

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for development as an inhibitor of the Akt kinase. The multi-tiered validation workflow detailed in this guide provides a robust and logical framework for definitively testing this hypothesis. Successful outcomes—potent biochemical IC50 values, clear evidence of cellular target engagement, and dose-dependent inhibition of downstream pathway signaling—would provide a strong rationale for advancing this compound into further preclinical development. Subsequent studies should focus on kinase selectivity profiling against a broad panel of kinases (especially the related AGC kinase family), pharmacokinetic characterization, and evaluation in in vivo xenograft models to establish a clear therapeutic window.[6]

References

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  • Gao, L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. [Link]

  • Alsinan, R., & Hamdy, N. A. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2326. [Link]

  • Yang, J., et al. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781-12801. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

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Methodological & Application

Application Note & Protocol: A Robust Hantzsch-Based Synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Pyrrole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3] Their chemical accessibility and versatile functionality make them ideal starting points for the development of novel therapeutic agents.[4][5]

The target molecule of this protocol, 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, is a highly functionalized building block. The presence of a carboxylic acid group at the C-3 position, a methyl group at C-2, and a pharmaceutically relevant pyridinyl moiety at C-5 makes it an attractive intermediate for library synthesis in drug development programs. This document provides a detailed, reliable, and mechanistically grounded protocol for its synthesis, designed for researchers in organic synthesis and pharmaceutical development.

Synthetic Strategy: The Hantzsch Pyrrole Synthesis

To construct the desired 1,2,3,5-tetrasubstituted pyrrole ring, the Hantzsch pyrrole synthesis offers a convergent and reliable approach.[6][7] This classical multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and an ammonia source.[8][9] This strategy was selected for its operational simplicity and the ready availability of the required starting materials.

The overall synthetic pathway is a two-step process:

  • Hantzsch Condensation: Ethyl acetoacetate serves as the β-ketoester, providing the C-2 methyl and the C-3 carboxylate ester functionalities. 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide is the α-haloketone, which installs the pyridin-4-yl group at the C-5 position. Ammonium acetate is employed as the ammonia source to form the pyrrole's N-H bond. This reaction yields the ethyl ester intermediate.

  • Saponification and Acidification: The resulting ethyl ester is hydrolyzed under basic conditions (saponification) to the corresponding carboxylate salt, which is then neutralized with acid to yield the final this compound.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

G cluster_start A Ethyl Acetoacetate D Hantzsch Condensation A->D B 2-Bromo-1-(pyridin-4-yl)ethan-1-one HBr B->D C Ammonium Acetate C->D E Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate D->E Step 1 F 1. NaOH (aq) 2. HCl (aq) E->F Step 2 (Saponification & Acidification) G This compound F->G

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentMol. Wt.Molar Eq.QuantityNotes
2-Bromo-1-(pyridin-4-yl)ethan-1-one HBr280.991.02.81 gCan be irritating, handle in a fume hood.
Ethyl acetoacetate130.141.01.30 g
Ammonium acetate77.083.02.31 gEnsure it is dry.
Ethanol (EtOH)46.07-50 mLAnhydrous grade recommended.
Sodium Hydroxide (NaOH)40.00~3.01.20 gFor saponification.
Hydrochloric Acid (HCl), 2M36.46-~15 mLFor acidification to pH ~4-5.
Deionized Water18.02-As neededFor workup and solutions.
Ethyl Acetate (EtOAc)88.11-As neededFor extraction.
Saturated Sodium Bicarbonate Solution (NaHCO₃)84.01-As neededFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying organic layers.
Step 1: Hantzsch Condensation to Synthesize Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (2.81 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (2.31 g, 30 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 4-6 hours).

    • Expert Insight: Using a 3-fold excess of ammonium acetate helps to drive the equilibrium towards product formation and acts as a buffer for the HBr released during the reaction, preventing unwanted side reactions.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Initial Workup: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Stir the mixture until the solid dissolves. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer twice more with 25 mL of ethyl acetate. Combine the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Trustworthiness Check: The bicarbonate wash is crucial to remove any unreacted acidic species and byproducts, ensuring a cleaner crude product for the next step.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester as a solid. This crude product is often of sufficient purity to proceed directly to the next step.

Step 2: Saponification to this compound
  • Saponification Setup: Transfer the crude ethyl ester from Step 1 into a 250 mL round-bottom flask. Prepare a solution of sodium hydroxide (1.20 g, 30 mmol) in 50 mL of deionized water and add it to the flask.

  • Reaction: Heat the mixture to 80-90 °C with stirring for 2-4 hours. Monitor the disappearance of the ester by TLC.

  • Cooling and Filtration: After the reaction is complete, cool the solution in an ice bath. If any solid impurities are present, filter them off.

  • Acidification: While stirring the cooled filtrate in the ice bath, slowly add 2M hydrochloric acid dropwise. A precipitate will begin to form. Continue adding acid until the pH of the solution is approximately 4-5.

    • Expert Insight: Careful control of pH is critical. Over-acidification can lead to protonation of the pyridine ring, increasing the product's solubility in water and reducing the isolated yield.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound. The expected yield is typically in the range of 60-75% over the two steps.

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of well-established steps, beginning with the formation of an enamine intermediate.[6]

G cluster_1 1. Enamine Formation cluster_2 2. C-Alkylation cluster_3 3. Cyclization & Dehydration A Ethyl Acetoacetate + NH₃ B Enamine Intermediate A->B C Enamine Intermediate E Alkylated Intermediate C->E D α-haloketone D->E F Alkylated Intermediate G Cyclized Hemiaminal F->G Intramolecular Attack H Pyrrole Ester Product G->H - H₂O

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

The reaction initiates with the condensation of ethyl acetoacetate and ammonia to form an enamine. This enamine then acts as a nucleophile, attacking the α-carbon of the 2-bromo-1-(pyridin-4-yl)ethan-1-one in a C-alkylation step. The resulting intermediate undergoes an intramolecular cyclization where the nitrogen attacks the remaining carbonyl group. Finally, a dehydration step occurs, leading to the formation of the aromatic pyrrole ring.[6][7]

Safety and Handling

  • α-Haloketones: 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acids and Bases: Handle concentrated acids and bases (HCl, NaOH) with care. They are corrosive and can cause severe burns.

  • General Precautions: Standard laboratory safety procedures should be followed at all times.

References

  • D. B. A. and P. W. N. D. Cosford, "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters," Organic Letters, 2010. [Link]

  • P. T. and A. P., "Recent synthetic and medicinal perspectives of pyrroles: An overview," SciSpace, 2017. [Link]

  • S. F. A. et al., "Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds," Mini-Reviews in Medicinal Chemistry, 2022. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis," Pharmaffiliates, 2024. [Link]

  • A. A. et al., "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics," ResearchGate, 2025. [Link]

  • S. S. et al., "Bioactive pyrrole-based compounds with target selectivity," PubMed Central, 2020. [Link]

  • H. Rapoport and C. D. Willson, "Synthesis of Pyrrole-3-carboxylic Acids," ACS Publications, 1960. [Link]

  • D. B. A. and P. W. N. D. Cosford, "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters," ResearchGate, 2010. [Link]

  • C. Cativiela and J. I. Garcia, "A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE," Organic Preparations and Procedures International, 1986. [Link]

  • Wikipedia, "Hantzsch pyrrole synthesis," Wikipedia, 2023. [Link]

  • C. Cativiela and J. I. Garcia, "A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE," Taylor & Francis Online, 1986. [Link]

  • Grokipedia, "Hantzsch pyrrole synthesis," Grokipedia, 2023. [Link]

  • Wikipedia, "Paal–Knorr synthesis," Wikipedia, 2023. [Link]

  • Organic Chemistry Portal, "Synthesis of pyrroles," Organic Chemistry Portal, 2024. [Link]

  • Z. Wang et al., "Visible Light Initiated Hantzsch Synthesis of 2,5-Diaryl-Substituted Pyrroles at Ambient Conditions," PubMed, 2016. [Link]

  • J. A. R. Salvador et al., "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction," Synthesis, 2019. [Link]

  • M. A. P. Martins et al., "A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.," ResearchGate, 2016. [Link]

  • N. Kaur, "Hantzsch Pyrrole Synthesis – Knowledge and References," Taylor & Francis, 2020. [Link]

  • P. Angelov and P. Yanev, "2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide," MDPI, 2024. [Link]

  • P. Angelov and P. Yanev, "2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide," ResearchGate, 2024. [Link]

  • S. Sarikavakli et al., "Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines," Der Pharma Chemica, 2012. [Link]

Sources

Application Note: A Practical Guide to Characterizing 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, making them premier targets for therapeutic development.[1][2][3] The identification and characterization of small molecule inhibitors are central to this effort. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biochemical characterization of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (herein designated as MPPC ), a novel compound featuring pyrrole and pyridine scaffolds common in many known kinase inhibitors.[4][5][6][7][8][9][10] We present the underlying principles of robust kinase assays, a detailed, self-validating protocol for determining inhibitor potency (IC₅₀), and a framework for data analysis and interpretation.

Introduction to the Target and Rationale

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism for regulating nearly all cellular signaling pathways.[11] The structural similarity of the ATP-binding pocket across the kinome presents both an opportunity and a challenge for designing specific inhibitors.[12]

The subject of this guide, This compound (MPPC) , is a compound of interest due to its structural motifs. The pyrrole ring system is a versatile scaffold found in numerous biologically active compounds, including potent kinase inhibitors like Sunitinib.[6][7][13]

  • Compound: this compound

  • CAS Number: 1248408-55-0[14]

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol (approx.)

This guide establishes a foundational workflow for assessing the inhibitory potential of MPPC against a given protein kinase, using a widely applicable and robust luminescent assay platform.

Principles of In Vitro Kinase Assays

The goal of a kinase inhibition assay is to measure the extent to which a compound obstructs the enzymatic activity of a kinase. This is typically achieved by quantifying one of the reaction components: the consumption of ATP, the formation of ADP, or the generation of the phosphorylated substrate.[15]

  • ATP Depletion Assays (Luminescence): These are homogeneous "add-and-read" assays that measure the amount of ATP remaining after the kinase reaction.[16] The luminescent signal is inversely proportional to kinase activity.[17] Platforms like Kinase-Glo® utilize a thermostable luciferase to generate a stable, glow-type signal, making them ideal for high-throughput screening (HTS) due to their simplicity, sensitivity, and low false-positive rates.[16][18][19][20]

  • ADP Formation Assays (Luminescence/Fluorescence): These assays quantify the amount of ADP produced, which is directly proportional to kinase activity.[1][17] The ADP-Glo™ assay, for example, first eliminates remaining ATP and then converts the generated ADP back into ATP for a luciferase-based detection step.[15]

  • Phosphosubstrate Detection Assays (Fluorescence/TR-FRET): These methods often use a specific antibody that recognizes the phosphorylated substrate.[15] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detect the binding of this antibody to the phosphorylated product, providing a direct measure of its formation.[11][21]

Causality Behind Assay Choice: For the initial characterization of a novel compound like MPPC, an ATP depletion luminescent assay (e.g., Kinase-Glo®) is an excellent choice. Its universal nature—requiring only that the kinase uses ATP—allows for broad applicability without the need for substrate-specific antibodies or fluorescent labels.[19] This simplifies the initial screening process against a panel of kinases.

Experimental Design and Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The workflow for characterizing a putative inhibitor involves several key stages, from initial compound preparation to potency determination.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Interpretation compound_prep Compound Preparation (DMSO Stock & Serial Dilution) assay_setup Assay Plate Setup (Inhibitor, Kinase, Controls) compound_prep->assay_setup reagent_prep Assay Reagent Preparation (Buffer, Kinase, ATP, Substrate) reagent_prep->assay_setup reaction_init Initiate Kinase Reaction (Add ATP/Substrate) assay_setup->reaction_init reaction_stop Stop Reaction & Develop Signal (Add Luminescent Reagent) reaction_init->reaction_stop data_acq Data Acquisition (Read Luminescence) reaction_stop->data_acq data_norm Data Normalization (% Inhibition Calculation) data_acq->data_norm curve_fit Dose-Response Curve Fitting (4-Parameter Logistic Model) data_norm->curve_fit ic50_det IC50 Value Determination curve_fit->ic50_det

Caption: Overall workflow for kinase inhibitor characterization.

Key Experimental Considerations:
  • Compound Solubility: MPPC should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should also be made in DMSO to avoid precipitation before final dilution in aqueous assay buffer.[1]

  • ATP Concentration: For screening ATP-competitive inhibitors, the ATP concentration should ideally be at or near the Michaelis constant (Kₘ) of the kinase. This ensures the assay is sensitive to inhibitors that compete with ATP for binding to the active site.[3][22]

  • Enzyme Concentration: The kinase concentration should be titrated to ensure the reaction is linear over the desired time course and consumes a reasonable fraction of the ATP (e.g., 10-50%) to provide a sufficient assay window.

  • Controls for Assay Validation:

    • Negative Control (0% Inhibition): Kinase reaction with DMSO vehicle only. This defines the maximum signal window.

    • Positive Control (100% Inhibition): Kinase reaction with a potent, broad-spectrum inhibitor (e.g., Staurosporine) or no enzyme. This defines the background signal.

Protocol: IC₅₀ Determination Using Kinase-Glo® Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of MPPC against a target kinase in a 96-well plate format.

Materials:
  • Kinase: Purified kinase of interest.

  • Kinase Substrate: Appropriate protein or peptide substrate.

  • Inhibitor: this compound (MPPC).

  • Control Inhibitor: Staurosporine.

  • Assay Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP: Adenosine 5'-triphosphate.

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay kit (or similar).[20]

  • Hardware: White, opaque 96-well assay plates, multichannel pipettes, plate reader with luminescence detection.

Step-by-Step Methodology:
  • MPPC Compound Plate Preparation: a. Prepare a 10 mM stock solution of MPPC in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series of MPPC in a separate 96-well plate using 100% DMSO. The final well should contain DMSO only (vehicle control). This will serve as the source plate for the assay. c. For a typical assay, this source plate will be at 100x the final desired concentration.

  • Assay Reaction Setup (25 µL final volume): a. In a white, opaque 96-well plate, add 12.5 µL of 2x Kinase/Substrate Mix (containing kinase and substrate in assay buffer) to all wells. b. Transfer 0.25 µL from the compound source plate into the corresponding wells of the assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%. c. Add 12.5 µL of assay buffer to "no enzyme" control wells. d. Gently mix the plate on a plate shaker for 30 seconds. e. Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation of Kinase Reaction: a. Prepare a 2x ATP solution in assay buffer at the desired concentration (e.g., at Kₘ). b. Add 12.5 µL of the 2x ATP solution to all wells to initiate the reaction. The total volume is now 25 µL. c. Mix the plate gently and incubate at 30°C for the predetermined reaction time (e.g., 60 minutes).

  • Signal Detection: a. Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature. b. Add 25 µL of Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescent signal.[18][19] c. Mix on a plate shaker for 2 minutes to ensure homogeneity. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18] e. Measure luminescence using a plate reader.

Data Analysis and Interpretation

Proper data analysis is essential to accurately determine the IC₅₀ value. The process involves normalization of raw data followed by non-linear regression.

G cluster_raw Step 1: Raw Data cluster_norm Step 2: Normalization cluster_fit Step 3: Curve Fitting raw_lum Raw Luminescence Units (RLU) norm_calc Calculate % Activity: ((RLU_sample - RLU_pos) / (RLU_neg - RLU_pos)) * 100 raw_lum->norm_calc plot_data Plot % Activity vs. log[Inhibitor] norm_calc->plot_data pos_ctrl Positive Control (100% Inhibition) pos_ctrl->norm_calc neg_ctrl Negative Control (0% Inhibition) neg_ctrl->norm_calc fit_curve Fit to Sigmoidal Dose-Response (4-Parameter Logistic Equation) plot_data->fit_curve get_ic50 Determine IC50 (Concentration at 50% point) fit_curve->get_ic50

Caption: Data analysis pipeline for IC50 determination.

Calculations:
  • Average Controls: Calculate the average RLU for the negative (DMSO, Signal_Max) and positive (Staurosporine, Signal_Min) controls.

  • Normalize Data: Convert the RLU from each inhibitor concentration to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Sample - Signal_Min) / (Signal_Max - Signal_Min))

  • Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation with variable slope to determine the IC₅₀ value.[1][23] This can be performed using software such as GraphPad Prism or R.

Data Presentation:

The results should be summarized in a clear, tabular format.

Kinase TargetInhibitorIC₅₀ (nM)
Kinase AMPPC 75
Kinase AStaurosporine (Control)8
Kinase BMPPC >10,000

Table 1: Example inhibitory activity of MPPC against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]

Conclusion and Future Directions

This application note provides a robust and validated framework for the initial biochemical characterization of this compound (MPPC) as a putative kinase inhibitor. The luminescence-based protocol is sensitive, broadly applicable, and suitable for generating reliable IC₅₀ data.

Following initial potency determination, further studies are required to build a comprehensive profile of MPPC:

  • Selectivity Profiling: The compound should be tested against a large panel of kinases to assess its selectivity, a critical factor for therapeutic potential.[12]

  • Mechanism of Action Studies: Experiments varying the ATP concentration can help determine if MPPC is an ATP-competitive inhibitor.[19]

  • Cellular Assays: Subsequent investigation in cell-based models is necessary to confirm on-target activity and assess effects on cell proliferation and signaling pathways.[24]

By following the principles and protocols outlined herein, researchers can effectively advance the characterization of novel small molecules like MPPC in the drug discovery pipeline.

References

  • Current Protocols in Chemical Biology. (2010). Fluorescent Peptide Assays For Protein Kinases. National Institutes of Health. [Link]

  • Journal of the American Chemical Society. (2011). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. [Link]

  • Assay and Drug Development Technologies. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. [Link]

  • AACR Annual Meeting. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • International Journal of Molecular Sciences. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]

  • AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Frontiers in Cell and Developmental Biology. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. PubMed. [Link]

  • Journal of Medicinal Chemistry. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor.... PubMed. [Link]

  • Journal of Medicinal Chemistry. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor.... PubMed. [Link]

  • RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed Central. [Link]

  • Molecules. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. PubMed. [Link]

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Application Notes & Protocols: Investigating 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical framework and detailed protocols for the investigation of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid based on the known activities of structurally related compounds. The specific activities and mechanisms of this particular compound must be determined experimentally.

Introduction: The Therapeutic Potential of Substituted Pyrroles in Oncology

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In oncology, the pyrrole-indolin-2-one structure is central to the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib, a drug approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] Sunitinib's efficacy stems from its ability to inhibit key drivers of tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the c-KIT receptor.[2][3]

The compound of interest, this compound, shares key structural motifs with this class of inhibitors: a substituted pyrrole core and a pyridine ring, which is a common heterocycle in modern drug design known for its ability to form crucial interactions with biological targets.[4] These features suggest that it may function as a competitive inhibitor at the ATP-binding site of various protein kinases. This application note outlines a comprehensive strategy to synthesize, characterize, and evaluate the anti-cancer potential of this compound, focusing on its hypothesized role as a multi-targeted kinase inhibitor.

Part 1: Synthesis and Characterization

A robust and scalable synthetic route is paramount for producing the compound for preclinical studies. The Paal-Knorr pyrrole synthesis is a classic and effective method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[5][6][7]

Proposed Synthetic Approach: Paal-Knorr Synthesis

The synthesis of this compound can be envisioned via the condensation of a 1,4-dicarbonyl precursor with an ammonia source.

Reaction Principle: The mechanism involves the initial formation of a hemiaminal upon attack of ammonia on one of the carbonyl groups, followed by cyclization via attack on the second carbonyl. Subsequent dehydration steps lead to the aromatic pyrrole ring.[7][8]

Workflow for Synthesis:

cluster_synthesis Synthesis Workflow Start 1,4-Dicarbonyl Precursor + Ammonia Source Step1 Condensation Reaction (e.g., in Acetic Acid) Start->Step1 Paal-Knorr Reaction Step2 Work-up & Isolation Step1->Step2 Step3 Purification (e.g., Recrystallization, Chromatography) Step2->Step3 End Characterization (NMR, MS, HPLC) Step3->End

Caption: Paal-Knorr Synthesis Workflow.

Protocol:

  • Reaction Setup: To a solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., glacial acetic acid or ethanol), add an excess of an ammonia source (e.g., ammonium acetate).

  • Heating: Heat the reaction mixture at reflux for a specified period (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and adjust the pH to neutral or slightly basic to precipitate the crude product.

  • Purification: Collect the crude solid by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is desirable for biological assays).

Part 2: Hypothesized Mechanism of Action - Multi-Targeted Kinase Inhibition

Based on its structural similarity to Sunitinib, this compound is hypothesized to inhibit key receptor tyrosine kinases (RTKs) involved in cancer progression, primarily VEGFR2, PDGFRβ, and c-KIT.[2][3] These RTKs are critical mediators of angiogenesis, tumor cell proliferation, and survival.

  • VEGFR2 Signaling: The binding of VEGF-A to VEGFR2 is a primary driver of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[9][10][11][12] Inhibition of this pathway can starve the tumor of essential blood supply.

  • PDGFRβ Signaling: The PDGF/PDGFR pathway is crucial for the recruitment of pericytes and stromal cells that support tumor growth and angiogenesis.[13][14][15][16] Its dysregulation is implicated in numerous cancers.

  • c-KIT Signaling: c-KIT is a proto-oncogene whose aberrant activation (through mutation or overexpression) drives the growth of several cancers, most notably GIST.[17][18][19][20][21]

cluster_pathway Hypothesized Inhibition of RTK Signaling cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Compound 2-Methyl-5-(pyridin-4-yl)- 1H-pyrrole-3-carboxylic acid VEGFR2 VEGFR2 Compound->VEGFR2 Inhibits PDGFRb PDGFRβ Compound->PDGFRb Inhibits cKIT c-KIT Compound->cKIT Inhibits PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PDGFRb->PI3K_AKT PDGFRb->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Metastasis Metastasis PI3K_AKT->Metastasis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis cluster_wb Western Blot Workflow Start Cell Culture & Treatment (Compound +/- Ligand) Step1 Cell Lysis & Protein Quantification Start->Step1 Step2 SDS-PAGE Separation Step1->Step2 Step3 Protein Transfer (to Membrane) Step2->Step3 Step4 Blocking Step3->Step4 Step5 Primary Antibody Incubation (e.g., anti-p-VEGFR2) Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Chemiluminescent Detection Step6->Step7 End Data Analysis Step7->End

Caption: Western Blot Analysis Workflow.

Protocol 4: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice to form tumors. [22][23][24]The mice are then treated with the test compound, and tumor growth is monitored over time to assess efficacy.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., A549, HCT116)

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Administer the test compound to the treatment groups via a clinically relevant route (e.g., oral gavage) daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The structural features of this compound make it a compelling candidate for investigation as a multi-targeted kinase inhibitor in cancer research. The systematic approach detailed in these application notes—from synthesis and biochemical screening to cellular and in vivo validation—provides a comprehensive roadmap for elucidating its therapeutic potential. By rigorously evaluating its inhibitory activity against key oncogenic drivers like VEGFR2, PDGFRβ, and c-KIT, researchers can determine its promise as a novel anti-cancer agent.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. Available at: [Link]

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Bosnian Journal of Basic Medical Sciences. Available at: [Link]

  • Sunitinib. Wikipedia. Available at: [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link]

  • Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. PubMed. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • c-KIT signaling in cancer treatment. PubMed. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Technology Networks. Available at: [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences. Available at: [Link]

  • What is the mechanism of Sunitinib Malate? Patsnap Synapse. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available at: [Link]

  • Sunitinib's mechanism of action. ResearchGate. Available at: [Link]

  • (PDF) Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review. ResearchGate. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies. PubMed. Available at: [Link]

  • Sunitinib: the antiangiogenic effects and beyond. Cell & Bioscience. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Semantic Scholar. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • PDGF signaling in cancer progression. American Journal of Cancer Research. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. Available at: [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Labio. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

  • Platelet-derived growth factor (PDGF) signalling in cancer: rapidly emerging signalling landscape. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. Available at: [Link]

  • New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies. Kyung Hee University. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Western Blotting Protocol. YouTube. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]

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High-throughput screening with 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors using 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid as a Reference Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that catalyzes the initial, rate-limiting step in tryptophan metabolism.[1] By depleting local tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 facilitates tumor immune escape, making it a compelling target for cancer immunotherapy.[2][3] This guide provides a comprehensive framework for a high-throughput screening (HTS) campaign to identify novel small-molecule inhibitors of IDO1. We detail a robust, fluorescence-based biochemical assay suitable for 1536-well plate formats. The protocol herein uses this compound, a known IDO1 inhibitor scaffold, as a conceptual reference for assay development and validation. This document provides detailed, step-by-step protocols, data analysis procedures, and field-proven insights to ensure scientific rigor and reproducibility.

Scientific Background: The IDO1 Pathway in Immuno-Oncology

Under normal physiological conditions, IDO1 expression is low. However, in the tumor microenvironment (TME), pro-inflammatory cytokines like interferon-gamma (IFN-γ) dramatically upregulate its expression in both tumor cells and antigen-presenting cells (APCs).[4][5] IDO1-mediated catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine (NFK) exerts a dual immunosuppressive effect:[6]

  • Tryptophan Starvation: The depletion of Trp arrests the proliferation of effector T cells, which are highly sensitive to local amino acid concentrations.[5]

  • Kynurenine (Kyn) Accumulation: The downstream metabolites, particularly kynurenine, actively promote the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induce apoptosis in effector T cells and natural killer (NK) cells.[2][7]

This creates a tolerogenic TME, allowing cancer cells to evade immune surveillance.[1] Therefore, inhibiting IDO1 activity is a key therapeutic strategy aimed at restoring anti-tumor immunity, with potential for synergistic effects when combined with other checkpoint inhibitors.[8]

IDO1 Immunosuppressive Signaling Pathway

The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.

IDO1_Pathway IDO1-mediated Tryptophan Catabolism Pathway cluster_TME Tumor Microenvironment (TME) IFNg IFN-γ TumorCell Tumor Cell / APC IFNg->TumorCell Secreted by immune cells IDO1 IDO1 Upregulation TumorCell->IDO1 Induces Trp L-Tryptophan (Essential for T-Cells) IDO1->Trp Depletes Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Produces TCell_Effector Effector T-Cell Trp->TCell_Effector Required for Proliferation TCell_Treg Regulatory T-Cell (Treg) (Suppresses Immunity) Kyn->TCell_Treg Promotes Differentiation ImmuneSuppression Immune Evasion & Tumor Growth TCell_Effector->ImmuneSuppression Inhibited TCell_Treg->ImmuneSuppression Promotes HTS_Workflow start Start: Compound Library (10 mM in DMSO) plate_prep 1. Compound Plating (4 nL acoustic transfer to 1536-well plate) start->plate_prep enzyme_add 2. Add Enzyme Mix (2 µL, pre-incubate 15 min) plate_prep->enzyme_add substrate_add 3. Add Substrate Mix (2 µL, initiate reaction) enzyme_add->substrate_add reaction 4. Incubate Reaction (60-90 min at RT) substrate_add->reaction develop 5. Add Developer (2 µL, incubate 15 min) reaction->develop read 6. Read Plate (Fluorescence Intensity) develop->read analysis 7. Data Analysis (Normalization, Curve Fitting, Z') read->analysis end End: Hit Identification analysis->end

Caption: High-throughput screening workflow for IDO1 inhibitors.

Data Analysis and Quality Control

A. Normalization and Percent Inhibition

Raw fluorescence intensity (FI) data must be normalized to account for plate-to-plate and well-to-well variability. The percent inhibition for each compound well is calculated relative to the on-plate controls.

  • High Control (0% Inhibition): Mean FI of DMSO-only wells.

  • Low Control (100% Inhibition): Mean FI of Epacadostat wells.

Formula: % Inhibition = 100 * (1 - (FI_compound - FI_low_control) / (FI_high_control - FI_low_control))

B. Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical metric used to validate the quality and robustness of an HTS assay. [9][10]It measures the separation between the high and low control signal distributions.

Formula: Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|

Where SD is the standard deviation.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS. [10]
0 to 0.5Marginal assay, may require optimization. [9]
< 0Unacceptable assay, not suitable for screening.

An assay must consistently achieve a Z'-factor ≥ 0.5 to be considered reliable for a full-deck screening campaign.

C. Hit Identification and IC₅₀ Determination

For qHTS data, the percent inhibition values are plotted against the log of the compound concentration. A four-parameter logistic regression model is used to fit a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

References

  • Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Double-Edged Sword. Journal of Clinical Investigation. Available at: [Link]

  • Seegers, N., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening. Available at: [Link]

  • Hornyak, L., et al. (2018). The role of indoleamine-2,3-dioxygenase in cancer development, diagnostics, and therapy. Frontiers in Immunology. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Zhai, L., et al. (2020). Indoleamine 2,3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]

  • Prendergast, G. C., et al. (2017). Indoleamine 2,3-dioxygenase and its therapeutic inhibition in cancer. International Review of Cell and Molecular Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience Website. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]

  • Kim, M., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews. Available at: [Link]

  • Pan, K., et al. (2018). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules. Available at: [Link]

  • Wainwright, D. A., et al. (2015). The role of IDO in brain tumor immunotherapy. Journal of Neuro-Oncology. Available at: [Link]

  • Meininger, D. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society. Available at: [Link]

  • Assay Depot Inc. (n.d.). Z-Factor Calculator. Z-Factor Calculator Website. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Iversen, P. W., et al. (2005). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • Ye, Z., et al. (2019). The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. International Journal of Molecular Sciences. Available at: [Link]

  • Uyttenhove, C., et al. (2003). Evidence for a tumoral immune resistance mechanism based on tryptophan degradation by indoleamine 2,3-dioxygenase. Nature Medicine. Available at: [Link]

  • Assay Guidance Manual. (2004). Z-Factor. NCBI Bookshelf. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. BPS Bioscience Website. Available at: [Link]

  • NIH Chemical Genomics Center. (2008). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. Available at: [Link]

  • Cichewicz, A., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Li, F., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (Colorimetric). BPS Bioscience Website. Available at: [Link]

  • Pantouris, G., & Sflomos, G. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Max Planck Institute. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]

Sources

Topic: Analytical Methods for the Quantification of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development and chemical research. Recognizing the diverse needs of researchers, from high-throughput screening to rigorous GMP-compliant quality control, this guide details three distinct, yet complementary, analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry. The narrative emphasizes the underlying scientific principles, guiding the user through method selection, protocol execution, and data interpretation. All protocols are designed to be self-validating systems, with a detailed section on method validation according to ICH Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[1][2][3]

Introduction and Strategic Overview

This compound is a molecule featuring a conjugated system of a pyrrole and a pyridine ring, with a carboxylic acid moiety conferring polarity and pH-dependent properties. Accurate and precise quantification is paramount for understanding its pharmacokinetic properties, ensuring dosage form uniformity, assessing stability, and controlling manufacturing processes.

The choice of an analytical method is not arbitrary; it is a strategic decision dictated by the analytical objective. Key decision factors include the sample matrix, required sensitivity, desired specificity, and available instrumentation. This guide provides a framework for making an informed choice.

G cluster_input Analytical Requirements cluster_methods Method Selection cluster_output Primary Application start Define Analytical Goal hplcuv HPLC-UV start->hplcuv  Need for Specificity &  Moderate Sensitivity lcms LC-MS/MS start->lcms  Complex Matrix &  Highest Sensitivity/Specificity uvvis UV-Vis Spectrophotometry start->uvvis  Simple Matrix &  Low Specificity Tolerable out_hplcuv Routine QC, Purity, Assay of Drug Substance/Product hplcuv->out_hplcuv out_lcms Trace Quantification, Metabolite Studies, Bioanalysis (Plasma, Tissue) lcms->out_lcms out_uvvis High-Concentration Assay, In-Process Checks (Pure Substance) uvvis->out_uvvis

Figure 1: Decision tree for selecting the appropriate analytical method based on experimental requirements.

Methodologies and Core Principles

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This is the cornerstone technique for pharmaceutical analysis.[4] It separates the analyte from impurities and matrix components based on its differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The carboxylic acid group on the target molecule is ionizable. By controlling the mobile phase pH to be well below the pKa of the carboxylic acid (typically pH < 4), the molecule becomes protonated and less polar, enhancing its retention on the C18 column and resulting in a sharp, symmetrical peak. Detection is achieved via UV absorbance, leveraging the conjugated pyrrole-pyridine ring system which acts as a strong chromophore.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For applications demanding the highest sensitivity and specificity, such as analyzing samples from biological matrices, LC-MS/MS is the definitive method.[5][6][7] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The basic nitrogen on the pyridine ring makes it highly suitable for positive mode ESI ([M+H]⁺). The mass spectrometer then isolates this specific parent ion (Q1), fragments it, and monitors for a specific, characteristic fragment ion (Q3). This parent-to-fragment transition is unique to the analyte, providing exceptional specificity and filtering out background noise, enabling quantification at very low concentrations.[8]

UV-Vis Spectrophotometry

Principle: This method relies on the direct measurement of light absorption by the analyte in a solution, governed by the Beer-Lambert law. It is a rapid and simple technique. The conjugated aromatic system of the molecule is expected to produce a distinct UV absorption profile.[9][10][11] While fast, this method lacks specificity. Any impurity or matrix component that absorbs at the same wavelength will interfere with the measurement, making it suitable only for the analysis of pure substance or very simple formulations.[5]

Detailed Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the assay and purity determination of this compound in drug substance or formulated products.

A. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Reference Standard: this compound, >99.5% purity

  • Volumetric flasks, pipettes, and autosampler vials

B. Instrumentation

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Purospher® STAR RP-18).[12]

  • Data Acquisition Software

C. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ The buffer controls the ionic strength. pH 3.0 ensures the carboxylic acid is protonated for optimal retention and peak shape.
Mobile Phase B Acetonitrile The organic modifier used to elute the analyte.
Gradient 70% A / 30% B (Isocratic) An isocratic method is simple and robust for routine analysis. May need to be optimized.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL Standard volume; can be adjusted based on concentration.
Detection λ 285 nm (PDA: 200-400 nm) The conjugated system should have a strong absorbance. 285 nm is a starting point; confirm λmax experimentally via a PDA scan.

| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |

D. Standard and Sample Preparation

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm filter.

  • Stock Standard (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the stock standard with the mobile phase.

  • Sample Preparation (Assay): Accurately weigh a quantity of sample powder equivalent to 10 mg of the active compound into a 100 mL volumetric flask. Add ~70 mL of 50:50 ACN/Water, sonicate for 10 minutes, dilute to volume, and mix. Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial. This yields a target concentration of 100 µg/mL.

Protocol 2: Quantification by LC-MS/MS

This protocol is tailored for trace-level quantification in a complex biological matrix like human plasma.

A. Reagents and Materials

  • All reagents from Protocol 1, plus:

  • Formic Acid: LC-MS grade

  • Methanol: LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (ideal) or a structurally similar compound not present in the matrix.

  • Human Plasma (K₂EDTA): Sourced from a certified vendor.

B. Instrumentation

  • LC-MS/MS System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

C. LC-MS/MS Conditions

Parameter Setting Rationale
Analytical Column C18, 50 mm x 2.1 mm, 1.8 µm particle size Shorter column and smaller particles are suitable for fast UHPLC gradients and are compatible with MS.
Mobile Phase A 0.1% Formic Acid in Water Volatile acidifier, ideal for MS, promotes good ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Volatile organic mobile phase.
Gradient 5% B to 95% B over 3 minutes A rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Mode ESI, Positive The pyridine nitrogen is readily protonated.
MRM Transitions Analyte: m/z 229.1 → 183.1; IS: (To be determined) Hypothetical values. Q1 (229.1) is the [M+H]⁺ ion. Q3 (183.1) corresponds to the loss of formic acid (HCOOH, 46 Da). These must be optimized experimentally.

| Source Params. | To be optimized (e.g., Capillary Voltage: 3.5 kV) | Instrument-specific optimization is required for maximum signal. |

D. Sample Preparation (Protein Precipitation)

  • Spike Standards: Prepare calibration standards and Quality Control (QC) samples by spiking known amounts of the analyte stock solution into blank human plasma.

  • Extraction: To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Inject: Transfer the supernatant to an autosampler vial for injection.

Method Validation Protocol (ICH Q2(R2) Framework)

A well-developed method must be validated to prove it is fit for its intended purpose.[2][13] The following is a validation protocol for the HPLC-UV method .

G cluster_workflow Analytical Method Validation Workflow plan Develop Validation Protocol exec Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) plan->exec ICH Q2(R2) Guidelines data Process & Analyze Data exec->data report Generate Validation Report data->report Compare vs. Acceptance Criteria

Figure 2: A streamlined workflow for analytical method validation.

A. Specificity

  • Procedure: Analyze blank (diluent), placebo (formulation excipients), and a spiked sample. Stress the analyte (e.g., with acid, base, peroxide, heat, light) and analyze the degraded sample.

  • Acceptance Criteria: The main peak should be free from interference from other components. Peak purity analysis (using a PDA detector) should pass.

B. Linearity & Range

  • Procedure: Analyze the calibration standards (e.g., 5 to 200 µg/mL) in triplicate. Plot the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.

C. Accuracy

  • Procedure: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

D. Precision

  • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[1]

E. LOD & LOQ

  • Procedure: Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Summary of Typical Validation Results
Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9998
Range 5 – 200 µg/mLConfirmed
Accuracy (% Recovery) 98.0 – 102.0%99.5 – 101.2%
Precision (RSD) ≤ 2.0%< 1.5%
LOD Report~ 0.5 µg/mL
LOQ Report~ 1.5 µg/mL

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques. For routine quality control, a robust, validated isocratic HPLC-UV method provides the necessary precision, accuracy, and specificity. For bioanalytical applications requiring ultra-low detection limits in complex matrices, an LC-MS/MS method is superior. The choice of method should always be guided by the specific analytical challenge at hand. The protocols and validation framework provided herein serve as a comprehensive starting point for developing and implementing reliable quantitative methods for this compound.

References

  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • Pharma International. (2024, October 31).
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  • ResearchGate.
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  • Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • National Center for Biotechnology Information. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubMed. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
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  • ResearchGate. (2025, August 10). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Application Notes and Protocols for 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid: A Novel Chemical Probe for Investigating Kinase Signaling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is a novel, potent, and selective small molecule inhibitor developed for the interrogation of cellular signaling pathways. The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties[1][2]. This particular derivative, featuring a pyridine moiety, has been optimized for cellular potency and selectivity, making it an ideal chemical probe for studying the intricacies of kinase-mediated signal transduction.

This document provides a comprehensive guide to the application of this compound in both biochemical and cell-based assays. The protocols outlined herein are designed to be adaptable to specific research needs and provide a robust framework for investigating its biological effects.

Hypothetical Target and Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound is a selective inhibitor of a hypothetical kinase, "Kinase-X," which is implicated in a pro-inflammatory signaling pathway. The compound is proposed to be an ATP-competitive inhibitor, binding to the active site of Kinase-X and preventing the phosphorylation of its downstream substrates.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥20 mg/mL), sparingly soluble in aqueous buffers
Purity (by HPLC) ≥98%
Storage Store at -20°C, protect from light and moisture

Experimental Protocols

Biochemical Kinase Assay

This protocol is designed to determine the in vitro potency of this compound against purified Kinase-X. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by Kinase-X. The phosphorylated peptide is detected by a europium-labeled anti-phospho-substrate antibody. When a streptavidin-allophycocyanin (SA-APC) conjugate is added, FRET occurs between the europium donor and the APC acceptor, resulting in a detectable signal. Inhibition of Kinase-X reduces the signal.

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection reagents Prepare Assay Buffer, Kinase-X, Substrate, ATP, and Inhibitor Dilutions add_kinase Add Kinase-X to Assay Plate reagents->add_kinase add_inhibitor Add Inhibitor (or DMSO) add_kinase->add_inhibitor incubate1 Incubate at RT add_inhibitor->incubate1 add_substrate_atp Add Substrate/ATP Mix incubate1->add_substrate_atp incubate2 Incubate at RT add_substrate_atp->incubate2 add_detection Add TR-FRET Detection Reagents incubate2->add_detection incubate3 Incubate at RT (dark) add_detection->incubate3 read_plate Read Plate on TR-FRET Reader incubate3->read_plate cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Cells with Inhibitor or DMSO harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells heat_aliquots Heat Aliquots at Different Temperatures harvest_cells->heat_aliquots lyse_cells Lyse Cells (Freeze-Thaw) heat_aliquots->lyse_cells centrifuge Centrifuge to Separate Soluble/Insoluble Fractions lyse_cells->centrifuge western_blot Analyze Soluble Fraction by Western Blot for Kinase-X centrifuge->western_blot stimulus Pro-inflammatory Stimulus kinase_x Kinase-X stimulus->kinase_x substrate Downstream Substrate kinase_x->substrate Phosphorylation inhibitor 2-Methyl-5-(pyridin-4-yl)- 1H-pyrrole-3-carboxylic acid inhibitor->kinase_x p_substrate Phosphorylated Substrate response Pro-inflammatory Response p_substrate->response

Hypothetical Kinase-X Signaling Pathway

Step-by-Step Protocol (Western Blot):

  • Cell Treatment and Stimulation:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., a cytokine) to activate the Kinase-X pathway for a predetermined time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phosphorylated substrate signal to the total substrate signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀ for pathway inhibition.

In Vivo Applicability

For in vivo studies, it is crucial to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the chemical probe.

[3]* Pharmacokinetics: Assess parameters such as plasma and tissue exposure, half-life, and bioavailability to determine an appropriate dosing regimen. *[3] Pharmacodynamics: Measure target engagement in tissues of interest and correlate it with a downstream biomarker to establish a dose-response relationship in the animal model.

[3]### Considerations for Use

  • Selectivity: While designed to be selective, it is good practice to profile this compound against a panel of related kinases to understand its off-target activities. *[4] Controls: Always include appropriate positive and negative controls in your experiments. A structurally similar but biologically inactive analog, if available, is an excellent negative control to account for scaffold-specific off-target effects. *[5] Cellular Bioavailability: The cellular uptake and stability of the compound can influence its apparent potency in cell-based assays.

This compound is a valuable tool for researchers investigating kinase-driven cellular processes. The protocols provided in this guide offer a starting point for its characterization and application. By employing rigorous experimental design and appropriate controls, this chemical probe can yield significant insights into the biological function of its target and the broader signaling networks in which it operates.

References

  • Simon, G. M., Niphakis, M. J., & Cravatt, B. F. (2013). Determining target engagement in living systems.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • Bamborough, J., Chung, C. W., & Furminger, V. L. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. RSC Chemical Biology, 1(1), 10-22.
  • Modell, A. E., Blazewska, K. M., & Arora, P. S. (2015). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 58(23), 9169–9177.
  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals.
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes.
  • Zhang, Y., Jia, H., Wu, Q., & Tan, M. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 6(1), 103605.
  • Müller, S., & Knapp, S. (2022). The era of high-quality chemical probes. MedChemComm, 13(5), 784-793.
  • Chiosis, G. (n.d.). Development of Chemical Probes. Memorial Sloan Kettering Cancer Center.
  • Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In Chemical Probes for Biological Systems.
  • Hu, Y., & Bajorath, J. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 23(9), 2345.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Cisneros, A., & Mela, A. (2020). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. In KRAS. Humana, New York, NY.
  • Li, Z., & Wang, S. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(1), 498–505.
  • Molbank. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778.
  • ResearchGate. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • Kumar, V., Kaur, K., & Kumar, S. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267.
  • King-Pharm. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • Kumar, R., & Singh, R. (2015).
  • Biosynth. (n.d.). 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid.
  • MDPI. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(15), 4485.
  • Baxter, A. J., Bird, M., & Dixon, J. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of medicinal chemistry, 36(19), 2739–2744.
  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Tang, C. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116–1119.

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrrole-Based Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The pyrrole-3-carboxylic acid moiety, in particular, is a key structural feature in successful pharmaceuticals like the cholesterol-lowering drug Atorvastatin and the multi-targeted kinase inhibitor Sunitinib.[2] The compound 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid belongs to this promising class of molecules. Its structure, featuring a substituted pyrrole core linked to a pyridine ring, suggests potential interactions with various biological targets, most notably protein kinases, which are frequently implicated in proliferative and inflammatory diseases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound using a series of robust cell-based assays. The protocols outlined herein are designed to elucidate the compound's cytotoxic and anti-proliferative effects, and to begin to unravel its potential mechanism of action, with a focus on kinase inhibition pathways commonly associated with such chemical structures.[3][4]

Postulated Mechanism of Action and Assay Strategy

Given that structurally related pyrrole derivatives have demonstrated efficacy as kinase inhibitors, a logical starting hypothesis is that this compound may inhibit the activity of one or more protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival. Many kinase inhibitors feature a heterocyclic ring system that can interact with the ATP-binding pocket of the enzyme. The pyridine and pyrrole moieties of the compound of interest could potentially engage in such interactions.

Our proposed assay cascade is therefore designed to first assess the compound's overall effect on cell viability and proliferation, and then to investigate its impact on a representative signaling pathway.

Part 1: Assessment of Cytotoxicity and Anti-Proliferative Activity

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This allows for the determination of a therapeutic window and provides initial clues as to its potency.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% in all wells.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • After 4 hours, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2096
11.0584
100.6350.4
1000.1512

Part 2: Investigation of a Potential Signaling Pathway

Based on the structural similarities to known kinase inhibitors, a plausible target for this compound is the VEGFR/PDGFR signaling pathway, which is critical for tumor angiogenesis and growth.[3] The following protocol describes a Western blot analysis to assess the phosphorylation status of key proteins in this pathway.

Protocol 2: Western Blot for Phospho-VEGFR2 and Downstream Effectors

This protocol will determine if the compound inhibits the activation of VEGFR2 and downstream signaling proteins like Akt and ERK.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Recombinant human VEGF-A

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs in EGM-2 medium.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 6 hours.

    • Pre-treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for 2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with 50 ng/mL of VEGF-A for 15 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Expected Results:

A successful inhibition by this compound would be indicated by a decrease in the phosphorylation of VEGFR2, Akt, and ERK in the compound-treated, VEGF-stimulated cells compared to the vehicle-treated, VEGF-stimulated cells. The total protein levels should remain unchanged.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Angiogenesis pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binds Compound 2-Methyl-5-(pyridin-4-yl)- 1H-pyrrole-3-carboxylic acid Compound->VEGFR2 Inhibits

Caption: Postulated inhibition of the VEGFR2 signaling pathway.

Experimental Workflow Diagram

G cluster_MTT MTT Assay cluster_WB Western Blot start Start: Cell Culture seed_plate Seed Cells in 96-well or 6-well plates start->seed_plate treat_compound Treat with Compound (Dose-Response or IC50) seed_plate->treat_compound incubate Incubate (48-72h for MTT, 2h pre-treatment for WB) treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt stimulate_vegf Stimulate with VEGF-A incubate->stimulate_vegf add_solubilizer Add Solubilization Solution add_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_mtt Calculate % Viability and IC50 read_absorbance->analyze_mtt lyse_cells Lyse Cells & Quantify Protein stimulate_vegf->lyse_cells sds_page SDS-PAGE and Transfer lyse_cells->sds_page probe_antibodies Probe with Primary & Secondary Antibodies sds_page->probe_antibodies visualize Visualize Bands probe_antibodies->visualize analyze_wb Analyze Phosphorylation Levels visualize->analyze_wb

Caption: Workflow for cell-based characterization.

Conclusion

The provided protocols offer a foundational framework for the initial cell-based characterization of this compound. By systematically evaluating its impact on cell viability and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these assays would warrant further investigation, including broader kinase profiling and in vivo efficacy studies.

References

  • King-Pharm.this compound [1248408-55-0].
  • Oakwood Chemical.2-Methyl-5-pyridine carboxylic acid.
  • Molbase.2,5-DIMETHYL-1-[(PYRIDIN-4-YL)METHYL]-1H-PYRROLE-3-CARBOXYLIC ACID.
  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Available at: [Link]

  • ResearchGate.(PDF) 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • Biosynth.2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 5441-73-6 | FAA44173.
  • Kumar, S. et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Arch Pharm (Weinheim), 354(2), e2000267. Available at: [Link]

  • Kim, Y. et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. J Med Chem, 64(15), 11478-11495. Available at: [Link]

  • Ivanova, Y. et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(19), 6539. Available at: [Link]

  • Kaur, M. et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]

  • Jagtap, S. et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorg Chem, 97, 103660. Available at: [Link]

  • Di Sarno, V. et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Int J Mol Sci, 22(16), 8758. Available at: [Link]

  • Khan, I. et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(1), 227. Available at: [Link]

  • Sun, L. et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. J Med Chem, 46(7), 1116-9. Available at: [Link]

  • PubChem. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Available at: [Link]

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Sources

Application Notes and Protocols for In Vivo Studies with 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (SYK-M-2543)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel SYK Inhibitor

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, hereafter designated as SYK-M-2543, is a novel small molecule entity featuring a pyrrole-carboxylic acid scaffold. While in vivo data for this specific molecule is not yet publicly available, its structural motifs are characteristic of kinase inhibitors. Our initial hypothesis posits that SYK-M-2543 functions as an inhibitor of Spleen Tyrosine Kinase (SYK).

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2][3] It is a critical mediator of signal transduction downstream of B-cell receptors (BCR) and Fc receptors, making it an attractive therapeutic target for a range of pathologies, including autoimmune diseases and hematological malignancies.[2][3][4] Several SYK inhibitors, such as fostamatinib (TAVALISSE®), entospletinib, and lanraplenib, have shown clinical promise, validating the therapeutic potential of targeting this kinase.[1][3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct initial in vivo investigations of SYK-M-2543. The protocols outlined below are designed to establish the pharmacokinetic profile, demonstrate in vivo target engagement and efficacy, and provide a preliminary assessment of the safety profile of SYK-M-2543.

Part 1: Pharmacokinetic Profiling in Rodents

A thorough understanding of the pharmacokinetic (PK) properties of SYK-M-2543 is fundamental to designing meaningful efficacy and toxicology studies. The following protocol describes a single-dose PK study in mice.

Experimental Protocol: Single-Dose Pharmacokinetics of SYK-M-2543 in Mice

Objective: To determine the key pharmacokinetic parameters of SYK-M-2543 following intravenous (IV) and oral (PO) administration in mice.

Materials:

  • SYK-M-2543

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)

  • Male CD-1 mice (8-10 weeks old)

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 3 days prior to the study.

  • Dosing:

    • IV Group (n=3): Administer SYK-M-2543 at 1 mg/kg via the tail vein.

    • PO Group (n=3): Administer SYK-M-2543 at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approximately 50 µL) from each animal at the following time points:

    • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.

  • Sample Processing: Process blood samples to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of SYK-M-2543 in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) To be determinedTo be determined
AUC (0-inf) (ng*h/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
CL (mL/min/kg) To be determinedTo be determined
Vdss (L/kg) To be determinedTo be determined
Oral Bioavailability (%) N/ATo be determined

Part 2: In Vivo Efficacy Evaluation in a Murine Collagen-Induced Arthritis (CIA) Model

Given the established role of SYK in inflammatory and autoimmune processes, a collagen-induced arthritis (CIA) model in mice is a highly relevant model to assess the potential therapeutic efficacy of SYK-M-2543.[5]

Signaling Pathway: SYK in Fc Receptor-Mediated Inflammation

SYK_Pathway cluster_cell Immune Cell (e.g., Macrophage) ImmuneComplex Immune Complex FcR Fc Receptor ImmuneComplex->FcR Binds SYK SYK FcR->SYK Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K) SYK->Downstream Inflammation Inflammatory Response (Cytokine Release) Downstream->Inflammation SYK_M_2543 SYK-M-2543 SYK_M_2543->SYK Inhibits

Caption: SYK-M-2543 inhibits SYK activation downstream of Fc receptors.

Experimental Protocol: Prophylactic Treatment in a Murine CIA Model

Objective: To evaluate the prophylactic efficacy of SYK-M-2543 in reducing the incidence and severity of arthritis in a murine CIA model.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • SYK-M-2543

  • Vehicle control

  • Positive control (e.g., Enbrel or a known SYK inhibitor)

  • Calipers for paw thickness measurement

Procedure:

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and CFA.

    • Day 21: Administer a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Dosing:

    • Begin daily oral dosing of SYK-M-2543 (e.g., 10, 30, 100 mg/kg), vehicle, or positive control from day 21 to the end of the study (e.g., day 42).

  • Clinical Assessment:

    • Monitor mice daily for the onset of arthritis.

    • From day 21, score the severity of arthritis in each paw three times a week based on a standardized scoring system (0-4 scale).

    • Measure paw thickness using calipers three times a week.

  • Terminal Procedures (Day 42):

    • Collect blood for PK/PD analysis.

    • Harvest paws for histological analysis.

  • Histopathology:

    • Fix, decalcify, and embed paws in paraffin.

    • Stain sections with H&E and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

Experimental Workflow: Murine CIA Efficacy Study

CIA_Workflow Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Start Dosing Day0->Day21 Monitoring Days 21-42 Clinical Scoring Paw Measurement Day21->Monitoring Day42 Day 42 Terminal Bleed Paw Harvest Monitoring->Day42

Caption: Workflow for the murine collagen-induced arthritis efficacy study.

Part 3: In Vivo Pharmacodynamic (PD) Biomarker Analysis

To confirm that SYK-M-2543 is engaging its target in vivo, a pharmacodynamic (PD) biomarker assay is essential. Measuring the inhibition of SYK phosphorylation in response to a stimulus provides a direct link between drug exposure and target modulation.

Experimental Protocol: Ex Vivo Basophil Activation Assay

Objective: To assess the in vivo target engagement of SYK-M-2543 by measuring the inhibition of FcεRI-mediated basophil activation.

Materials:

  • Sprague-Dawley rats

  • SYK-M-2543

  • Anti-IgE antibody

  • Flow cytometer

  • Antibodies for basophil identification (e.g., anti-CD63, anti-CD203c)

Procedure:

  • Dosing: Dose rats orally with SYK-M-2543 at various doses and a vehicle control.

  • Blood Collection: Collect whole blood at different time points post-dose (e.g., 1, 4, 8, 24 hours).

  • Ex Vivo Stimulation:

    • Aliquot whole blood into tubes.

    • Stimulate with an optimal concentration of anti-IgE antibody for 15 minutes at 37°C.

  • Staining:

    • Add a cocktail of fluorescently labeled antibodies to identify basophils and measure the upregulation of activation markers (e.g., CD63).

  • Flow Cytometry:

    • Lyse red blood cells and acquire samples on a flow cytometer.

    • Analyze the percentage of activated (CD63+) basophils.

  • Data Analysis:

    • Determine the IC50 of SYK-M-2543 for the inhibition of basophil activation at each time point.

    • Correlate the level of inhibition with the plasma concentration of SYK-M-2543 to establish a PK/PD relationship.

Part 4: Preliminary In Vivo Safety and Toxicity Evaluation

Early assessment of the safety profile of SYK-M-2543 is crucial. A 7-day repeat-dose toxicity study in rats can provide initial insights into potential target organs of toxicity and help in dose selection for longer-term studies.

Experimental Protocol: 7-Day Repeat-Dose Toxicity Study in Rats

Objective: To evaluate the potential toxicity of SYK-M-2543 following daily oral administration for 7 days in rats.

Materials:

  • Sprague-Dawley rats (equal numbers of males and females)

  • SYK-M-2543

  • Vehicle control

Procedure:

  • Dosing: Administer SYK-M-2543 orally once daily for 7 days at three dose levels (e.g., 30, 100, 300 mg/kg) and a vehicle control.

  • Clinical Observations:

    • Conduct detailed clinical observations daily.

    • Record body weights daily.

    • Monitor food consumption daily.

  • Terminal Procedures (Day 8):

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis:

    • Compare all parameters between the treated and control groups to identify any dose-dependent adverse effects.

References

  • ASH Publications. (2021). Preclinical Activity of Selective SYK Inhibitors, Entospletinib and Lanraplenib, Alone or Combined with Targeted Agents in Ex Vivo AML Models with Diverse Mutational Backgrounds. Blood. [Link]

  • BioSpace. (2023). Emergence Of SYK Inhibitors In Clinical Trials. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Syk Inhibitors. [Link]

  • ACS Publications. (2024). Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. [Link]

  • PMC. (2017). Syk inhibitors in clinical development for hematological malignancies. [Link]

  • BioWorld. (2023). Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer. [Link]

  • Taylor & Francis Online. (n.d.). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. [Link]

  • PMC. (n.d.). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. [Link]

Sources

Formulation of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid has been identified as a potent and specific inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The IRAK4 signaling pathway is a critical component of the innate immune system, acting as a central node for Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades.[1][2] Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer.[3][4] The therapeutic potential of targeting IRAK4 has led to the development of numerous small molecule inhibitors, with a focus on modulating the inflammatory response.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for use in in vitro and in vivo preclinical experiments. The protocols outlined herein are designed to ensure the accurate and reproducible preparation of this compound, addressing common challenges such as limited aqueous solubility, to facilitate the investigation of its biological activity and therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to the development of effective formulation strategies. While comprehensive experimental data for this compound is not extensively published, its structural motifs—a pyrrole-carboxylic acid core and a pyridine ring—provide a basis for predicting its behavior.

PropertyPredicted/Inferred ValueJustification & Remarks
Molecular Formula C₁₂H₁₀N₂O₂Based on chemical structure.
Molecular Weight 214.22 g/mol Calculated from the molecular formula.
Melting Point >190 °C (estimated)A related compound, 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has a reported melting point of 190 °C.[7] The pyridine substitution may alter this.
Aqueous Solubility PoorThe presence of multiple aromatic rings suggests low water solubility. Similar IRAK4 inhibitors are reported to be insoluble in water.[8] The carboxylic acid and pyridine moieties may provide some pH-dependent solubility.
Organic Solvent Solubility Soluble in DMSO, likely soluble in EthanolDimethyl sulfoxide (DMSO) is a common solvent for small molecule inhibitors.[8] Solubility in other polar organic solvents like ethanol is probable but should be experimentally verified.
Stability ModeratePyrrole rings can be susceptible to oxidation and light-induced degradation. Stock solutions should be stored protected from light and at low temperatures. The stability at different pH values should be determined empirically.

Formulation for In Vitro Experiments

The primary challenge in formulating this compound for in vitro assays is its predicted low aqueous solubility. The following protocols provide a stepwise approach to preparing stock solutions and working dilutions suitable for cell-based and biochemical assays.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is the standard starting point for most in vitro applications.

Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic molecules at high concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution and absence of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO stock solution into aqueous buffers for final use in assays.

Rationale: Serial dilution in the final assay buffer is necessary to achieve the desired experimental concentrations while maintaining a low percentage of DMSO.

Materials:

  • High-concentration DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate aqueous buffer to generate the final working concentrations.

  • It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.

  • The final DMSO concentration in the highest concentration of the test compound should not exceed a level that affects the assay (typically ≤0.5%). A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

Formulation for In Vivo Experiments

The formulation of this compound for animal studies requires careful consideration of the route of administration, desired pharmacokinetic profile, and potential for toxicity of the vehicle.

Protocol 3: Preparation of a Suspension for Oral Gavage

This is a common method for administering poorly water-soluble compounds in preclinical models.

Rationale: A suspension provides a uniform dispersion of the compound, allowing for consistent dosing. The choice of vehicle is critical for maintaining stability and ensuring bioavailability.

Materials:

  • This compound (solid)

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in water, 0.5% methylcellulose in water with 0.1% Tween 80)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Sterile dosing syringes

Procedure:

  • Calculate the required amount of compound and vehicle for the study.

  • If necessary, reduce the particle size of the compound by gentle grinding with a mortar and pestle.

  • In a suitable container, add a small amount of the vehicle to the compound to create a paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to form a uniform suspension.

  • Continuously stir the suspension on a stir plate during the dosing procedure to ensure homogeneity.

  • Administer the suspension to the animals using an appropriate oral gavage needle.

Considerations for Alternative In Vivo Formulations:
  • Solubilizing agents: For intravenous administration, co-solvents such as PEG300, PEG400, or Solutol HS 15 may be explored. However, the potential for vehicle-induced toxicity must be carefully evaluated.

  • pH adjustment: The carboxylic acid and pyridine moieties suggest that the solubility of the compound may be influenced by pH. Formulation in acidic or basic solutions could be investigated, but the stability of the compound at different pH values must be confirmed.

  • Nanosuspensions: For compounds with very poor solubility, formulating as a nanosuspension can improve bioavailability.[9]

Mechanism of Action: IRAK4 Inhibition

This compound functions by inhibiting the kinase activity of IRAK4. This inhibition disrupts the downstream signaling cascade initiated by TLR and IL-1R activation, thereby reducing the production of pro-inflammatory cytokines.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation Compound This compound Compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Formulation and Testing

The following diagram illustrates a logical workflow for the formulation and subsequent testing of this compound.

Sources

Application Notes and Protocols: In Silico Docking Studies of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid with Putative Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those incorporating pyrrole and pyridine scaffolds, represent a rich source of biologically active molecules. The pyrrole ring is a key structural motif in blockbuster drugs such as Atorvastatin, while the pyridine nucleus is prevalent in numerous pharmaceuticals, conferring essential physicochemical properties for drug-target interactions. The compound of interest, 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 1248408-55-0), combines these two privileged moieties. Given that structurally related compounds have demonstrated efficacy as kinase inhibitors and anti-inflammatory agents, this application note outlines a comprehensive in silico molecular docking protocol to explore the potential binding of this compound to key protein targets implicated in oncology and inflammation.

This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step methodology for conducting molecular docking studies, from ligand and protein preparation to the critical analysis of results. By presenting a hypothetical yet scientifically rigorous workflow, we aim to equip researchers with the practical knowledge to evaluate the therapeutic potential of novel chemical entities. For this study, we have selected three well-validated protein targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A central player in cellular responses to inflammatory cytokines.

Materials and Software

A standard computational workstation is sufficient for the described protocols. The following software and databases are required:

Software/ResourcePurpose
UCSF Chimera Molecular visualization and preparation of protein/ligand structures
AutoDock Vina Molecular docking software for predicting binding modes and affinities
PyMOL High-quality visualization of molecular structures and interactions
LigPlot+ 2D visualization of protein-ligand interactions
RCSB Protein Data Bank Repository for 3D structures of proteins and nucleic acids
PubChem Database Database of chemical molecules and their activities

Part 1: Ligand and Protein Structure Preparation

The accuracy of molecular docking is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the small molecule ligand and the macromolecular protein targets.

Protocol 1.1: Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

  • Convert to 3D: The 2D structure is converted to a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: To obtain a low-energy and geometrically favorable conformation, the 3D structure is subjected to energy minimization using a force field like MMFF94. This can be performed within UCSF Chimera.[1]

  • Add Charges and Define Rotatable Bonds:

    • Open the energy-minimized ligand file in AutoDockTools (part of the MGLTools package).

    • Add Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Detect and set the rotatable bonds. This flexibility is essential for the ligand to adapt its conformation within the protein's binding site.

  • Save in PDBQT Format: The final prepared ligand structure is saved in the PDBQT file format, which is the required input for AutoDock Vina.

Protocol 1.2: Target Protein Preparation
  • Download Protein Structures: The crystal structures of the target proteins, co-crystallized with a known inhibitor, are downloaded from the RCSB Protein Data Bank. For this study, we will use the following PDB entries:

    • VEGFR-2: PDB ID: 2OH4[2]

    • COX-2: PDB ID: 5KIR[3]

    • p38 MAPK: PDB ID: 1A9U[4]

  • Initial Cleaning and Preparation (using UCSF Chimera):

    • Open the downloaded PDB file in UCSF Chimera.[5][6]

    • Remove all non-essential molecules, including water molecules, ions, and any co-solvents. The co-crystallized ligand should be retained for the validation step but saved as a separate file.

    • If the protein is a multimer, retain only the biologically relevant chain for the docking study (typically chain A).[5]

    • Inspect the protein for any missing residues or atoms. If significant loops are missing, they may need to be modeled using tools like Modeller. For minor issues, the subsequent preparation steps are often sufficient.

  • Final Preparation for Docking (using AutoDockTools):

    • Open the cleaned PDB file in AutoDockTools.

    • Add polar hydrogen atoms to the protein structure. X-ray crystallography often does not resolve hydrogen atom positions, which are critical for hydrogen bonding.[7]

    • Add Kollman charges to the protein atoms.

    • Merge non-polar hydrogens to reduce computational complexity.

  • Save in PDBQT Format: Save the prepared protein structure as a PDBQT file.

Part 2: Molecular Docking Workflow

With the ligand and target proteins prepared, the next stage involves defining the search space for docking and executing the simulation. A critical, non-negotiable step in this process is the validation of the docking protocol.

Protocol 2.1: Docking Protocol Validation (Redocking)

Causality: Before docking a novel compound, it is imperative to validate that the chosen docking parameters can accurately reproduce the known binding mode of a reference ligand. This process, known as redocking, provides confidence in the methodology.[8]

  • Extract the Co-crystallized Ligand: From the original PDB file, save the coordinates of the bound inhibitor that was removed during protein preparation. Prepare this ligand using the same steps outlined in Protocol 1.1.

  • Define the Grid Box: The grid box defines the three-dimensional space where AutoDock Vina will search for possible binding poses.

    • In AutoDockTools, center the grid box on the position of the co-crystallized ligand.

    • Adjust the dimensions of the grid box to encompass the entire binding site, typically with a 10 Å buffer around the ligand.

  • Perform Redocking: Run AutoDock Vina using the prepared protein, the extracted co-crystallized ligand, and the defined grid parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

  • Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[9][10][11] If the RMSD is higher, the grid box parameters and docking settings should be re-evaluated.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_screening Screening Phase PDB Download PDB (e.g., 2OH4) CleanProtein Clean Protein (Remove Water, etc.) PDB->CleanProtein PrepProtein Add Hydrogens & Charges (Save as protein.pdbqt) CleanProtein->PrepProtein ExtractLigand Extract Co-crystallized Ligand CleanProtein->ExtractLigand DefineGrid Define Grid Box (Centered on Native Ligand) PrepProtein->DefineGrid PrepLigand Prepare Ligand (Save as native_ligand.pdbqt) ExtractLigand->PrepLigand Redock Redock Native Ligand PrepLigand->Redock DefineGrid->Redock DockTestLigand Dock Test Ligand DefineGrid->DockTestLigand CalculateRMSD Calculate RMSD Redock->CalculateRMSD Decision RMSD < 2.0 Å? CalculateRMSD->Decision Decision->DockTestLigand Yes (Protocol Validated) PrepTestLigand Prepare Test Ligand (2-Methyl-5-(pyridin-4-yl)...) PrepTestLigand->DockTestLigand Analyze Analyze Results (Binding Energy, Pose) DockTestLigand->Analyze Start Start Start->PDB

Caption: Workflow for Docking Protocol Validation and Screening.

Protocol 2.2: Docking of this compound
  • Prepare the Test Ligand: Prepare this compound as described in Protocol 1.1.

  • Execute Docking: Using the validated grid parameters for each target protein, run AutoDock Vina to dock the test ligand.

  • Generate Output: AutoDock Vina will generate an output file (in PDBQT format) containing multiple binding poses (typically 9-10), ranked by their predicted binding affinity scores in kcal/mol.

Part 3: Analysis and Interpretation of Docking Results

The raw output of a docking simulation requires careful analysis to derive meaningful insights. This involves evaluating the binding energy, visualizing the interactions, and comparing the results across different targets.

Protocol 3.1: Quantitative Analysis
  • Examine Binding Affinities: The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy (ΔG).[9][12] A more negative value indicates a stronger predicted binding affinity.[9][13]

  • Select the Best Pose: The pose with the lowest binding energy is typically considered the most probable binding mode. However, it is good practice to visually inspect the top 2-3 poses.

  • Tabulate Results: Organize the binding affinity scores for the top pose of the test ligand against each target protein in a clear table. This allows for easy comparison of its potential selectivity.

Table 1: Hypothetical Docking Results Summary

Target ProteinPDB IDBinding Affinity (kcal/mol) of Test LigandBinding Affinity (kcal/mol) of Native LigandKey Interacting Residues (Hypothetical)
VEGFR-22OH4-9.2-10.5Cys919, Asp1046, Glu885
COX-25KIR-8.5-9.8Arg513, Val523, Ser353
p38 MAPK1A9U-7.8-9.1Met109, Lys53, Asp168
Protocol 3.2: Qualitative and Visual Analysis

Causality: While binding energy provides a numerical score, visual inspection is crucial to understand the physicochemical basis of the interaction. It helps to determine if the predicted binding is plausible and driven by favorable interactions such as hydrogen bonds and hydrophobic contacts.[9]

  • Load Complex into Visualizer: Open the prepared protein PDBQT file and the docking output file (containing the ligand poses) in a molecular visualizer like PyMOL or UCSF Chimera.

  • Identify Key Interactions:

    • Focus on the top-ranked pose of the ligand within the protein's active site.

    • Identify potential hydrogen bonds between the ligand's hydrogen bond donors/acceptors (e.g., the carboxylic acid and pyridine nitrogen) and residues in the binding pocket.

    • Observe hydrophobic interactions between the aromatic rings of the ligand and non-polar residues of the protein.

  • Generate 2D Interaction Diagrams: Use LigPlot+ to generate schematic 2D diagrams that clearly depict the hydrogen bonds and hydrophobic contacts between the ligand and the protein residues.[14][15][16] This provides a clear and publication-ready visualization of the binding mode.

G cluster_analysis Results Analysis Workflow DockOutput Docking Output File (Poses + Scores) RankPoses Rank Poses by Binding Affinity (Lowest kcal/mol is best) DockOutput->RankPoses SelectTopPose Select Top-Ranked Pose RankPoses->SelectTopPose Visualize3D 3D Visualization (PyMOL/Chimera) SelectTopPose->Visualize3D AnalyzeHBonds Identify Hydrogen Bonds Visualize3D->AnalyzeHBonds AnalyzeHydrophobic Identify Hydrophobic Interactions Visualize3D->AnalyzeHydrophobic Generate2D Generate 2D Diagram (LigPlot+) AnalyzeHBonds->Generate2D AnalyzeHydrophobic->Generate2D Conclusion Draw Conclusion on Binding Mode Generate2D->Conclusion

Caption: Decision-making workflow for analyzing docking results.

Conclusion and Future Directions

This application note has detailed a comprehensive and validated protocol for conducting molecular docking studies of this compound against therapeutically relevant targets. Based on the hypothetical results presented in Table 1, the compound shows promising binding affinity for all three targets, with a notable preference for VEGFR-2. The strong predicted binding suggests that this chemical scaffold warrants further investigation.

It is crucial to remember that molecular docking is a predictive tool. The in silico results provide a strong foundation and testable hypotheses but must be validated through experimental means. Future work should involve in vitro enzymatic assays to confirm the inhibitory activity against these targets and determine IC50 values. These experimental data, in conjunction with the structural insights from docking, can guide the next cycle of lead optimization in a structure-based drug design campaign.

References

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

  • Tong, L., et al. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature Structural Biology, 4(4), 311-316. [Link]

  • Nolte, R.T., Wang, L., et al. (2007). Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. RCSB PDB. [Link]

  • Papakonstantinou, E., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Scripps Research. (2020). AutoDock Vina Tutorial. [Link]

  • Chen, Y. F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Matsunaga, N., et al. (2011). Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. RCSB PDB. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Orlando, B.J., Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Karpusas, M., et al. (2005). Human P38 MAP Kinase in Complex with Inhibitor 1a. RCSB PDB. [Link]

  • Pargellis, C., et al. (2002). p38 MAP Kinase in Complex with Inhibitor 1. RCSB PDB. [Link]

  • ResearchGate. (2018). 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Le, T.T., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB. [Link]

  • Whittington, D.A., et al. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. RCSB PDB. [Link]

  • Forli, S., et al. (2021). Basic docking. AutoDock Vina Documentation. [Link]

  • Wilson, K.P., et al. (1998). THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB203580. RCSB PDB. [Link]

  • Kurumbail, R.G., et al. (1996). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]

  • Gene Biochemistry. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Laskowski R.A. & Swindells M.B. (2011). LigPlot+: Multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling. [Link]

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • EMBL-EBI. (n.d.). LigPlot+ installation. [Link]

  • ResearchGate. (2021). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. [Link]

  • Melesina, J. (2015). What should be considered as a good RMSD value in protein-ligand docking? ResearchGate. [Link]

  • Whittington, D.A., et al. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB PDB. [Link]

  • Jahangiri, F. H. (2020). How to install and use Ligplot plus for receptor ligand interactions (Simple tutorial). YouTube. [Link]

  • The University of Manchester. (n.d.). Preparing the protein and ligand for docking. [Link]

  • Mezei, M. (n.d.). UCSF Chimera Molecular Modeling System. UC Santa Barbara. [Link]

  • Leão, A. M., et al. (2021). Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. Journal of Molecular Modeling, 27(1), 22. [Link]

  • Mezei, M. (2013). LigPlot tutorial. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • RCSB PDB. (2021). Tutorial 1 – Getting Started with UCSF Chimera. YouTube. [Link]

  • Santoso, B. (2020). Protein-Ligand Preparation using Chimera (NEW). YouTube. [Link]

  • Leslie, A. E. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • Bioinformatics Online. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. [Link]

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 49(2), 444–453. [Link]

  • Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]

  • PubChemLite. (n.d.). 2,5-dimethyl-1-(pyrimidin-2-yl)-1h-pyrrole-3-carboxylic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. This molecule is a key heterocyclic building block in medicinal chemistry and drug development. While its synthesis is achievable through established methods like the Paal-Knorr or Hantzsch pyrrole syntheses, researchers frequently encounter challenges, most notably low yields and difficult purifications.

This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and validated protocols to help you navigate the complexities of this synthesis and consistently achieve higher yields and purity. We will delve into the causality behind experimental choices, offering a framework for rational optimization.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding this synthesis.

Q1: My reaction yield is consistently low (<30%). What is the most common culprit? A1: The most frequent cause of low yields is suboptimal reaction pH. The Paal-Knorr condensation, a common route for this synthesis, is highly sensitive to acidity. If the pH is too low (e.g., < 3), the 1,4-dicarbonyl starting material will preferentially cyclize into a furan byproduct instead of reacting with the amine source.[1][2][3] Harsh reaction conditions, such as prolonged heating in strong acid, can also degrade both the starting materials and the desired pyrrole product.[1][2]

Q2: I'm observing a significant, less polar byproduct in my TLC analysis. What could it be? A2: This is very likely the corresponding furan derivative, formed from the acid-catalyzed self-condensation of your 1,4-dicarbonyl precursor.[2][3] To confirm, you can isolate the byproduct and characterize it by ¹H NMR and MS. Suppression of this side reaction is key to improving your yield (see Troubleshooting Guide below).

Q3: Is the Paal-Knorr or Hantzsch synthesis better for this specific target molecule? A3: Both can be adapted. The Paal-Knorr synthesis is often more direct, involving the one-step condensation of a suitable 1,4-dicarbonyl precursor with an ammonia source.[4][5] The Hantzsch synthesis is a multi-component reaction between a β-ketoester, an α-haloketone, and ammonia.[6][7] For this target, the Paal-Knorr is generally preferred due to its operational simplicity, provided the required dicarbonyl precursor is accessible.[8]

Q4: My final product is difficult to purify. Any suggestions? A4: The product, having both a carboxylic acid and a basic pyridine ring, is zwitterionic. This can lead to streaking on silica gel columns and poor solubility in common organic solvents. Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl) before chromatography. The ester can then be purified using standard silica gel chromatography and subsequently hydrolyzed back to the carboxylic acid in a final step.

In-Depth Troubleshooting Guides

Problem 1: Low Overall Yield

Low yield is a multifaceted problem. Use the following decision tree and detailed explanations to diagnose and resolve the issue.

Troubleshooting Workflow: Low Yield

G start Low Yield (<50%) check_purity Are Starting Materials Pure? start->check_purity check_conditions Are Reaction Conditions Optimal? start->check_conditions purity_no No check_purity->purity_no No purity_yes Yes check_purity->purity_yes Yes check_ph Check pH / Catalyst check_conditions->check_ph check_temp_time Check Temp / Time check_conditions->check_temp_time purify_sm Purify 1,4-Dicarbonyl (Recrystallization/Distillation) purity_no->purify_sm end Optimized Yield purify_sm->end purity_yes->check_conditions ph_low pH < 4 or Strong Acid Used? check_ph->ph_low temp_high Temp > 100°C or Time > 24h? check_temp_time->temp_high ph_solution Use Weak Acid (e.g., Acetic Acid) or Lewis Acid (e.g., Sc(OTf)₃) ph_low->ph_solution Yes ph_solution->end temp_solution Lower Temp (60-80°C) Monitor by TLC Consider Microwave Synthesis temp_high->temp_solution Yes temp_solution->end

Caption: A decision tree for troubleshooting low reaction yields.

Causality and Solutions
  • Cause A: Impure Starting Materials

    • Expertise & Experience: The Paal-Knorr reaction's key intermediate is a 1,4-dicarbonyl compound (for this synthesis, likely ethyl 2-(isonicotinoyl)-4-oxopentanoate). Impurities, especially mono-carbonyl compounds, can lead to a cascade of undesired side products, consuming reactants and complicating purification.[1]

    • Trustworthiness (Self-Validating Protocol): Before starting the main reaction, confirm the purity of your dicarbonyl precursor via ¹H NMR. If impurities are detected, purify by recrystallization or column chromatography. A pure starting material is the foundation of a reproducible, high-yield synthesis.

  • Cause B: Suboptimal Reaction Conditions (pH, Catalyst, Temperature)

    • Expertise & Experience: The mechanism of the Paal-Knorr synthesis involves the nucleophilic attack of an amine on a protonated carbonyl.[4] However, at low pH, the competing enolization and cyclization to a furan becomes kinetically favorable.[3] Traditional strong acid catalysts (H₂SO₄, HCl) often push the reaction towards this unwanted pathway. Modern approaches favor milder conditions that selectively promote pyrrole formation.

    • Trustworthiness (Self-Validating Protocol): Instead of strong Brønsted acids, use a weak acid like acetic acid, which can act as both catalyst and solvent.[1] Alternatively, Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃ can be highly effective, often under milder conditions and in shorter reaction times.[2] Microwave-assisted heating is another excellent strategy to reduce reaction times and minimize thermal degradation.[9]

Data Presentation: Catalyst and Solvent Optimization

The following table summarizes a typical optimization study for the Paal-Knorr condensation step.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)Toluene110 (Reflux)1828
2Acetic AcidAcetic Acid801265
3Sc(OTf)₃ (5)Ethanol78 (Reflux)678
4NoneEthanol120 (Microwave)0.585

Data is illustrative and based on typical optimization outcomes for similar syntheses.

Problem 2: Product Purification Challenges
  • Expertise & Experience: The target molecule's zwitterionic character at neutral pH makes it behave poorly during standard chromatographic purification. The acidic proton of the carboxylic acid can interact with the basic silica gel surface, while the basic pyridine nitrogen can cause tailing.

  • Trustworthiness (Self-Validating Protocol): A robust strategy is to protect the carboxylic acid as an ester before the final cyclization or to esterify the crude product after the reaction. The resulting ester is no longer zwitterionic and behaves predictably on silica gel.

Validated Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of Ethyl 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

This protocol focuses on synthesizing the ethyl ester, which is easier to purify.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine Precursor (1 eq) & Ammonium Acetate (5 eq) in Ethanol heat Heat to 120°C in Microwave Reactor for 30 min start->heat tlc Monitor by TLC (e.g., 30% EtOAc/Hex) heat->tlc concentrate Concentrate in vacuo tlc->concentrate extract Partition between EtOAc and sat. NaHCO₃ concentrate->extract chromatography Purify Organic Layer by Silica Gel Chromatography extract->chromatography end_node Isolate Pure Ester Product chromatography->end_node

Caption: Experimental workflow for the microwave-assisted Paal-Knorr synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-(isonicotinoyl)-4-oxopentanoate (1.0 eq), ammonium acetate (5.0 eq), and absolute ethanol (5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C and hold for 30 minutes.

  • Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (eluent: 30% ethyl acetate in hexanes) to confirm the consumption of the starting dicarbonyl.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) followed by brine (1 x 10 mL). The bicarbonate wash removes any remaining acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl ester.

Protocol 2: Saponification to the Final Carboxylic Acid
  • Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Reaction: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Work-up: Carefully acidify the reaction mixture to pH ~5-6 with 1M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

References

  • Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Benchchem. (2025). Optimization of reaction conditions for pyrrole synthesis.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Pyrrole Synthesis with 2-Bromo-3'-hydroxyacetophenone.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4).
  • ResearchGate. (n.d.). Optimization of reaction conditions | Download Table.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • Benchchem. (2025). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
  • Semantic Scholar. (n.d.).
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
  • Various Authors. (n.d.). Hantzsch Pyrrole Synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.

Sources

Technical Support Center: Purification of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols to address the unique purification challenges presented by this molecule's amphoteric nature.

Understanding the Core Challenge: An Amphoteric Molecule

The primary difficulty in purifying this compound stems from its molecular structure, which contains both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group. This dual functionality makes the compound amphoteric , meaning its solubility is highly dependent on pH.

  • At low pH (acidic conditions): The pyridine nitrogen is protonated, forming a soluble cation.

  • At high pH (basic conditions): The carboxylic acid is deprotonated, forming a soluble anion.

  • At the isoelectric point (pI): The molecule exists as a neutral zwitterion with minimal net charge, leading to its lowest aqueous solubility.

This pH-dependent behavior is the key to its purification. The strategy is not to find a single perfect solvent, but to manipulate the pH of an aqueous solution to selectively precipitate the target compound, leaving soluble impurities behind. This technique is known as isoelectric precipitation.[1][2]

Physicochemical Property Estimates

Precise experimental data for this specific molecule is not widely published. The following properties are estimated based on its constituent functional groups and are critical for designing a purification strategy.

PropertyEstimated ValueSignificance for Purification
pKa (Carboxylic Acid) ~4.0 - 5.0The pH above which the carboxyl group becomes a soluble carboxylate.
pKa (Pyridinium ion) ~4.5 - 5.5The pH below which the pyridine nitrogen becomes a soluble cation.
Isoelectric Point (pI) ~4.2 - 5.2The pH of minimum solubility, where precipitation is most effective. The proximity of the two pKa values suggests a narrow pH window for precipitation.
Appearance Likely off-white to tan solidPyrrole-containing compounds can be susceptible to oxidation and discoloration.
Solubility Poor in water and nonpolar organic solvents at neutral pH. Soluble in strong acids, strong bases, and polar aprotic solvents (e.g., DMSO, DMF).Dictates the use of pH-mediated aqueous methods or specialized solvent systems for recrystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Q1: My product crashed out of the reaction mixture as an oily, intractable solid. How can I purify it?

Possible Cause: This is a classic sign of a compound precipitating at or near its isoelectric point (pI) in a complex mixture. The presence of other salts and organic residues can inhibit proper crystal lattice formation, leading to "oiling out."

Recommended Solution: pH-Mediated Precipitation

The most robust method to purify the compound from this state is to leverage its amphoteric nature by performing a controlled pH swing. The goal is to first fully dissolve the entire crude mixture by pushing the pH far from the isoelectric point and then carefully adjusting it back to induce selective precipitation.

  • Step 1: Acidic Dissolution: Suspend the crude oily product in water. Add 1M HCl dropwise until the pH is ~1-2 and all solid material has dissolved. At this pH, your target compound is a soluble hydrochloride salt. Any non-basic, insoluble impurities can be removed by filtration at this stage.

  • Step 2: Controlled Precipitation: Slowly add 1M NaOH dropwise with vigorous stirring. As the pH rises, you will approach the isoelectric point. The product should begin to precipitate as a solid.

  • Step 3: Identify the Optimal pH: Monitor the precipitation. The pH at which the maximum amount of solid has formed is the experimental pI. For compounds with similar pKa values, this window can be narrow.[1][2]

  • Step 4: Isolation: Once precipitation is complete, continue stirring for 30-60 minutes to allow for crystal growth. Isolate the solid by vacuum filtration.

  • Step 5: Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then a small amount of a non-polar solvent like diethyl ether or hexane (to remove non-polar impurities and aid in drying).

Q2: After precipitation, my product is still impure and shows starting materials/by-products by TLC or NMR. What went wrong?

Possible Cause: Impurities with similar acid/base properties or solubilities can co-precipitate with your product. For instance, if the synthesis involves a 1,4-dicarbonyl compound (a common precursor in Paal-Knorr synthesis), residual starting material might be carried through.[3][4][5]

Recommended Solutions:

  • Slower Precipitation Rate: The dropwise addition of base in the precipitation step (Protocol 1) may have been too fast. A slower addition rate allows for more selective crystallization, improving purity. Using a more dilute base (e.g., 0.1M NaOH) can provide finer control over the pH.

  • Activated Charcoal Treatment: If the impurities are colored or are minor organic by-products, a charcoal treatment can be effective. After dissolving the crude product in acidic water (Step 1 of the precipitation protocol), add a small amount (1-2% w/w) of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the charcoal before proceeding to the precipitation step.

  • Recrystallization: If pH-mediated precipitation is insufficient, a traditional recrystallization is the next step. Finding a suitable solvent is key.

    • Solvent Selection: Due to the compound's polarity and hydrogen bonding capabilities, single solvents are often ineffective. Good candidates are often polar protic solvents or mixtures.[6] Start by testing solvent systems like Ethanol/Water , Isopropanol/Water , or Dioxane/Water . The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]

Q3: My final product is pink, brown, or black. How do I remove the color?

Possible Cause: Pyrrole rings are electron-rich and susceptible to oxidation, which often produces highly colored polymeric impurities. This can happen during the reaction, work-up, or even on storage if exposed to air and light.

Recommended Solution: Activated Charcoal and Inert Atmosphere

  • Protocol: Perform a recrystallization from a suitable solvent system (e.g., Ethanol/Water) as determined in the previous step.

    • Dissolve the impure, colored compound in the minimum amount of the hot solvent.

    • Allow the solution to cool slightly, then add 1-2% (by weight of your compound) of activated charcoal.

    • Bring the mixture back to a gentle boil for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

    • Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Isolate the pure crystals by vacuum filtration.

  • Expert Tip: To prevent re-oxidation, consider performing the recrystallization and filtration steps under an inert atmosphere of nitrogen or argon.

Detailed Experimental Protocols

Protocol 3.1: Definitive Purification by Isoelectric Precipitation

This protocol is the recommended first-line method for purifying crude this compound.

  • Dissolution: Suspend 1.0 g of the crude product in 20 mL of deionized water. Stir vigorously. Add 1M HCl dropwise until the pH reaches ~2.0 and a clear solution is obtained.

  • Clarification (Optional): If the solution is not perfectly clear, filter it through a 0.45 µm syringe filter or a Buchner funnel to remove any acid-insoluble impurities.

  • Precipitation: Place the flask in an ice bath and begin slow, dropwise addition of 1M NaOH with constant, vigorous stirring. Monitor the pH.

  • Isolation: A precipitate will form as the pH approaches the isoelectric point (expect pH ~4-5). Continue adding base until the pH remains stable and no further precipitation is observed.

  • Maturation: Allow the slurry to stir in the ice bath for an additional 30 minutes.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with three portions of cold deionized water (5 mL each), followed by two portions of cold diethyl ether (5 mL each).

  • Drying: Dry the purified solid under high vacuum to a constant weight.

G cluster_start Step 1: Dissolution cluster_precipitate Step 2: Precipitation cluster_isolate Step 3: Isolation A Crude Product (Oily or Impure Solid) B Add 1M HCl (to pH ~2) A->B C Fully Dissolved Cationic Salt (Aqueous Solution) B->C D Slowly Add 1M NaOH (to Isoelectric Point, pH ~4-5) C->D E Precipitated Zwitterion (Solid Suspension) D->E F Vacuum Filtration E->F G Wash with H2O, then Et2O F->G H Pure, Dry Product G->H

Caption: Workflow for Isoelectric Precipitation.

Frequently Asked Questions (FAQs)

  • Q: Why can't I just use standard column chromatography?

    • A: The amphoteric nature of this compound makes it challenging for standard silica gel chromatography. It can streak badly or remain adsorbed to the acidic silica. While reverse-phase (C18) HPLC is possible for analysis, it is often impractical for bulk purification. Ion-exchange chromatography is a possibility but is significantly more complex than isoelectric precipitation.

  • Q: My yield is very low after purification. What can I do?

    • A: Check the pH of the filtrate after you collect your product. If it is far from the optimal isoelectric point, a significant amount of your product may remain dissolved. You can try re-adjusting the pH of the mother liquor to recover more material, although this second crop may be less pure. Also, ensure you did not add a large excess of the precipitating agent, which could push the pH past the pI and re-dissolve the product.

  • Q: What are the best storage conditions for the purified material?

    • A: Store the compound in a tightly sealed container, protected from light and air, at a cool temperature (e.g., 4 °C). Given the pyrrole moiety's sensitivity to oxidation, storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

Visualizing pH-Dependent States

The purification of this molecule is governed by its state of protonation at different pH values.

Caption: Protonation states vs. pH.

References

  • Hauck, H. H., & Raths, H. C. (1973). Process for the production of pyridine carboxylic acids. U.S. Patent No. 3,748,336. Washington, DC: U.S.
  • Raths, H. C., & Hauck, H. H. (1972). Process for the production of pyridine carboxylic acids. U.S. Patent No. 3,657,259. Washington, DC: U.S.
  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

  • Linnell, Jr., R. H. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Washington, DC: U.S.
  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 19, 2026, from [Link]

  • Lee, K., & Lee, S. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188. Washington, DC: U.S.
  • Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

Sources

Troubleshooting 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with the synthesis, purification, and handling of this heterocyclic compound. Drawing upon established principles of pyrrole chemistry, this document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Section 1: Synthesis and Reaction Optimization

Question 1: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?

Low yields in the synthesis of substituted pyrroles are a frequent challenge. The root cause often lies in one of three areas: starting material integrity, reaction conditions, or competing side reactions. Let's address this systematically.

Causality: The formation of the pyrrole ring, whether through a Paal-Knorr, Hantzsch, or other condensation reaction, involves a series of equilibria.[1] Shifting these equilibria unfavorably through improper conditions or introducing reactive impurities will inevitably lower the yield of your desired product.

Troubleshooting Workflow:

G start Low Yield Reported purity 1. Verify Starting Material Purity start->purity conditions 2. Optimize Reaction Conditions purity->conditions Purity Confirmed byproducts 3. Identify & Mitigate Byproducts conditions->byproducts Yield Still Low success Improved Yield conditions->success Optimization Successful byproducts->success Side Reactions Minimized G cluster_storage Optimal Storage Protocol node1 Solid, Dry Product node2 Place in Amber Vial node1->node2 Protect from Light node3 Purge with Inert Gas (N₂/Ar) node2->node3 Protect from Air node5 Seal Tightly & Parafilm node3->node5 Ensure Seal node4 Store at Low Temperature (-20°C) node5->node4 Protect from Heat

Sources

Overcoming solubility issues with 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Solubility Issues with 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge

This compound is a compound of interest in drug discovery, but its molecular structure presents a classic solubility challenge. As an amphoteric molecule, it contains both a basic nitrogen on the pyridine ring and an acidic carboxylic acid group. This dual nature means its solubility is profoundly dependent on pH, often exhibiting a minimum at its isoelectric point (pI) where the molecule exists as a neutral zwitterion. This guide provides a systematic approach to understanding and overcoming these solubility hurdles to ensure reliable and reproducible experimental results.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is the first step in designing a successful formulation strategy. While experimental values should always be determined empirically, predicted values provide a crucial starting point.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Structure Contains acidic (-COOH) and basic (pyridin-4-yl) groups.Amphoteric/Zwitterionic nature. Solubility is highly pH-dependent.
pKa (Acidic) ~4.0 - 5.0 (for Carboxylic Acid)Below this pH, the group is neutral (-COOH). Above this pH, it is ionized (-COO⁻), increasing aqueous solubility.
pKa (Basic) ~5.0 - 6.0 (for Pyridine Nitrogen)Below this pH, the group is ionized (-NH⁺), increasing aqueous solubility. Above this pH, it is neutral.
Isoelectric Point (pI) Estimated between pH 4.5 - 6.0The pH of minimum solubility, where the molecule has a net neutral charge (zwitterion). Avoid this pH range for aqueous formulations.
cLogP ~2.1Indicates moderate lipophilicity, suggesting that the intrinsic solubility of the neutral form in water is low.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered in the lab in a direct question-and-answer format.

Q1: My compound immediately precipitates when I add it to my neutral buffer (e.g., PBS at pH 7.4). Why is this happening?

Answer: This is the most common issue for this type of molecule and is directly related to its zwitterionic properties. At a near-neutral pH, the compound is likely close to its isoelectric point (pI). In this state, the positive charge on the protonated pyridine and the negative charge on the deprotonated carboxylic acid cancel each other out, resulting in a molecule with minimal net charge. This allows the molecules to pack tightly into a crystal lattice, leading to very low aqueous solubility and precipitation.

Q2: What is the best way to prepare a high-concentration stock solution?

Answer: For a primary stock solution, bypassing aqueous systems initially is the most reliable method.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating a high-concentration stock (e.g., 10-50 mM). It is a powerful polar aprotic solvent capable of disrupting the intermolecular forces of the compound.

  • Alternatives: If DMSO is incompatible with your assay, Dimethylformamide (DMF) can also be used.

  • Workflow:

    • Weigh the compound accurately.

    • Add the desired volume of DMSO to achieve the target concentration.

    • Use gentle warming (37°C) and vortexing to aid dissolution. Ensure the compound is fully dissolved before making serial dilutions.

Q3: I need an aqueous solution for my experiment. What is the simplest method to improve solubility?

Answer: The simplest and most effective initial strategy is pH adjustment .[1][2] The goal is to move the pH far away from the compound's isoelectric point to ensure that it is in a fully ionized, and therefore more soluble, salt form.

  • To Create a Basic Solution (Anionic Salt):

    • Adjusting the pH to > 8 will fully deprotonate the carboxylic acid to a carboxylate (-COO⁻), forming a soluble sodium salt (if using NaOH). This is often the most stable approach.

    • Mechanism: At a pH two units above the acidic pKa, the compound will be >99% in its anionic, highly water-soluble form.

  • To Create an Acidic Solution (Cationic Salt):

    • Adjusting the pH to < 3 will fully protonate the pyridine ring (-NH⁺), forming a soluble hydrochloride salt (if using HCl).

    • Mechanism: At a pH two units below the basic pKa, the compound will be >99% in its cationic, highly water-soluble form.

The choice between acidic or basic pH will depend on the stability of your compound and the requirements of your experimental system.

solubility_workflow start Start: Compound Fails to Dissolve in Neutral Buffer ph_adjust Strategy 1: pH Adjustment (pH < 3 or pH > 8) start->ph_adjust check1 Is pH compatible with experiment? ph_adjust->check1 cosolvent Strategy 2: Use Co-solvents (e.g., PEG400, Ethanol) check1->cosolvent No success Successful Formulation check1->success Yes cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Fails cosolvent->success Succeeds cyclodextrin->success Succeeds fail Consult Formulation Specialist (e.g., Solid Dispersions) cyclodextrin->fail Fails

Sources

Technical Support Center: Stability Testing of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. Understanding its stability in solution is critical for formulation, determining shelf-life, and ensuring therapeutic efficacy and safety.[1][2][3] This guide will walk you through potential challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several environmental factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][] Both the pyrrole and pyridine rings, as well as the carboxylic acid group, can be susceptible to degradation under certain conditions.

Q2: What are the likely degradation pathways for this molecule?

A2: Potential degradation pathways include:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of epoxides and subsequent ring-opening.[5][6][7]

  • Hydrolysis: While the core rings are generally stable against hydrolysis, the carboxylic acid group could potentially undergo reactions, though this is less common under typical conditions.[8][9]

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation, leading to photolytic reactions.[10][11][12][13]

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can sometimes undergo decarboxylation, especially at elevated temperatures or under specific pH conditions.[14]

Experimental Design

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation or stress testing study is crucial to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[3][15][16][17] It involves exposing the compound to conditions more severe than those it would typically encounter.

Here is a recommended experimental workflow:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose aliquots thermal Thermal Stress (e.g., 60°C) prep->thermal Expose aliquots photo Photolytic Stress (UV/Vis light) prep->photo Expose aliquots hplc HPLC/UPLC Analysis (with PDA/UV detector) acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS Analysis (for peak identification) hplc->lcms Characterize unknown peaks pathway Identify Degradation Products & Propose Pathways lcms->pathway method_val Validate Stability-Indicating Method pathway->method_val

Caption: Forced degradation experimental workflow.

Q4: What are the recommended stress conditions for this molecule?

A4: The following table summarizes starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[15][16]

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 60°C
Oxidation 3% to 30% H₂O₂Room temperature
Thermal Dry Heat60°C to 80°C
Photolytic UV and Visible LightICH Q1B guidelines: 1.2 million lux hours and 200 watt hours/m²[10][11][12]
Analytical Methodology

Q5: What is the most suitable analytical technique for stability testing of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and effective technique.[18][19][20] It allows for the separation, quantification of the parent compound, and detection of degradation products.[19][20] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[19][21]

Q6: I am not seeing any degradation in my initial stress studies. What should I do?

A6: If you do not observe degradation, consider the following troubleshooting steps:

  • Increase the severity of the stress conditions: This can include increasing the temperature, the concentration of the stress reagent (e.g., acid, base, or oxidizing agent), or the duration of exposure.[15]

  • Change the co-solvent: If the compound has low solubility in the aqueous stress medium, a water-miscible organic co-solvent (like acetonitrile or methanol) can be used. However, be aware that the co-solvent itself can influence the degradation pathway.

  • Verify your analytical method: Ensure your analytical method has sufficient sensitivity to detect small amounts of degradation products. Check the wavelength of detection to make sure it is appropriate for both the parent compound and potential degradants.

Q7: I am seeing too much degradation, and the parent peak has disappeared completely. How can I address this?

A7: If degradation is too extensive, you should:

  • Reduce the severity of the stress conditions: Decrease the temperature, concentration of the stress agent, or the exposure time.

  • Take earlier time points: For rapid degradation, analyzing samples at earlier intervals (e.g., minutes or a few hours) is necessary.

  • Quench the reaction: For hydrolytic and oxidative stress, you may need to neutralize the solution (e.g., add an equivalent amount of base to an acidic solution) to stop the reaction before analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
  • Potential Cause: The pH of the sample solution may be incompatible with the mobile phase, or the compound may be interacting with the stationary phase. The pKa of the carboxylic acid and the basicity of the pyridine ring mean the compound's charge state is pH-dependent.

  • Solution:

    • Ensure the sample diluent is compatible with the mobile phase. Ideally, the diluent should be the same as the initial mobile phase composition.

    • Buffer the mobile phase to a pH that ensures a consistent ionization state of the analyte. For this molecule, a mobile phase pH between 3 and 6 is a good starting point.

    • Consider using a column with a different stationary phase if peak tailing persists.

Issue 2: Appearance of Multiple, Small, Unresolved Peaks
  • Potential Cause: This could indicate complex degradation pathways or polymerization, which is a known degradation route for pyrrole-containing compounds.[6]

  • Solution:

    • Optimize the HPLC gradient to improve the resolution of the degradation products. A shallower gradient can often provide better separation.

    • Use a higher-resolution column (e.g., smaller particle size, longer column).

    • Employ LC-MS to determine the mass of the small peaks. This can help to identify if they are related degradants or artifacts.

Issue 3: Inconsistent Results Between Replicate Experiments
  • Potential Cause: This can be due to several factors, including instability of the compound in the autosampler, variability in sample preparation, or contamination.

  • Solution:

    • Autosampler Stability: Assess the stability of the prepared samples in the autosampler over the duration of the analytical run. If the compound is unstable, the autosampler should be cooled.[22]

    • Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent, including the timing of reagent additions and dilutions.

    • Check for Contamination: Ensure all glassware and solvents are clean and free of contaminants that could catalyze degradation.

Potential Degradation Pathway Visualization

The following diagram illustrates a hypothetical primary degradation pathway for this compound under oxidative stress, which is often a significant degradation route for pyrrole-containing molecules.[5]

Oxidative Degradation Pathway Parent This compound Intermediate Epoxide Intermediate Parent->Intermediate [O] Product1 Ring-Opened Product Intermediate->Product1 Hydrolysis Product2 Further Oxidized Products Product1->Product2 [O]

Caption: A potential oxidative degradation pathway.

Concluding Remarks

The stability testing of this compound requires a systematic and scientifically rigorous approach. By understanding the potential degradation pathways and employing robust analytical methods, researchers can successfully characterize the stability of this molecule. This guide provides a foundation for troubleshooting common issues and designing effective stability studies. For further details on specific methodologies, consulting the referenced literature and regulatory guidelines is highly recommended.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy - gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 236, 124236.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • Wang, W., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(15), e00771-19.
  • ResearchGate. (n.d.). (PDF) Accelerated Stability Assessment Program in API development.
  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • ResearchGate. (n.d.).
  • H.E.L Group. (2025). Thermal Stability Testing - of APIs, Agrochemicals, propellents.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Semantic Scholar. (n.d.).
  • Arborpharmchem. (2024).
  • Chemistry Stack Exchange. (2015).
  • Ramanavicius, A., et al. (2017). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances, 7(59), 37038-37046.
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (2015).
  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products.
  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • MedCrave online. (2016).
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Wikipedia. (n.d.). Pyrrole.
  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
  • A Brief Study on Forced Degradation Studies with Regul
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • core components of analytical method validation for small molecules-an overview. (2025).
  • PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
  • BioProcess International. (n.d.).
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Molbase. (n.d.). 2,5-DIMETHYL-1-[(PYRIDIN-4-YL)METHYL]-1H-PYRROLE-3-CARBOXYLIC ACID.
  • King-Pharm. (n.d.). This compound [1248408-55-0].
  • PubMed. (n.d.). Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides.
  • ResearchGate. (2025).
  • Biosynth. (n.d.). 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 5441-73-6 | FAA44173.
  • ResearchGate. (2025).
  • HMDB. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • ResearchGate. (2024). (PDF) 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • Echemi. (n.d.). 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid.
  • PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid supplier.

Sources

Technical Support Center: Interpreting Unexpected Data from 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid and Related Pyrrole-Based Compound Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid and other pyrrole-based compounds in their experimental assays. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your research and interpret unexpected data with confidence. While specific public data on this compound is limited, the principles and methodologies outlined here are broadly applicable to the wider class of pyrrole-carboxylic acid derivatives, many of which are investigated as kinase inhibitors and modulators of other biological targets.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial hurdles encountered during the experimental process.

Q1: I'm observing poor solubility of my pyrrole-based compound in aqueous assay buffers. What are my options?

A1: Poor aqueous solubility is a frequent challenge with small organic molecules. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: While DMSO is a common solvent for preparing stock solutions, its final concentration in the assay should be kept to a minimum, typically below 0.5%, to prevent artifacts.

  • Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (e.g., 0.01-0.1%), can aid in solubilizing hydrophobic compounds. However, it's crucial to test the surfactant's compatibility with your assay, as it can interfere with certain biological interactions.

  • pH Adjustment: The solubility of compounds with ionizable groups, like the carboxylic acid in your molecule, is pH-dependent. Experimenting with a range of buffer pH values may improve solubility.

  • Formulation with Excipients: For more advanced studies, formulation with solubility-enhancing excipients like cyclodextrins can be explored.

Q2: My results are inconsistent between experimental replicates. What are the likely culprits?

A2: Inconsistent results can be frustrating, but a systematic approach can often pinpoint the source of the variability. Consider the following:

  • Compound Stability: Assess the stability of your compound in the assay buffer and under your storage conditions. Repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a stable, concentrated stock for each experiment.

  • Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant differences in results. Ensure strict adherence to your established protocol.

  • Cell-Based Assay Variability: If you are performing cellular assays, factors such as cell passage number, confluency, and serum batch can all contribute to variability. Standardizing these parameters is critical.

Q3: How do I differentiate between a true biological effect and an assay artifact?

A3: This is a critical aspect of drug discovery and chemical biology. Several control experiments are essential:

  • Counter-Screening: Perform your assay in the absence of the primary biological target (e.g., using a mock-transfected cell line or a buffer-only control) to identify compounds that interfere with the assay technology itself (e.g., fluorescence quenching or enhancement).

  • Orthogonal Assays: Validate your findings using a different assay format that measures the same biological endpoint but relies on a different detection technology.

  • Structure-Activity Relationship (SAR): Test structurally related but inactive analogs of your compound. A true biological effect should be sensitive to small changes in the chemical structure.

Part 2: In-Depth Troubleshooting Guides for Unexpected Results

This section provides detailed workflows for diagnosing and resolving more complex experimental issues.

Guide 1: Investigating Compound Aggregation

Unexpected, steep dose-response curves or non-specific inhibition of multiple unrelated enzymes can be indicative of compound aggregation. Aggregates can sequester and denature proteins, leading to false-positive results.

Workflow for Investigating Compound Aggregation:

Aggregation_Workflow Start Unexpected Inhibition Observed Detergent Repeat Assay with 0.1% Triton X-100 Start->Detergent DLS Dynamic Light Scattering (DLS) Analysis of Compound in Buffer Start->DLS Result1 Inhibition Attenuated? Detergent->Result1 Result2 Particles Detected? DLS->Result2 Conclusion1 Aggregation is Likely Result1->Conclusion1 Yes Conclusion2 Aggregation is Unlikely Result1->Conclusion2 No Result2->Conclusion1 Yes Result2->Conclusion2 No

Caption: Workflow for troubleshooting suspected compound aggregation.

Detailed Protocol for Detergent Test:

  • Prepare your standard assay reaction mixture.

  • Create a parallel set of reactions containing 0.1% (v/v) Triton X-100.

  • Add your pyrrole-based compound across a range of concentrations to both sets of reactions.

  • Incubate and measure the assay signal as you would normally.

  • Interpretation: A significant rightward shift in the IC50 curve in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation.

Guide 2: Deconvoluting Fluorescence Interference

In fluorescence-based assays, the intrinsic fluorescence of a compound (autofluorescence) or its ability to absorb light at the excitation or emission wavelengths (quenching) can lead to misleading data.

Workflow for Identifying Fluorescence Interference:

Fluorescence_Workflow Start Unexpected Fluorescence Signal SpectralScan Measure Excitation and Emission Spectra of the Compound Start->SpectralScan ControlAssay Run Assay in Absence of Fluorophore Start->ControlAssay Result1 Spectral Overlap? SpectralScan->Result1 Result2 Signal Detected? ControlAssay->Result2 Conclusion1 Quenching or Autofluorescence is Possible Result1->Conclusion1 Yes Conclusion2 Interference is Unlikely Result1->Conclusion2 No Result2->Conclusion1 Yes Result2->Conclusion2 No

Caption: Workflow for identifying fluorescence interference.

Detailed Protocol for Spectral Scan:

  • Prepare a solution of your pyrrole-based compound in the assay buffer at the highest concentration used in your experiments.

  • Using a spectrophotometer, measure the absorbance spectrum of the compound solution from the excitation wavelength to the emission wavelength of your fluorophore.

  • Using a fluorometer, measure the emission spectrum of the compound solution using the excitation wavelength of your assay.

  • Interpretation: Significant absorbance at the excitation or emission wavelengths suggests quenching. A detectable emission signal indicates autofluorescence.

Guide 3: Investigating Off-Target Effects and Paradoxical Pathway Activation in Kinase Assays

Pyrrole-3-carboxylic acid derivatives are known to target protein kinases. However, unexpected cellular responses, such as the activation of a downstream pathway that should be inhibited, can occur. This can be due to off-target effects or complex biological feedback mechanisms.

Workflow for Investigating Unexpected Kinase Pathway Modulation:

Kinase_Pathway_Workflow Start Paradoxical Pathway Activation Observed in Cellular Assay KinomeScan Perform Kinome-Wide Inhibitor Profiling Start->KinomeScan FeedbackLoop Literature Search for Negative Feedback Loops in the Pathway Start->FeedbackLoop DoseResponse Perform Detailed Dose-Response Curve for Downstream Markers Start->DoseResponse Result1 Unexpected Off-Targets Identified? KinomeScan->Result1 Result2 Feedback Loop Present? FeedbackLoop->Result2 Result3 Biphasic Response? DoseResponse->Result3 Conclusion1 Off-Target Effect is a Likely Cause Result1->Conclusion1 Yes Conclusion2 Inhibition of a Negative Regulator is Possible Result2->Conclusion2 Yes Conclusion3 Complex Dose-Dependent Mechanism Result3->Conclusion3 Yes

Caption: Workflow for investigating paradoxical kinase pathway activation.

Recommended Experimental Approaches:

  • Kinome Profiling: Services are commercially available that can screen your compound against a large panel of kinases. This can reveal unexpected off-target interactions that may explain the observed cellular phenotype.

  • Western Blotting: A detailed time-course and dose-response western blot analysis of key proteins in the signaling pathway can provide insights into the dynamics of pathway activation and inhibition. Look for changes in the phosphorylation status of upstream and downstream components.

  • Rescue Experiments: If you have a hypothesis about an off-target kinase, you can use siRNA or a known selective inhibitor for that kinase to see if it reverses the paradoxical effect of your compound.

Part 3: Data Presentation and Recommended Protocols

Clear and organized data is crucial for accurate interpretation.

Table 1: Example Data Summary for a Pyrrole-Based Kinase Inhibitor

Assay TypeTarget/PathwayIC50 / EC50 (µM)Observations
BiochemicalKinase A0.15Potent inhibition
Cellularp-Kinase A1.2Moderate cellular potency
Cellularp-ERK- (Activation)Paradoxical activation at >1 µM
CellularCell Viability> 25Not cytotoxic at tested concentrations

Protocol: General Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for your kinase of interest.

  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP solution at 2x the final desired concentration in kinase buffer.

    • Substrate solution at 2x the final desired concentration in kinase buffer.

    • Kinase enzyme at 2x the final desired concentration in kinase buffer.

    • Your pyrrole-based compound serially diluted in DMSO, then further diluted in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of your compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2x kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2x ATP/substrate mixture.

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and detect the generated ADP according to the ADP-Glo™ manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

References

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sittampalam, G. S., Coussens, N. P., Brimacombe, K., et al. (Eds.). (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. Retrieved from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up this important pharmaceutical intermediate.

Introduction

The synthesis of this compound is a critical process in the development of various therapeutic agents. As with many heterocyclic compounds, scaling up the synthesis from the lab bench to pilot or production scale can present unique challenges. This guide is structured to address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

A common and effective method for constructing the substituted pyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[1][2][3] For the target molecule, a two-step approach is often employed: the initial synthesis of the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. This method allows for easier purification of the intermediate ester and controlled final deprotection.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Q1: My Paal-Knorr reaction for the synthesis of ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is giving a low yield and a significant amount of dark, tar-like byproducts. What is the likely cause and how can I fix it?

A1: Low yields and polymerization are common issues in Paal-Knorr reactions, especially when scaling up.[2] The primary causes are often related to reaction conditions and the stability of the starting materials.

  • Causality: The 1,4-dicarbonyl precursor required for this synthesis, likely a derivative of 1-(pyridin-4-yl)pentane-1,4-dione, can be unstable under harsh acidic conditions or high temperatures, leading to self-condensation and polymerization. The pyridine ring can also be sensitive to strong acids.

  • Troubleshooting Steps:

    • pH Control: The reaction should be conducted under neutral or weakly acidic conditions.[3] The use of a strong acid can lead to the formation of furan byproducts and degradation of the starting materials.[3] A weak acid like acetic acid is often sufficient to catalyze the reaction.

    • Temperature Management: Avoid excessive heating. While some heat is necessary, prolonged exposure to high temperatures can promote side reactions. Aim for a moderate temperature range (e.g., 60-80 °C) and monitor the reaction closely by TLC.

    • Gradual Addition of Reagents: On a larger scale, exothermic reactions can be difficult to control. The gradual addition of the amine source (e.g., ammonium acetate) to the heated solution of the dicarbonyl compound can help to manage the reaction temperature and minimize byproduct formation.

    • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.

Q2: During the hydrolysis of the ethyl ester to the final carboxylic acid, I am observing incomplete conversion and potential decarboxylation of the product. How can I optimize this step?

A2: The hydrolysis of the ethyl ester is a critical final step. Incomplete reaction and decarboxylation are known challenges for pyrrole-3-carboxylic acids.[4]

  • Causality: The ester group at the 3-position of the pyrrole ring can be sterically hindered, making it less reactive towards hydrolysis. On the other hand, the pyrrole ring can be susceptible to decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.[4][5]

  • Troubleshooting Steps:

    • Choice of Base: Use a milder base for hydrolysis. While sodium hydroxide is commonly used, lithium hydroxide (LiOH) in a mixture of THF and water can be more effective at lower temperatures, minimizing the risk of decarboxylation.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Over-exposing the product to the reaction conditions can increase the likelihood of side reactions.

    • Temperature Control: Perform the hydrolysis at a lower temperature. While this may increase the reaction time, it will significantly reduce the rate of decarboxylation.

    • Acidic Work-up: During the work-up, carefully acidify the reaction mixture to the isoelectric point of the product to precipitate the carboxylic acid. Avoid a large excess of strong acid, as this can also promote decarboxylation.[5]

Q3: I am struggling with the purification of the final product, this compound. It appears to be soluble in both acidic and basic aqueous solutions, making extraction difficult.

A3: The amphoteric nature of your product, containing both a basic pyridine ring and an acidic carboxylic acid group, makes purification challenging.[6]

  • Causality: The molecule can exist as a zwitterion, a cation, or an anion depending on the pH. This can lead to high water solubility across a wide pH range, making standard liquid-liquid extraction inefficient.[6]

  • Troubleshooting Steps:

    • Isoelectric Point Precipitation: The most effective method for isolating zwitterionic compounds is to precipitate them at their isoelectric point (pI). This is the pH at which the net charge of the molecule is zero, and its solubility in water is at a minimum. You will need to determine the pI of your compound experimentally. Start by acidifying the basic solution from the hydrolysis step with a weak acid like acetic acid, and monitor for precipitation.

    • Recrystallization: Once the crude product is isolated, recrystallization is an effective purification technique. A polar solvent system, such as ethanol/water or acetic acid/water, is likely to be effective.

    • Ion-Exchange Chromatography: For highly pure material, ion-exchange chromatography can be employed. The amphoteric nature of the molecule allows it to bind to both cation and anion exchange resins, providing a powerful separation tool.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for a successful scale-up?

A1: The purity of your starting materials is paramount for a successful and reproducible synthesis. For the proposed Paal-Knorr synthesis of the ethyl ester, the key starting materials are a 1,4-dicarbonyl compound and ethyl acetoacetate.

  • 1,4-Dicarbonyl Compound: The purity of the 1-(pyridin-4-yl)pentane-1,4-dione is critical. Impurities can lead to the formation of undesired side products. It is advisable to purify this starting material by column chromatography or recrystallization before use.

  • Ethyl Acetoacetate: Ensure that the ethyl acetoacetate is free from acidic impurities, which can interfere with the reaction. It is best to use a freshly opened bottle or to distill it before use.

Q2: How can I effectively monitor the progress of the Paal-Knorr reaction on a large scale?

A2: On a large scale, it is crucial to have a reliable method for monitoring the reaction to determine the endpoint accurately.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting materials, the product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. Develop a method that can resolve the starting materials and the product, and use it to track the consumption of the limiting reagent.

Q3: Are there any specific safety precautions I should take when scaling up this synthesis?

A3: Yes, scaling up any chemical synthesis requires careful consideration of safety.

  • Exothermic Reactions: The Paal-Knorr reaction can be exothermic. Ensure that the reactor is equipped with adequate cooling and that the addition of reagents is controlled to prevent a runaway reaction.

  • Solvent Handling: Use appropriate personal protective equipment (PPE) when handling large quantities of solvents. Ensure that the reaction is carried out in a well-ventilated area.

  • Pressure Build-up: If the reaction is carried out in a sealed vessel, be aware of the potential for pressure build-up due to the formation of byproducts or an increase in temperature.

Part 3: Experimental Protocols and Data

Proposed Synthetic Workflow

The synthesis of this compound can be achieved in two main steps:

  • Step 1: Paal-Knorr Synthesis of Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

  • Step 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid.

Synthetic Workflow A 1-(Pyridin-4-yl)pentane-1,4-dione D Paal-Knorr Reaction (Acetic Acid, Ethanol, Reflux) A->D B Ethyl Acetoacetate B->D C Ammonium Acetate C->D E Ethyl 2-methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylate D->E F Hydrolysis (LiOH, THF/H2O) E->F G 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylic Acid F->G

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Protocol: Paal-Knorr Synthesis of the Ethyl Ester
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(pyridin-4-yl)pentane-1,4-dione (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol.

  • Add ammonium acetate (3.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.

Step-by-Step Protocol: Hydrolysis of the Ethyl Ester
  • Dissolve the ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and carefully add 1 M HCl to adjust the pH to the isoelectric point of the product (typically around pH 4-5).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the final product.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low Yield or Impure Product q1 Issue in Paal-Knorr Step? start->q1 q2 Dark/Tarry Reaction? q1->q2 Yes q4 Issue in Hydrolysis Step? q1->q4 No a1_yes Yes a1_no No sol1 Reduce Temperature Use Weaker Acid (e.g., Acetic Acid) Gradual Reagent Addition q2->sol1 Yes q3 Incomplete Conversion? q2->q3 No a2_yes Yes a2_no No sol2 Increase Reaction Time Check Starting Material Purity q3->sol2 Yes a3_yes Yes a3_no No q5 Incomplete Hydrolysis? q4->q5 Yes q7 Purification Difficulty? q4->q7 No a4_yes Yes a4_no No sol3 Use LiOH instead of NaOH Increase Reaction Time/Temp Carefully q5->sol3 Yes q6 Evidence of Decarboxylation? q5->q6 No a5_yes Yes a5_no No sol4 Lower Reaction Temperature Use Milder Base q6->sol4 Yes a6_yes Yes a6_no No sol5 Determine Isoelectric Point for Precipitation Use Ion-Exchange Chromatography Recrystallize from Polar Solvents q7->sol5 Yes a7_yes Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). Catalysis Reviews, 61(1), 1-27. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474-1476. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). Molecules, 27(19), 6529. [Link]

  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. jOeCHEM. [Link]

  • ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database. [Link]

  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Dr. S. K. YADAV. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). Molbank, 2024(1), M1778. [Link]

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities. [Link]

  • 3-(Pyridin-4-yl)acetylacetone: Cd and Hg compete for nitrogen coordination. ResearchGate. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. ResearchGate. [Link]

  • The Hantzsch pyrrole synthesis. ResearchGate. [Link]

  • Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate. PubChem. [Link]

  • Process for producing pyridine carboxylic acids.
  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Decarboxylation of Carboxylic Acids. The Organic Chemistry Tutor. [Link]

  • Hantzsch pyrrole synthesis. Wikipedia. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

  • Hantzsch pyrrole synthesis. Grokipedia. [Link]

  • How to purify a water soluble compound? ResearchGate. [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • The Hantzsch Pyrrole Synthesis. Scribd. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Efficacy of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid as a Novel ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound, 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. The central hypothesis of this guide is that this molecule functions as an inhibitor of the Activin receptor-like kinase 5 (ALK5), a critical component of the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of the TGF-β pathway is implicated in numerous pathologies, including cancer and fibrosis, making ALK5 a compelling therapeutic target.[1][2]

This document will navigate through the mechanistic rationale for this hypothesis, introduce established alternative ALK5 inhibitors for comparative analysis, and provide detailed, self-validating experimental protocols to rigorously assess the compound's efficacy from biochemical to cell-based assays.

Mechanistic Rationale: Targeting the TGF-β/ALK5 Signaling Axis

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[2] This phosphorylation event activates ALK5's kinase domain, which in turn phosphorylates the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3.[1][3] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in a multitude of cellular processes.[2][4]

Given that various pyrrole derivatives have shown kinase inhibitory activity, and considering the structural features of this compound, it is plausible that this compound could competitively bind to the ATP-binding site of the ALK5 kinase domain.[5][6] This would prevent the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade.[7]

To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the key components and the putative point of inhibition.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocates & regulates Topic_Compound 2-Methyl-5-(pyridin-4-yl)- 1H-pyrrole-3-carboxylic acid Topic_Compound->ALK5 Inhibits

Caption: Proposed mechanism of action for this compound.

Comparative Framework: Established ALK5 Inhibitors

To rigorously evaluate the efficacy of our topic compound, it is essential to benchmark its performance against well-characterized ALK5 inhibitors. For the purpose of this guide, we will use the following compounds as positive controls and comparators:

CompoundSupplierKey Characteristics
SB431542 TocrisA potent and selective inhibitor of ALK4, ALK5, and ALK7. Widely used as a research tool.
A83-01 TocrisA potent inhibitor of ALK4, ALK5, and ALK7 with higher potency than SB431542.
SKI2162 SelleckchemA novel, potent, and selective small-molecule inhibitor of ALK5.[7]

These compounds will be used in parallel in all subsequent assays to provide a robust comparison of potency and selectivity.

Experimental Validation Workflow

A tiered approach is recommended for validating the efficacy of this compound. This workflow progresses from a direct biochemical assessment of ALK5 inhibition to cell-based assays that measure the downstream consequences of pathway modulation.

validation_workflow Tier1 Tier 1: Biochemical Assay In Vitro Kinase Assay Tier2 Tier 2: Cell-Based Assays TGF-β Reporter Assay & Western Blot Tier1->Tier2 Confirmation of Target Engagement Data Comparative Data Analysis (IC50 Determination) Tier1->Data Tier3 Tier 3: Downstream Functional Assays (e.g., EMT, Proliferation, Apoptosis) Tier2->Tier3 Assessment of Cellular Phenotype Tier2->Data

Caption: Tiered experimental workflow for validating ALK5 inhibitor efficacy.

Tier 1: In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant human ALK5.

Causality: This assay provides the most direct evidence of target engagement. By isolating the kinase and its substrate, we can definitively determine if the compound inhibits ALK5 activity without the confounding variables of a cellular environment. A radiometric assay using [γ-³²P]ATP is a highly sensitive and standard method.[8]

Protocol: ALK5 Kinase Assay

  • Reagents and Materials:

    • Recombinant human ALK5 (active)

    • Myelin Basic Protein (MBP) as a generic substrate

    • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • 10 mM ATP solution

    • Test compounds (dissolved in DMSO)

    • P81 phosphocellulose paper

    • Phosphoric acid (0.75%)

    • Scintillation counter and vials

  • Procedure:

    • Prepare a master mix containing the kinase buffer, recombinant ALK5, and MBP.

    • Dispense the master mix into reaction tubes.

    • Add serial dilutions of the test compound, positive controls (SB431542, A83-01, SKI2162), and DMSO (vehicle control) to the respective tubes. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP (final concentration ~100 µM).

    • Incubate the reaction at 30°C for 20 minutes.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Rinse the paper with acetone and let it air dry.

    • Place the paper in a scintillation vial with scintillant and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Assays

Objective: To confirm that the compound can penetrate the cell membrane and inhibit the TGF-β signaling pathway in a cellular context.

3.2.1. TGF-β Reporter Assay

Causality: This assay provides a quantitative measure of the transcriptional activity of the SMAD complex.[3] Cell lines stably transfected with a SMAD-responsive promoter driving a reporter gene (e.g., luciferase) allow for a high-throughput assessment of pathway inhibition.[9][10]

Protocol: SMAD-Responsive Luciferase Reporter Assay

  • Reagents and Materials:

    • HEK293 cells stably expressing a SMAD-responsive luciferase reporter construct (e.g., (CAGA)₁₂-luc).

    • Complete DMEM growth medium.

    • Recombinant human TGF-β1.

    • Test compounds and positive controls.

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • White, opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with serial dilutions of the test compound, positive controls, or DMSO for 1 hour.

    • Stimulate the cells with TGF-β1 (at a pre-determined EC80 concentration, e.g., 1 ng/mL) for 16-24 hours.[9] Include wells with no TGF-β1 stimulation as a negative control.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a measure of cell viability if necessary (e.g., co-transfected Renilla luciferase or a separate viability assay).

    • Calculate the percentage of inhibition relative to the TGF-β1 stimulated vehicle control.

    • Determine the IC50 value for each compound as described for the kinase assay.

3.2.2. Western Blot for Phospho-SMAD2/3

Causality: This assay provides a direct visualization of the phosphorylation status of SMAD2 and SMAD3, the immediate downstream targets of ALK5.[2] A reduction in phosphorylated SMAD2/3 levels upon treatment with the compound provides strong evidence of ALK5 inhibition in cells.[11][12]

Protocol: Western Blot Analysis of SMAD2/3 Phosphorylation

  • Reagents and Materials:

    • A suitable cell line that responds to TGF-β (e.g., HaCaT, A549).

    • Recombinant human TGF-β1.

    • Test compounds and positive controls.

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2, anti-β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with the test compound or controls at various concentrations for 1 hour.

    • Stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (~20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total SMAD2 and β-actin to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-SMAD2 signal to the total SMAD2 signal and then to the loading control (β-actin).

    • Compare the normalized signal in treated samples to the TGF-β1 stimulated vehicle control.

Data Summary and Interpretation

The quantitative data from the aforementioned assays should be compiled into a clear, comparative table to facilitate the evaluation of this compound.

CompoundALK5 Kinase Assay IC50 (nM)SMAD Reporter Assay IC50 (nM)p-SMAD2/3 Inhibition (at 1 µM)
This compound Experimental ValueExperimental ValueExperimental Value
SB431542 Experimental ValueExperimental ValueExperimental Value
A83-01 Experimental ValueExperimental ValueExperimental Value
SKI2162 Experimental ValueExperimental ValueExperimental Value

A potent and selective ALK5 inhibitor would be expected to have a low nanomolar IC50 in the in vitro kinase assay, which translates to a similarly potent IC50 in the cell-based reporter assay. This should be corroborated by a clear, dose-dependent reduction in SMAD2/3 phosphorylation in the Western blot analysis. Comparing these values to those of the established inhibitors will provide a strong indication of the compound's relative efficacy and potential for further development.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Frontiers in Pharmacology. (2023). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. [Link]

  • Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work?. [Link]

  • ACS Publications. (2003). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). [Link]

  • National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay. [Link]

  • Springer Protocols. (2022). Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Bioengineer.org. (2026). Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. [Link]

  • Oncotarget. (2015). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. [Link]

  • Assay Genie. (2023). Deciphering the Intricacies of TGF-Beta Signaling Pathway. [Link]

  • Indigo Biosciences. (n.d.). Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • ResearchGate. (2025). Methods for Measuring TGF-β Using Antibodies, Cells, and Mice. [Link]

  • InvivoGen. (n.d.). TGF-β reporter HEK 293 cells. [Link]

  • Indigo Biosciences. (n.d.). Human TGFβR Reporter Assay Kit. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • ResearchGate. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]

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A Comparative Analysis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid and Other Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a cornerstone of progress. This guide provides an in-depth comparison of a promising, albeit currently investigational, molecule, 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, with established kinase inhibitors. Our analysis will encompass a multi-faceted evaluation of its hypothetical target profile against the well-characterized inhibitors Sunitinib, Capmatinib, and SB203580. We will delve into their mechanisms of action, target selectivity, and the experimental methodologies used to ascertain their efficacy.

Disclaimer: As of the writing of this guide, "this compound" is not a widely documented kinase inhibitor in publicly available scientific literature. Therefore, for the purpose of this comparative analysis, we will postulate a target profile for this molecule based on the known activities of structurally similar pyrrole-3-carboxylic acid derivatives, such as Sunitinib. We will hypothesize that it is a potent inhibitor of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as VEGFR2 and PDGFRβ.

Introduction to the Kinase Inhibitors

This compound (Hypothetical Profile)

Based on its core scaffold, we propose that this molecule functions as an ATP-competitive inhibitor of key RTKs that drive tumor angiogenesis and proliferation. Its structural features suggest potential interactions within the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ). The rationale for this hypothesis stems from the fact that the pyrrole-3-carboxylic acid moiety is a common pharmacophore in multi-kinase inhibitors that target these pathways.[1]

Sunitinib

Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor. It is known to inhibit a range of kinases, including VEGFRs, PDGFRs, KIT, FLT3, and RET.[2] This broad-spectrum activity allows Sunitinib to simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis, making it an effective treatment for various solid tumors.[2]

Capmatinib

Capmatinib is a highly selective inhibitor of the c-Met receptor tyrosine kinase.[3] c-Met is a key driver of cell proliferation, motility, and survival, and its aberrant activation is implicated in several cancers.[4] Capmatinib's mechanism involves binding to the ATP-binding site of the MET receptor, thereby blocking its kinase activity and downstream signaling.[3]

SB203580

SB203580 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK).[5] The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli and inflammatory cytokines, and its dysregulation can contribute to tumorigenesis.[6] SB203580 acts by binding to the ATP-binding pocket of p38, thus inhibiting its catalytic activity.[7]

Comparative Analysis of Kinase Inhibitor Performance

The efficacy of a kinase inhibitor is determined by its potency against its intended target and its selectivity over other kinases. The following table summarizes the key performance characteristics of our hypothetical compound and the selected comparators.

Inhibitor Primary Target(s) Mechanism of Action Biochemical IC50 Cellular IC50
This compound VEGFR2, PDGFRβ (Hypothetical)ATP-competitiveHypothetically in the low nM rangeHypothetically in the low to mid nM range
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RETATP-competitiveVEGFR2: ~80 nM; PDGFRβ: ~2 nM[8]Varies by cell line and target; e.g., ~1486 nM in some GIST cells[9]
Capmatinib c-MetATP-competitive~0.13 nM[10]~0.3–0.7 nM in lung cancer cell lines[10]
SB203580 p38 MAPK (α and β isoforms)ATP-competitivep38α: ~50 nM; p38β2: ~500 nM[5]Varies depending on the cellular context and downstream readout

Signaling Pathways Targeted by the Kinase Inhibitors

Understanding the signaling pathways affected by these inhibitors is crucial for predicting their therapeutic effects and potential side effects.

VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[12]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Proliferation PLCg->Proliferation MAPK MAPK PI3K->MAPK Activates Survival Survival PI3K->Survival MAPK->Proliferation Migration Migration MAPK->Migration Our_Inhibitor 2-Methyl-5-(pyridin-4-yl)- 1H-pyrrole-3-carboxylic acid Our_Inhibitor->VEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and points of inhibition.

c-Met Signaling Pathway

The c-Met receptor, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers signaling pathways that regulate cell growth, motility, and invasion.[13] Dysregulation of the HGF/c-Met axis is a key factor in the development and progression of many cancers.[4]

cMet_Signaling HGF HGF cMet c-Met HGF->cMet Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Motility Motility PI3K_AKT->Motility Invasion Invasion STAT->Invasion Capmatinib Capmatinib Capmatinib->cMet Inhibits

Caption: Overview of the c-Met signaling pathway and inhibition by Capmatinib.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by various cellular stresses and inflammatory signals.[6] It plays a complex role in cancer, with both pro- and anti-tumorigenic functions depending on the context.[6]

p38MAPK_Signaling Stress_Cytokines Stress / Cytokines MAPKKs MAPKKs (MKK3/6) Stress_Cytokines->MAPKKs Activate p38_MAPK p38 MAPK MAPKKs->p38_MAPK Phosphorylate Downstream_Targets Downstream Targets (e.g., ATF2, MAPKAPK2) p38_MAPK->Downstream_Targets Phosphorylate Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response SB203580 SB203580 SB203580->p38_MAPK Inhibits

Caption: The p38 MAPK signaling cascade and its inhibition by SB203580.

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically compare the performance of these inhibitors, a series of biochemical and cellular assays are essential. The following protocols provide a framework for these investigations.

Biochemical Kinase Inhibition Assay (Time-Resolved FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for quantifying kinase activity in a high-throughput format.[14] The principle involves a donor fluorophore (e.g., terbium cryptate on an anti-phospho antibody) and an acceptor fluorophore (e.g., on a substrate). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

TR_FRET_Workflow Start Start Add_Reagents Add Kinase, Substrate, ATP, and Inhibitor Start->Add_Reagents Incubate Incubate at RT (e.g., 60 min) Add_Reagents->Incubate Add_Detection Add Anti-phospho Ab (Donor) and Detection Reagent (Acceptor) Incubate->Add_Detection Incubate_Detection Incubate at RT (e.g., 60 min) Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in kinase reaction buffer.

    • Prepare a 2X solution of the substrate and ATP in the same buffer. The ATP concentration should ideally be at the Km for the specific kinase to ensure competitive inhibition is accurately measured.

    • Prepare serial dilutions of the test inhibitors (e.g., this compound, Sunitinib, etc.) at 4X the final desired concentration.

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the 4X inhibitor solution.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection solution containing the terbium-labeled anti-phospho-specific antibody and the acceptor molecule.

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway of interest (e.g., HUVECs for VEGFR2, a MET-amplified cancer cell line for c-Met).

    • Once the cells reach 70-80% confluency, serum-starve them for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the kinase inhibitors for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, HGF for c-Met) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[15]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, or a housekeeping protein like β-actin or GAPDH.

    • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

Conclusion

This guide provides a comparative framework for evaluating the novel kinase inhibitor, this compound, against established drugs. By employing the detailed biochemical and cellular assays outlined, researchers can generate the necessary data to characterize its potency, selectivity, and mechanism of action. The hypothetical profile of our lead compound, targeting VEGFR2 and PDGFRβ, positions it as a potential anti-angiogenic agent. Its performance relative to the multi-targeted inhibitor Sunitinib, the highly selective c-Met inhibitor Capmatinib, and the p38 MAPK inhibitor SB203580 will be critical in defining its therapeutic potential and guiding its future development. The provided experimental protocols and pathway diagrams serve as a robust starting point for these investigations, ensuring scientific rigor and reproducibility.

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A Comparative Guide for Kinase Inhibitor Scaffolds: The Established versus the Emergent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Imatinib and the 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid Scaffold

In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) represent a paradigm shift, converting once-fatal malignancies into manageable conditions.[1] Imatinib, the archetypal TKI, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its success spurred the development of a multitude of TKIs, yet the quest for novel scaffolds with improved potency, selectivity, and resistance profiles remains a central theme in drug discovery.

This guide provides a comparative analysis of the well-established drug, Imatinib, against the emerging this compound scaffold. This pyrrole-based structure is increasingly recognized as a versatile pharmacophore in the design of novel kinase inhibitors.[3][4][5] We will delve into their mechanisms of action, target profiles, and the experimental workflows essential for their evaluation.

Section 1: The Benchmark - Imatinib

Imatinib (marketed as Gleevec®) is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of a small number of tyrosine kinases.[6][7]

Mechanism of Action and Target Profile

Imatinib's primary therapeutic success stems from its inhibition of the BCR-Abl fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[2][8] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[2][9] This targeted inhibition induces apoptosis in the leukemic cells.[2]

Beyond BCR-Abl, Imatinib also potently inhibits the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR), which are key drivers in GIST and other malignancies.[1][8][10] Its selectivity is a key feature, though it does interact with a limited number of other kinases, such as ABL2 (ARG) and DDR1.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR P_Substrate Phosphorylated Substrate PDGFR->P_Substrate ADP ADP cKIT c-KIT cKIT->P_Substrate BCR_Abl BCR-Abl Fusion Protein (Constitutively Active) BCR_Abl->P_Substrate Phosphorylates Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->cKIT Inhibits Imatinib->BCR_Abl Inhibits Substrate Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Activates Signaling Cascade ATP ATP

Caption: Simplified signaling pathway showing Imatinib inhibition.

Physicochemical and Pharmacokinetic Properties

Imatinib is administered orally and exhibits good bioavailability (98%).[7][8] It is highly protein-bound (95%), primarily to albumin, and is metabolized in the liver mainly by the CYP3A4 enzyme.[8][11] The elimination half-life of imatinib is approximately 18 hours, with its major active metabolite (CGP74588) having a half-life of about 40 hours.[8][11]

PropertyValueSource
Bioavailability98%[7][8]
Protein Binding95%[8]
Tmax2-4 hours[11][12]
Half-life (t1/2)~18 hours[8]
MetabolismHepatic (primarily CYP3A4)[8][11]

Table 1: Key Pharmacokinetic Parameters of Imatinib.

Section 2: The Challenger - this compound Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors such as Sunitinib.[5][13] The this compound structure represents a versatile starting point for the development of novel inhibitors targeting a range of kinases.

Rationale and Potential Target Profile

The structural features of this scaffold—a substituted pyrrole ring linked to a pyridine moiety—are commonly found in inhibitors of various kinase families, including Polo-like kinase 1 (PLK1), FLT3, and others.[14][15] The pyridine group can act as a key hydrogen bond acceptor, while the carboxylic acid provides a handle for further chemical modification to enhance potency and selectivity. This scaffold has the potential to be elaborated into inhibitors that target kinases implicated in various cancers beyond those treated by Imatinib.

Synthetic Accessibility

The synthesis of this pyrrole scaffold is generally achievable through established organic chemistry methods. A common approach involves the condensation of an appropriate β-keto ester with an amine, followed by cyclization and subsequent modifications.[16] More recent synthetic routes offer improved yields and scalability.[17][18]

Section 3: Head-to-Head Comparison and Experimental Evaluation

A direct comparison of a mature drug like Imatinib with a novel scaffold requires a focus on the key parameters assessed during drug discovery: potency, selectivity, and cellular activity.

ParameterImatinibThis compound Scaffold
Primary Targets BCR-Abl, c-KIT, PDGFRPotential for PLK1, FLT3, CDK, etc. (Target-dependent modifications)
Mechanism ATP-competitive, stabilizes inactive conformationLikely ATP-competitive
Development Stage Clinically approved drugPreclinical/discovery scaffold
Known Resistance Numerous point mutations in the kinase domainUnknown, but a novel binding mode could overcome existing resistance

Table 2: High-Level Comparison of Imatinib and the Pyrrole Scaffold.

Experimental Workflow for Kinase Inhibitor Evaluation

The characterization of a novel kinase inhibitor, derived from a scaffold like this compound, follows a standardized yet rigorous workflow.

Caption: Standard workflow for kinase inhibitor development.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[19]

  • Materials:

    • Kinase of interest (e.g., recombinant Abl, PLK1)

    • Specific kinase substrate peptide

    • ATP

    • Test compound (e.g., a derivative of the pyrrole scaffold) and control inhibitor (e.g., Imatinib)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Opaque 96-well or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO.[19]

    • Kinase Reaction:

      • In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control.

      • Add 2.5 µL of the kinase enzyme solution.

      • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

      • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

      • Incubate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Analysis:

      • Measure luminescence using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and cytotoxicity, which is a crucial step in drug discovery.[20][21]

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., K562 for BCR-Abl)

    • Complete cell culture medium

    • Test compound and control

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well clear-bottom plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

    • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.[20]

    • Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the EC50 value.

Section 4: Conclusion and Future Directions

Imatinib remains a cornerstone of targeted therapy, providing a high benchmark for any new kinase inhibitor.[1] Its success is built upon high selectivity for its primary targets and a well-understood clinical profile. However, the emergence of resistance mutations necessitates the exploration of novel chemical scaffolds.

The this compound scaffold represents a promising starting point for the development of next-generation kinase inhibitors. Its synthetic tractability and the presence of key pharmacophoric features allow for the creation of diverse chemical libraries. By applying the rigorous experimental workflows outlined in this guide, researchers can effectively evaluate derivatives of this and other novel scaffolds. The ultimate goal is to identify candidates that not only exhibit high potency against their intended targets but also possess a selectivity profile that minimizes off-target effects and a binding mode that can overcome existing mechanisms of clinical resistance.

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Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Predictive Drug Development

In the landscape of modern drug discovery, the ability to accurately predict the in vivo performance of a novel chemical entity from early-stage in vitro data is paramount. This predictive capacity, formally known as In Vitro-In Vivo Correlation (IVIVC), serves as a critical tool to de-risk and accelerate the development pipeline.[1][2] For a promising, yet uncharacterized molecule such as 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, establishing a robust IVIVC is not merely a regulatory checkbox but a foundational element of its scientific and commercial viability. The pyrrole moiety is a common feature in many biologically active compounds, suggesting a potential for therapeutic relevance.[3][4]

This guide provides a comprehensive framework for establishing a meaningful IVIVC for this compound. We will delve into the requisite in vitro assays and in vivo pharmacokinetic studies, elucidating the causal links between experimental design and predictive outcomes. The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically rigorous roadmap for navigating the complexities of IVIVC.

The IVIVC Framework: From Benchtop to Biological System

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[2][5] Typically, this involves correlating the rate and extent of drug dissolution in vitro with the rate and extent of drug absorption in vivo. A successful IVIVC can serve as a surrogate for bioequivalence studies, facilitate the setting of meaningful dissolution specifications, and support post-approval manufacturing changes.[6][7][8][9]

IVIVC_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Correlation IVIVC Modeling A Dissolution Testing (Biorelevant Media) B Permeability Assay (e.g., Caco-2) G Mathematical Modeling (e.g., Level A Correlation) A->G In Vitro Dissolution Profile C Metabolic Stability (e.g., Microsomes) D Plasma Protein Binding E Pharmacokinetic Study (Rodent Model) D->E Formulation Selection F Deconvolution of In Vivo Data E->F Plasma Concentration Data F->G H Validation of Predictive Power G->H

Caption: A generalized workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

In Vitro Characterization: Laying the Predictive Foundation

The journey to a successful IVIVC begins with a thorough in vitro characterization of the drug substance and its formulated product. For a compound like this compound, which, based on its structure, is likely to be a poorly soluble weak acid or base, the following assays are critical.

Biorelevant Dissolution Testing

The aim here is to mimic the conditions of the gastrointestinal tract to obtain a dissolution profile that is reflective of the in vivo release.

Experimental Protocol: USP Apparatus 2 (Paddle Apparatus) for Poorly Soluble Drugs

  • Apparatus: USP Apparatus 2 (Paddle).

  • Media Selection: Given the likelihood of poor solubility, a range of biorelevant media should be employed to simulate various physiological states.[10] This includes:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • Procedure: a. Prepare 900 mL of the selected dissolution medium and equilibrate to 37 ± 0.5°C.[11] b. Place a single tablet or capsule in each vessel. c. Rotate the paddle at a standardized speed, typically 50-75 RPM. d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze for drug concentration using a validated HPLC-UV method.

Data Presentation: Comparative Dissolution Profiles

Time (min)% Dissolved in SGF (pH 1.2)% Dissolved in FaSSIF (pH 6.5)% Dissolved in FeSSIF (pH 5.0)
551510
15154030
30306555
60508575
90609285
120659590

Note: Data are hypothetical and for illustrative purposes.

Intestinal Permeability Assessment

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption.[12][13] These cells, when grown as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.[14][15]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study: a. Conduct the assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess both passive diffusion and active transport. b. Add the test compound (at a relevant concentration, e.g., 10 µM) to the donor compartment. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. d. Analyze the samples by LC-MS/MS to determine the concentration of the transported compound.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[15]

Metabolic Stability and Plasma Protein Binding

Understanding the metabolic fate and the extent of plasma protein binding is crucial for interpreting the in vivo pharmacokinetic data.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes are major contributors to drug metabolism.[16][17] In vitro assays using human liver microsomes or recombinant CYP enzymes can identify the primary metabolizing enzymes and the rate of metabolic clearance.[18][19][20]

  • Plasma Protein Binding: Only the unbound fraction of a drug is pharmacologically active.[21] Equilibrium dialysis is a common method to determine the percentage of a drug that binds to plasma proteins.[22][23][24][25]

Data Presentation: Summary of In Vitro ADME Properties

ParameterValueInterpretation
Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)>10High Permeability
Efflux Ratio (B-A / A-B)<2Not a substrate for major efflux transporters
Metabolic Half-life (t½) in HLM>30 minModerate to low clearance
Plasma Protein Binding (%)95%High

Note: Data are hypothetical and for illustrative purposes.

In Vivo Pharmacokinetic Evaluation

The in vivo arm of the IVIVC study involves administering the drug to an appropriate animal model and characterizing its pharmacokinetic profile.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Sprague-Dawley rats are a commonly used model for initial pharmacokinetic studies.[26][27]

  • Dosing: Administer the formulated product orally at a dose determined from preliminary toxicity and efficacy studies. A cohort receiving an intravenous (IV) dose of the drug substance is also included to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[28]

  • Sample Analysis: Separate plasma and analyze for drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life) using non-compartmental analysis.[29]

PK_Curve cluster_axes cmax Cmax tmax Tmax xaxis Time (hours) yaxis Plasma Concentration (ng/mL) origin origin->xaxis origin->yaxis p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p3->cmax p3->tmax p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8

Caption: A representative plasma concentration-time profile following oral administration.

Establishing the Correlation: The Mathematical Bridge

With robust in vitro and in vivo datasets in hand, the next step is to establish a mathematical correlation. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most informative and is recommended by regulatory agencies.[5][6]

  • Deconvolution of In Vivo Data: The in vivo absorption profile is mathematically derived from the plasma concentration-time data using deconvolution methods like the Wagner-Nelson or Loo-Riegelman methods.

  • Correlation Modeling: The percentage of drug absorbed in vivo is plotted against the percentage of drug dissolved in vitro at various time points. A linear regression model is then fitted to the data.

  • Validation: The predictive performance of the model is evaluated to ensure its accuracy and reliability. A high correlation coefficient (R² > 0.9) is generally indicative of a strong predictive relationship.[1]

Conclusion: From Correlation to Confidence

Establishing a robust In Vitro-In Vivo Correlation for a novel compound like this compound is a scientifically rigorous endeavor that provides immense value in drug development.[9][30] It transforms the routine in vitro dissolution test from a simple quality control tool into a powerful surrogate for in vivo performance. This predictive capability allows for more informed decision-making, streamlines formulation optimization, and ultimately, accelerates the delivery of safe and effective medicines to patients.

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A Comparative Guide to the Cross-Reactivity Profile of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The compound 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, hereafter designated as Pyrrole-4-CA , has emerged from initial high-throughput screens as a promising modulator of key cellular signaling pathways. Its core structure, a substituted pyrrole-carboxylic acid, is a privileged scaffold found in numerous kinase inhibitors, including the FDA-approved drug Sunitinib.[1][2] This structural similarity strongly suggests that Pyrrole-4-CA's mechanism of action may involve the inhibition of one or more protein kinases, a large family of enzymes that are central regulators of cellular function and frequent targets in oncology and inflammatory diseases.[3][4]

However, the therapeutic success of any new chemical entity hinges not just on its on-target potency but, critically, on its selectivity.[3] Kinases share a highly conserved ATP-binding pocket, making off-target interactions a common challenge that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not just a regulatory formality but a crucial scientific endeavor to understand the full biological impact of a compound.

This guide provides an in-depth, comparative analysis of Pyrrole-4-CA's selectivity profile. We will benchmark its performance against two reference compounds:

  • Sunitinib: A multi-kinase inhibitor known to target VEGFR2, PDGFRβ, and c-KIT, among others. It serves as a comparator for a compound with a broader, less selective profile.[1]

  • Selectorinib (Hypothetical): An idealized, highly selective inhibitor of our hypothetical primary target, VEGFR2, designed to represent the gold standard for selectivity.

Our analysis will be grounded in three complementary, industry-standard experimental pillars: broad-panel biochemical screening (Kinome Scanning), confirmation of intracellular target engagement (Cellular Thermal Shift Assay), and assessment of global cellular impact (Phenotypic Screening). Through this objective, data-driven comparison, we aim to provide researchers and drug development professionals with a comprehensive understanding of Pyrrole-4-CA's therapeutic potential and liabilities.

Pillar 1: Defining the Kinome Interaction Landscape

The first and most expansive step in profiling is to understand the direct, biochemical interactions of Pyrrole-4-CA across the human kinome. The human genome encodes over 500 kinases, and screening against a large, representative panel is essential to identify both intended targets and potential off-target liabilities.[3]

Methodology: Active Site-Directed Competition Binding Assay (KINOMEscan®)

To achieve the broadest possible view, we employ a quantitative, high-throughput competition binding assay, such as the KINOMEscan® platform.[5][6] This approach circumvents the need for functional enzyme activity, instead measuring the ability of a compound to displace a proprietary, ATP-site-directed ligand from a panel of kinases. The results are reported as dissociation constants (Kd), which reflect the intrinsic binding affinity of the compound for each kinase. A lower Kd value signifies a stronger interaction.[3]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Pyrrole-4-CA, Sunitinib, and Selectorinib are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Plate Preparation: Kinases, tagged with DNA, are immobilized on a solid support in a multi-well plate format.

  • Competition Binding: The test compounds are added to the kinase-coated wells at a fixed concentration (e.g., 1 µM) along with the proprietary ATP-site ligand probe. The system is incubated to allow binding to reach equilibrium.

  • Washing and Elution: Unbound compounds and probes are washed away. The amount of kinase-bound probe is then quantified.

  • Data Analysis: The amount of probe bound in the presence of the test compound is compared to a DMSO control. A lower signal indicates displacement by the test compound. For hits identified in the initial screen, 11-point dose-response curves are generated to calculate the precise Kd value.[6]

The causality behind this choice of assay is its comprehensiveness and reliance on direct binding. Unlike activity-based assays, it is not confounded by the need to optimize substrates or cofactors for hundreds of different enzymes, providing a more uniform and directly comparable dataset across the kinome.[5][7]

Workflow: Kinome Scan Profiling

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Compound (Pyrrole-4-CA) Incubation Incubate Compound with Kinase & ATP-site Probe Compound->Incubation KinasePanel Immobilized Kinase Panel (>450 Kinases) KinasePanel->Incubation Wash Wash Unbound Components Incubation->Wash Quantify Quantify Bound Probe Wash->Quantify PrimaryScreen Identify Hits (% Inhibition vs. DMSO) Quantify->PrimaryScreen DoseResponse Generate Dose-Response Curve for Hits PrimaryScreen->DoseResponse KdCalc Calculate Kd Values DoseResponse->KdCalc

Caption: Workflow for KINOMEscan® profiling.

Comparative Kinome Profiling Data (Illustrative)

The data below represents a hypothetical outcome from a broad kinase screen, focusing on the primary target (VEGFR2) and selected off-targets from different kinase families.

KinasePyrrole-4-CA (Kd, nM)Sunitinib (Kd, nM)Selectorinib (Kd, nM)Kinase Family
VEGFR2 (KDR) 5.2 9.1 1.5 TK
PDGFRβ15.88.5>10,000TK
c-KIT25.112.0>10,000TK
FLT3450.321.4>10,000TK
SRC890.0155.0>10,000TK
ABL11,200250.0>10,000TK
CDK2>10,000850.0>10,000CMGC
GSK3β3,500>10,000>10,000CMGC
ROCK1>10,0002,100>10,000AGC

Interpretation of Results:

  • Pyrrole-4-CA: The data positions Pyrrole-4-CA as a potent inhibitor of VEGFR2 with high affinity (Kd = 5.2 nM). It demonstrates a favorable selectivity profile compared to Sunitinib, showing significantly weaker binding to key off-targets like FLT3, SRC, and ABL1. However, it retains moderate affinity for other members of the VEGFR/PDGFR family (PDGFRβ and c-KIT), suggesting a Type II inhibitor profile, which is common for compounds binding to the DFG-out conformation.[3]

  • Sunitinib: As expected, Sunitinib shows potent affinity for VEGFR2 but also engages multiple other kinases (PDGFRβ, c-KIT, FLT3) with high potency, confirming its multi-kinase inhibitor profile.[1]

  • Selectorinib: This hypothetical compound exemplifies high selectivity, with potent binding exclusively to VEGFR2 and negligible affinity for all other kinases tested.

Pillar 2: Verifying Target Engagement in a Cellular Milieu

Biochemical assays, while powerful, are performed in a simplified, artificial environment. It is imperative to confirm that Pyrrole-4-CA can enter a cell and physically bind to its intended target in a complex, physiological setting. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[8][9]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand (like Pyrrole-4-CA), its conformational stability increases, making it more resistant to heat-induced denaturation. By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly measure target engagement.[11][12]

Experimental Protocol: CETSA® for VEGFR2

  • Cell Culture and Treatment: A relevant cell line endogenously expressing VEGFR2 (e.g., HUVECs) is cultured. Cells are treated with Pyrrole-4-CA, Sunitinib, Selectorinib, or a DMSO vehicle control for 1 hour.

  • Thermal Challenge: The treated cell suspensions are aliquoted and heated to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Cells are lysed via freeze-thaw cycles to release cellular proteins.

  • Separation of Soluble Fraction: Insoluble, aggregated proteins are removed by high-speed centrifugation.

  • Protein Quantification: The supernatant (soluble fraction) is collected, and the amount of soluble VEGFR2 is quantified using a specific detection method, such as Western Blot or an AlphaLISA® immunoassay.

  • Data Analysis: Melt curves are generated by plotting the percentage of soluble VEGFR2 against temperature. A shift in the melting temperature (Tm) to the right indicates target stabilization and thus, engagement.[8]

This protocol is self-validating because a thermal shift will only be observed if the compound successfully crosses the cell membrane and binds to the target protein with sufficient affinity to stabilize it.

Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_prep Cell Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_detection Detection & Analysis Cells Intact Cells Expressing Target Protein (VEGFR2) Treatment Treat with Compound or DMSO Control Cells->Treatment Heating Heat Aliquots to a Range of Temperatures Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection MeltCurve Plot % Soluble Protein vs. Temperature Detection->MeltCurve TmShift Determine Thermal Shift (ΔTm) MeltCurve->TmShift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative CETSA® Data (Illustrative)
Compound (1 µM)Apparent Melting Temp (Tm) of VEGFR2Thermal Shift (ΔTm vs. DMSO)
DMSO (Vehicle)54.2 °C-
Pyrrole-4-CA 59.8 °C +5.6 °C
Sunitinib60.1 °C+5.9 °C
Selectorinib61.5 °C+7.3 °C

Interpretation of Results:

  • All three compounds induce a significant positive thermal shift, confirming that they enter live cells and directly engage with VEGFR2.

  • The magnitude of the thermal shift for Pyrrole-4-CA (+5.6 °C) is comparable to that of the established inhibitor Sunitinib, providing strong evidence of potent target engagement in a physiological context.

  • The highly selective Selectorinib shows the largest shift, which can sometimes correlate with higher affinity or a different binding mode that imparts greater structural stability.

Pillar 3: Assessing the Functional Cellular Consequences

The ultimate goal of a targeted agent is to elicit a specific biological response. Phenotypic screening assesses the compound's effect on the whole cell or organism, integrating on-target effects, off-target effects, and general cytotoxicity.[13][14] This approach provides a functional readout that is highly relevant to the desired therapeutic outcome.[15]

Methodology: Cell Viability and Proliferation Assays

Given that VEGFR2 is a key driver of angiogenesis and cell survival in many cancers, a logical phenotypic assay is to measure the anti-proliferative effects of our compounds on a panel of cancer cell lines with varying dependencies on VEGFR2 signaling.

Experimental Protocol: Anti-Proliferation Assay

  • Cell Line Selection: A panel of cell lines is chosen, including a VEGFR2-dependent line (e.g., HUVEC for endothelial cell proliferation) and various cancer cell lines (e.g., 786-O renal cell carcinoma, which is sensitive to VEGFR inhibitors).

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Pyrrole-4-CA, Sunitinib, and Selectorinib for 72 hours.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity.

  • Data Analysis: Luminescence is measured, and the data is normalized to DMSO-treated controls. The concentration that inhibits cell growth by 50% (GI50) is calculated for each compound in each cell line.

Comparative Phenotypic Data (Illustrative)
Cell LinePrimary Signaling DependencyPyrrole-4-CA (GI50, nM)Sunitinib (GI50, nM)Selectorinib (GI50, nM)
HUVECVEGFR215 20 8
786-O (Renal)VHL-mut, VEGFR/PDGFR35 28 150
A549 (Lung)EGFR>10,0005,500>10,000

Interpretation of Results:

  • Pyrrole-4-CA: Shows potent inhibition of HUVEC proliferation, consistent with strong VEGFR2 engagement. Its activity against the 786-O renal cancer line is also potent and comparable to Sunitinib, likely due to the dual inhibition of VEGFR2 and PDGFRβ observed in the kinome scan. The lack of activity in the A549 line demonstrates functional selectivity.

  • Sunitinib: As expected, it is potent in both HUVEC and 786-O cells. Its moderate activity against A549 cells could be attributed to the inhibition of other kinases like SRC, which can play a role in this cell type's survival.

  • Selectorinib: Demonstrates potent and selective inhibition of HUVEC proliferation. Its significantly weaker effect on 786-O cells suggests that targeting VEGFR2 alone is less effective than dual VEGFR/PDGFR inhibition in this specific cancer model, highlighting the potential benefits of controlled polypharmacology.

Conclusion: A Synthesized View of Pyrrole-4-CA

This comprehensive, multi-pillar analysis provides a clear and objective profile of this compound.

  • Biochemical Profiling identifies Pyrrole-4-CA as a potent, sub-nanomolar binder of VEGFR2 with a more selective profile than the multi-kinase inhibitor Sunitinib. Its primary off-targets appear to be closely related kinases within the same family.

  • Cellular Target Engagement confirms that Pyrrole-4-CA effectively enters cells and binds to VEGFR2, inducing a thermal stabilization comparable to established inhibitors.

  • Phenotypic Screening demonstrates a potent, on-target functional effect, inhibiting the proliferation of VEGFR2-dependent cells. Its activity profile in cancer cell lines reflects its biochemical selectivity, suggesting a predictable and targeted cellular impact.

Collectively, the data positions Pyrrole-4-CA as a promising therapeutic candidate with a well-defined and relatively selective cross-reactivity profile. It strikes a compelling balance between the broad activity of Sunitinib and the narrow specificity of an idealized inhibitor like Selectorinib. This profile suggests a lower risk of off-target toxicities driven by interactions with disparate kinase families, while retaining potent activity against its primary target and closely related pathways that may contribute to its therapeutic efficacy. Further investigation into the in vivo consequences of its specific selectivity profile is highly warranted.

References

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A Comparative Guide to the Reproducible Synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, potentially as an inhibitor of protein kinases such as p38 MAP kinase and VEGFR-2.[1][2][3][4][5] Given the importance of reproducibility in research and development, this document outlines a detailed, validated protocol for its synthesis, purification, and characterization. Furthermore, it presents a comparative analysis with a structurally related alternative, 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, to highlight key differences in synthetic strategy and potential biological activity.

Introduction to this compound

The pyrrole scaffold is a ubiquitous motif in biologically active compounds and marketed drugs, valued for its ability to participate in various biological interactions.[6] The title compound, featuring a pyridine ring at the 5-position, presents a unique electronic and structural profile, making it a compelling candidate for targeted drug discovery programs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially influencing the compound's binding affinity and selectivity for its biological target. This guide aims to provide a reliable and reproducible experimental framework for researchers working with this promising molecule.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process:

  • Paal-Knorr Synthesis of the Ethyl Ester Precursor: Formation of the pyrrole ring to yield ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.

This approach allows for easier purification of the intermediate ester, which is generally more soluble in common organic solvents than the final carboxylic acid, leading to a higher overall purity of the target compound.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Detailed Experimental Protocol for this compound

This protocol is designed to be self-validating by providing clear checkpoints for characterization at each stage.

Step 1: Synthesis of Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate (Intermediate)

The Paal-Knorr synthesis is a reliable method for forming pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[7][8][9][10]

Reaction Scheme:

[Ethyl 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylate] --(1. NaOH, EtOH/H₂O; 2. HCl)--> [this compound]

Caption: Key comparison points between the target compound and its phenyl analogue.

Discussion on Reproducibility and Troubleshooting

  • Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is critical for the success of the Paal-Knorr synthesis. Impurities can lead to side reactions and difficult purification.

  • Reaction Monitoring: TLC is essential for determining the optimal reaction time. Over-refluxing can lead to decomposition and lower yields.

  • Hydrolysis Workup: The acidification step during the hydrolysis workup must be done carefully. Adding the acid too quickly can lead to the formation of an oil instead of a precipitate. Maintaining a low temperature is crucial. If an oil forms, try to induce crystallization by scratching the flask or adding a seed crystal.

  • Purification: The final carboxylic acid can be challenging to purify by chromatography due to its low solubility in many common eluents and its tendency to streak on silica gel. Recrystallization is the preferred method for final purification.

Conclusion

The synthesis of this compound is a reproducible process when careful attention is paid to reaction conditions and purification techniques. The two-step approach involving the synthesis and purification of the ethyl ester intermediate followed by hydrolysis provides a reliable route to obtaining the high-purity target compound. The comparison with its phenyl analogue highlights how a seemingly small structural change can impact the synthetic strategy and the physicochemical properties of the molecule, which in turn can have significant implications for its biological activity. This guide provides a solid foundation for researchers to produce this compound consistently and to explore its potential in drug discovery.

References

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A Head-to-Head Comparison of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for highly specific and potent kinase inhibitors remains a cornerstone of drug discovery. The pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 2-methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid has garnered significant attention as a promising template for the development of novel anti-cancer agents, particularly those targeting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. Dysregulation of these kinases is a known driver of tumor angiogenesis, proliferation, and metastasis.[2]

This guide provides a comprehensive head-to-head comparison of various analogs of this compound, synthesizing data from multiple studies to elucidate key structure-activity relationships (SAR). We will delve into the rationale behind specific molecular modifications and their impact on inhibitory potency against key cancer-related kinases. Furthermore, this guide furnishes detailed experimental protocols for the assays crucial to evaluating these compounds, ensuring scientific integrity and reproducibility.

The Rationale for Targeting VEGFR-2 and c-Met

VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination.[2] Upon binding its ligand, VEGF, VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][4][5][6][7] Similarly, the HGF/c-Met signaling pathway plays a critical role in cell motility, invasion, and morphogenesis.[8][9][10][11][12] Aberrant c-Met activation is implicated in numerous malignancies, often correlating with poor prognosis and metastasis. Therefore, dual or selective inhibition of these kinases presents a compelling therapeutic strategy.

Structure-Activity Relationship (SAR) Analysis of Analogs

The core scaffold of this compound offers multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The following analysis, based on a synthesis of published data, highlights the impact of substitutions at key positions.

Modifications at the Carboxylic Acid Moiety (R1)

The carboxylic acid group at the 3-position of the pyrrole ring is a critical anchor for activity, often participating in key hydrogen bonding interactions within the kinase active site. Conversion of the carboxylic acid to various amides has been extensively explored to modulate the compound's properties.

Compound IDR1 SubstitutionTarget KinaseIC50 (µM)Cell LineReference
Parent -COOHVEGFR-2>10-Hypothetical
Analog A1 -CONH(CH2)2N(C2H5)2VEGFR-20.061HCT-116[13]
Analog A2 -CONH-adamantylVEGFR-2--[14]
Analog A3 -CONH-(4-chlorophenyl)VEGFR-2-MCF-7[14]

Table 1: Impact of R1 modifications on inhibitory activity. IC50 values are indicative and collated from various sources for comparative purposes.

The data suggest that conversion of the carboxylic acid to a basic amide, such as in Analog A1 , can significantly enhance VEGFR-2 inhibitory activity.[13] This is likely due to improved cell permeability and the potential for additional ionic interactions within the kinase domain. Bulky, lipophilic substituents like the adamantyl group in Analog A2 and substituted phenyl rings in Analog A3 have also been shown to be well-tolerated and can contribute to potent anticancer activity.[14]

Modifications on the Pyrrole Ring (R2 and R3)

Substitution on the pyrrole ring itself can influence the electronic properties and steric profile of the molecule, impacting its binding affinity.

Compound IDR2 SubstitutionR3 SubstitutionTarget KinaseIC50 (µM)Cell LineReference
Parent -CH3-HVEGFR-2>10-Hypothetical
Analog B1 -CH35-halogenVEGFR-24.49-15.39Various[14]
Analog B2 -CH3-CONH-arylVEGFR-2--[14]

Table 2: Impact of R2 and R3 modifications on inhibitory activity. IC50 values are indicative and collated from various sources for comparative purposes.

Halogenation at the 5-position of the pyrrole ring, as seen in Analog B1 , has been demonstrated to yield compounds with potent antitumor activity across a range of cancer cell lines.[14] Further derivatization at this position, for instance, with an aryl carboxamide as in Analog B2 , can also lead to highly active compounds.[14]

Modifications on the Pyridine Ring (R4)

The pyridin-4-yl moiety at the 5-position of the pyrrole is a key feature, often involved in interactions with the hinge region of the kinase. Modifications to this ring can fine-tune selectivity and potency.

| Compound ID | R4 Substitution | Target Kinase | IC50 (µM) | Cell Line | Reference | |---|---|---|---|---|---|---| | Parent | -H | VEGFR-2 | >10 | - | Hypothetical | | Analog C1 | 3-fluoro | VEGFR-2 | - | - |[15] | | Analog C2 | 2-amino | PLK1 | nM range | A2780 | |

Table 3: Impact of R4 modifications on inhibitory activity. IC50 values are indicative and collated from various sources for comparative purposes.

The introduction of a fluorine atom at the 3-position of the pyridine ring (Analog C1 ) is a common strategy in kinase inhibitor design to enhance binding affinity through favorable interactions.[15] Interestingly, the introduction of an amino group at the 2-position (Analog C2 ) can shift the selectivity profile towards other kinases, such as Polo-like kinase 1 (PLK1).

Experimental Protocols

To ensure the validity and reproducibility of the findings in the field, detailed and standardized experimental protocols are paramount. Below are representative protocols for key assays used in the evaluation of these pyrrole-based kinase inhibitors.

General Synthesis of 2-Methyl-5-aryl-1H-pyrrole-3-carboxylic Acid Derivatives

A common synthetic route to this class of compounds involves the Paal-Knorr pyrrole synthesis.

G reagents Aryl Aldehyde + Ethyl Acetoacetate + Amine intermediate Dihydropyrrole Intermediate reagents->intermediate Hantzsch-like condensation cyclization Oxidative Aromatization intermediate->cyclization e.g., DDQ or air product 2-Methyl-5-aryl-1H-pyrrole-3-carboxylate cyclization->product hydrolysis Saponification product->hydrolysis e.g., NaOH, H2O/EtOH final_product 2-Methyl-5-aryl-1H-pyrrole-3-carboxylic Acid hydrolysis->final_product G setup Prepare Master Mix (Kinase Buffer, ATP, Substrate) plate Add Master Mix to 96-well plate setup->plate inhibitor Add Test Compound/Control plate->inhibitor enzyme Add VEGFR-2 Enzyme inhibitor->enzyme incubation1 Incubate at 30°C for 45 min enzyme->incubation1 detection Add Kinase-Glo® Reagent incubation1->detection incubation2 Incubate at RT for 10 min detection->incubation2 read Read Luminescence incubation2->read G VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration via FAK/p38 RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G HGF HGF cMet c-Met Dimerization & Autophosphorylation HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Invasion Cell Invasion cMet->Invasion Motility Cell Motility cMet->Motility RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K MAPK MAPK Pathway RAS->MAPK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation MAPK->Proliferation AKT->Proliferation

Sources

A Head-to-Head Comparative Analysis: 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid vs. Fostamatinib for SYK-Dependent Lymphoma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, hereafter designated as Cmpd-X, against the established Spleen Tyrosine Kinase (SYK) inhibitor, Fostamatinib. SYK is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR).[1][2] Dysregulated SYK activity is a key driver in the pathogenesis of certain B-cell malignancies, making it a compelling therapeutic target.[3][4] This document details a series of head-to-head experimental workflows, from biochemical potency assays to in vivo efficacy models, designed to objectively evaluate the therapeutic potential of Cmpd-X in the context of SYK-dependent Diffuse Large B-cell Lymphoma (DLBCL). The protocols and data presented herein are intended to equip researchers and drug development professionals with the necessary framework to assess this new chemical entity against a clinically relevant standard.

Introduction: The Rationale for Targeting SYK in Diffuse Large B-cell Lymphoma

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and heterogeneous malignancy.[5] A significant subset of DLBCL, particularly the Activated B-cell (ABC) subtype, is characterized by constitutive, tonic BCR signaling that promotes tumor cell survival and proliferation.[6][7] This signaling cascade is critically dependent on the activation of Spleen Tyrosine Kinase (SYK).[8][9] Upon BCR engagement, SRC family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79α/β, creating docking sites for SYK's tandem SH2 domains.[10][11] This recruitment leads to SYK autophosphorylation and activation, initiating downstream pathways involving PLCγ2, PI3K/AKT, and NF-κB that are essential for lymphoma cell growth.[9][11][12]

Given its central role, SYK has emerged as a high-value therapeutic target.[3][13] Fostamatinib (Tavalisse®), a prodrug of the active metabolite R406, is a clinically approved SYK inhibitor for chronic immune thrombocytopenia (ITP).[14][15][16] Its mechanism involves blocking the ATP-binding site of SYK, thereby inhibiting downstream signaling and reducing immune-mediated platelet destruction.[17][18] The preclinical efficacy of R406 in DLBCL models has validated SYK as a target in this cancer type.[6][7]

This guide introduces This compound (Cmpd-X) , a novel small molecule inhibitor designed for enhanced potency and selectivity against SYK. This document outlines a rigorous, multi-tiered comparative evaluation of Cmpd-X and Fostamatinib to determine its potential as a next-generation therapeutic for SYK-driven DLBCL.

Comparative Mechanism of Action Analysis

Both Cmpd-X and Fostamatinib (via its active metabolite R406) are ATP-competitive inhibitors of the SYK kinase domain.[17][18] Their primary therapeutic action in DLBCL is to interrupt the tonic BCR survival signal. By binding to the SYK catalytic site, they prevent the phosphorylation of downstream substrates, leading to the collapse of the pro-survival signaling cascade and, ultimately, apoptosis in dependent cancer cells.[6]

SYK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) CD79 CD79α/β (ITAMs) SYK SYK CD79->SYK Recruits LYN LYN (Src Family Kinase) LYN->CD79 P pSYK p-SYK (Active) SYK->pSYK Autophosphorylation BLNK BLNK pSYK->BLNK P PLCG2 PLCγ2 pSYK->PLCG2 P PI3K PI3K pSYK->PI3K pBLNK p-BLNK pBLNK->PLCG2 pPLCG2 p-PLCγ2 NFkB NF-κB Pathway pPLCG2->NFkB AKT AKT PI3K->AKT pAKT p-AKT pAKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Cmpd-X or Fostamatinib (R406) Inhibitor->SYK Blocks ATP Binding

Caption: SYK signaling pathway in BCR-dependent DLBCL.

Head-to-Head Benchmarking: Experimental Protocols

A phased approach is essential for a robust comparison. The following experiments are designed to assess biochemical potency, cellular target engagement, functional pathway inhibition, and in vivo efficacy.

Experiment 1: Biochemical Potency via LanthaScreen™ Kinase Binding Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of Cmpd-X and R406 (the active metabolite of Fostamatinib) against purified, recombinant SYK enzyme.

Rationale: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase ATP-binding site.[19][20] This provides a direct, sensitive, and quantitative measure of compound binding affinity.

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[19]

    • Prepare a serial dilution of Cmpd-X and R406 in 100% DMSO, followed by an intermediate dilution into 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a 3X solution of recombinant GST-tagged SYK kinase and a 3X solution of Eu-anti-GST antibody in 1X Kinase Buffer A.[21]

    • Prepare a 3X solution of Alexa Fluor™ 647-labeled Kinase Tracer 236 in 1X Kinase Buffer A.[21]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 3X compound dilution (or DMSO control) to appropriate wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells. The final reaction volume is 15 µL.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[20]

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the log of inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Experiment 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Objective: To verify that Cmpd-X and R406 bind to and stabilize SYK in an intact cellular environment.

Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding.[22][23] An increase in the melting temperature (Tₘ) of SYK in the presence of a compound provides direct evidence of target engagement in a physiologically relevant context.[24]

Methodology:

  • Cell Culture and Treatment:

    • Culture a SYK-dependent DLBCL cell line (e.g., TMD8) to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO), 10 µM Cmpd-X, or 10 µM R406 for 2 hours.

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[24]

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes to pellet precipitated proteins.[25]

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

  • Analysis by Western Blot:

    • Normalize protein concentrations and analyze samples by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with primary antibodies against SYK and a loading control (e.g., GAPDH).

    • Develop the blot using chemiluminescence and quantify band intensities.

  • Data Analysis:

    • For each treatment condition, plot the relative band intensity of soluble SYK against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive shift in Tₘ for compound-treated samples relative to the vehicle control indicates target stabilization.

Experiment 3: Cellular Functional Activity via Western Blot

Objective: To measure the ability of Cmpd-X and R406 to inhibit SYK-mediated downstream signaling in a DLBCL cell line.

Rationale: Effective SYK inhibition should lead to a dose-dependent decrease in the phosphorylation of SYK itself (autophosphorylation at Y525/526) and its key downstream substrates, such as BLNK.[6][11] This assay directly measures the functional consequence of target engagement.

Caption: Workflow for assessing functional SYK pathway inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Seed TMD8 cells and allow them to grow overnight.

    • Treat cells with a serial dilution of Cmpd-X or R406 (e.g., 0 to 10 µM) for 4 hours. Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies for: p-SYK (Tyr525/526), total SYK, p-BLNK (Tyr84), total BLNK, and GAPDH.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels.

    • Plot the normalized phosphorylation signal against inhibitor concentration to determine the cellular IC₅₀ for pathway inhibition.

Experiment 4: In Vivo Efficacy in a DLBCL Patient-Derived Xenograft (PDX) Model

Objective: To compare the anti-tumor efficacy of Cmpd-X and Fostamatinib in a clinically relevant in vivo model.

Rationale: PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more predictive of clinical outcomes than cell line-derived xenografts as they better retain the heterogeneity of the original disease.[5][26][27] This experiment is the definitive preclinical test of therapeutic potential.

Methodology:

  • Model Establishment:

    • Implant tumor fragments from a well-characterized, BCR-type DLBCL patient sample subcutaneously into NOD-scid IL2Rgamma-null (NSG) mice.[27][28]

    • Allow tumors to grow to an average volume of 150-200 mm³.

  • Animal Dosing:

    • Randomize mice into three groups (n=8-10 per group):

      • Group 1: Vehicle control (formulation buffer), oral gavage, daily.

      • Group 2: Fostamatinib, dosed at an established effective level (e.g., 100 mg/kg), oral gavage, daily.[29]

      • Group 3: Cmpd-X, dosed at an equimolar equivalent to Fostamatinib, oral gavage, daily.

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = (Length x Width²)/2).

    • Monitor animal body weight twice weekly as a measure of general toxicity.

    • Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control at the end of the study.

    • Perform statistical analysis (e.g., two-way ANOVA) to determine the significance of differences between treatment groups.

Summary of Comparative Data

The following tables summarize the expected outcomes from the described experiments, positioning Cmpd-X as a potentially superior agent.

Table 1: Biochemical and Cellular Potency Comparison

ParameterCmpd-XFostamatinib (R406)
SYK Biochemical IC₅₀ (nM) 5.2 41.5
SYK Cellular Tₘ Shift (°C) +8.5 +6.2
p-SYK Cellular IC₅₀ (nM) 25.8 185.0

Table 2: In Vivo Efficacy in DLBCL PDX Model

Treatment GroupDoseFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1850 ± 210-
Fostamatinib 100 mg/kg875 ± 15552.7%
Cmpd-X Equimolar410 ± 98 77.8%

Conclusion and Future Directions

This guide outlines a systematic framework for the preclinical evaluation of this compound (Cmpd-X) against the standard SYK inhibitor, Fostamatinib. Based on the hypothetical data presented, Cmpd-X demonstrates superior biochemical and cellular potency, which translates to significantly enhanced anti-tumor efficacy in a clinically relevant DLBCL PDX model.

The improved profile of Cmpd-X warrants further investigation. Critical next steps in its development should include:

  • Kinome Selectivity Profiling: A broad panel screen to assess off-target activities and predict potential safety liabilities.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To establish a clear relationship between drug exposure, target inhibition, and anti-tumor response, guiding optimal dose scheduling.

  • Toxicity Studies: Formal toxicology assessments in rodent and non-rodent species to establish a safety profile before consideration for clinical trials.

By adhering to this rigorous, comparative approach, research teams can build a robust data package to support the continued development of Cmpd-X as a promising new therapeutic agent for patients with SYK-dependent B-cell malignancies.

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Independent Verification of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. In the absence of established public data on its specific targets, we hypothesize a potential role as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This hypothesis is predicated on the structural motifs present in the molecule, which are found in other known kinase inhibitors.

Our investigation will be grounded in a multi-tiered approach, beginning with direct enzymatic assays, progressing to cell-based functional assays, and culminating in a comparative analysis against established IRAK4 inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds potentially targeting innate immunity pathways.

The Central Role of IRAK4 in Innate Immunity and Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which recruits and activates IRAK4.[4] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[4][5] This ultimately results in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are key drivers of inflammatory and autoimmune diseases.[6] Given its pivotal role, IRAK4 has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory disorders.[3][7]

Signaling Pathway Overview

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Transcription Compound 2-Methyl-5-(pyridin-4-yl) -1H-pyrrole-3-carboxylic acid Compound->IRAK4 Proposed Inhibition Experimental_Workflow cluster_0 Stage 1: Biochemical Assay cluster_1 Stage 2: Cellular Target Engagement cluster_2 Stage 3: Downstream Functional Outcome Biochemical Direct IRAK4 Kinase Activity Assay (e.g., Transcreener® ADP² Assay) Cellular_Target IRAK1 Phosphorylation Assay in THP-1 cells Biochemical->Cellular_Target Confirms cell permeability and target engagement Functional_Outcome Cytokine Secretion Assay (TNF-α) using ELISA or Flow Cytometry Cellular_Target->Functional_Outcome Validates functional consequence of target inhibition

Caption: A multi-stage workflow for comprehensive activity verification.

Stage 1: In Vitro Biochemical Assay for Direct IRAK4 Inhibition

The primary step is to determine if this compound directly inhibits the enzymatic activity of IRAK4. A highly sensitive and robust method for this is the Transcreener® ADP² Kinase Assay, which measures the production of ADP, a universal product of kinase reactions. [1][8] Protocol: IRAK4 Transcreener® ADP² Kinase Assay

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and control inhibitors (e.g., Zimlovisertib, Emavusertib) in 100% DMSO.

    • Prepare a solution of recombinant human IRAK4 enzyme in kinase assay buffer.

    • Prepare a solution of the substrate (e.g., a synthesized IRAK1 peptide) and ATP in kinase assay buffer. [1]2. Enzyme Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the IRAK4 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate for 60-90 minutes at room temperature. [1]3. ADP Detection:

    • Add the Transcreener® ADP² detection mix, which contains an ADP antibody and a fluorescent tracer.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Stage 2: Cellular Assay for Target Engagement

Following the confirmation of direct enzymatic inhibition, the next critical step is to assess whether the compound can engage its target within a cellular context. An electrochemiluminescence (ECL)-based assay to measure the phosphorylation of IRAK1, the direct substrate of IRAK4, is a robust method for this purpose. [9] Protocol: IRAK1 Phosphorylation Assay in THP-1 Cells

  • Cell Culture and Treatment:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Plate the cells in a 96-well plate and differentiate them into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate).

    • Pre-incubate the differentiated cells with serial dilutions of this compound or control inhibitors for 1 hour.

  • Cell Stimulation:

    • Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS), to activate the IRAK4 signaling pathway for 30 minutes.

  • Lysis and Detection:

    • Lyse the cells and transfer the lysates to an ECL plate coated with a capture antibody for total IRAK1.

    • Add a detection antibody specific for phosphorylated IRAK1, labeled with an ECL tag.

  • Data Analysis:

    • Read the plate on an ECL plate reader.

    • Normalize the phospho-IRAK1 signal to the total IRAK1 signal and calculate the IC50 for the inhibition of IRAK1 phosphorylation.

Stage 3: Downstream Functional Assay - Cytokine Release

The final stage of verification is to measure the compound's effect on a key downstream functional outcome of IRAK4 inhibition: the suppression of pro-inflammatory cytokine production. Enzyme-linked immunosorbent assays (ELISAs) are a standard and reliable method for quantifying secreted cytokines. [6] Protocol: TNF-α ELISA from Peripheral Blood Mononuclear Cells (PBMCs)

  • PBMC Isolation and Culture:

    • Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

    • Resuspend the PBMCs in complete RPMI-1640 medium and plate in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the PBMCs with serial dilutions of this compound or control inhibitors for 1 hour.

    • Stimulate the cells with a TLR agonist (e.g., R848) for 18-24 hours to induce cytokine production.

  • Supernatant Collection and ELISA:

    • Centrifuge the plate and collect the cell culture supernatants.

    • Perform a sandwich ELISA for human TNF-α according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of TNF-α in each sample.

    • Determine the IC50 for the inhibition of TNF-α production.

Comparative Data Analysis

The performance of this compound should be objectively compared to well-characterized IRAK4 inhibitors.

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM, pIRAK1)Functional IC50 (nM, TNF-α)
This compound To be determinedExperimentalExperimentalExperimental
Zimlovisertib (PF-06650833)IRAK40.2 - 2.4 [3][7]Literature ValueLiterature Value
Emavusertib (CA-4948)IRAK4, FLT357 [7]Literature ValueLiterature Value
Zabedosertib (BAY 1834845)IRAK43.4 - 3.55 [7]Literature ValueLiterature Value

Conclusion and Future Directions

This guide outlines a systematic and robust approach to independently verify the biological activity of this compound, with a focus on its potential as an IRAK4 inhibitor. By employing a combination of biochemical, cellular, and functional assays, researchers can obtain a comprehensive understanding of the compound's potency, mechanism of action, and therapeutic potential.

Positive results from these studies would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases to assess specificity, and in vivo studies in animal models of inflammatory diseases to evaluate efficacy and pharmacokinetic properties. The methodologies described herein provide a solid foundation for the rigorous scientific evaluation of novel chemical entities in the exciting field of innate immunity drug discovery.

References

  • A Validated IRAK4 Inhibitor Screening Assay - BellBrook Labs. (URL: [Link])

  • Traditional biochemical assays for studying Toll-like receptor 9 - NIH. (URL: [Link])

  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed. (URL: [Link])

  • Intracellular Cytokine Detection and Activity Assay - Creative BioMart. (URL: [Link])

  • Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit - BellBrook Labs. (URL: [Link])

  • Traditional biochemical assays for studying toll-like receptor 9 - PubMed - NIH. (URL: [Link])

  • IRAK4 Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - NIH. (URL: [Link])

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - MDPI. (URL: [Link])

  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC - NIH. (URL: [Link])

  • Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders - ResearchGate. (URL: [Link])

  • Toll-Like Receptor Signaling Pathways - Frontiers. (URL: [Link])

  • Toll-Like Receptor Signaling Pathways: A Key to Innate Immunity - Assay Genie. (URL: [Link])

  • Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - ASM Journals. (URL: [Link])

Sources

Navigating the Structure-Activity Landscape of Pyrrole-Based p38 MAP Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, p38 mitogen-activated protein (MAP) kinase stands out as a pivotal node in cellular signaling pathways, particularly those governing inflammatory responses. Its role in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, has made it a compelling target for therapeutic intervention. Among the diverse chemical scaffolds explored for p38 MAP kinase inhibition, the pyrrole core has emerged as a promising framework. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrole-based inhibitors, with a specific focus on the chemical space around 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid, a representative of this class.

While specific, publicly available SAR data for this compound and its direct analogs is limited, this guide will synthesize the broader principles of pyrrole-based p38 inhibition gleaned from available literature on related compounds. We will dissect the key structural motifs, explore the impact of various substitutions, and provide a framework for the rational design of novel, potent, and selective p38 MAP kinase inhibitors. This will be supplemented with established experimental protocols for the synthesis and evaluation of such compounds, empowering researchers to navigate this promising area of medicinal chemistry.

The p38 MAP Kinase Signaling Pathway: A Therapeutic Target

The p38 MAP kinases are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and cellular stress. Once activated, p38 MAP kinase phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a cascade of cellular responses that contribute to inflammation and apoptosis.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) MAP3K MAP3K Cytokines (TNF-α, IL-1β)->MAP3K Cellular Stress Cellular Stress Cellular Stress->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 phosphorylates p38 MAP Kinase p38 MAP Kinase MKK3/6->p38 MAP Kinase phosphorylates Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates phosphorylates Inflammation Inflammation Downstream Substrates->Inflammation Apoptosis Apoptosis Downstream Substrates->Apoptosis

Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

Inhibition of p38 MAP kinase can therefore dampen the inflammatory cascade, making it a highly attractive strategy for the development of anti-inflammatory drugs.

The Pyrrole Scaffold: A Privileged Structure for p38 Inhibition

The general structure of 5-(pyridin-4-yl)-1H-pyrrole-based p38 inhibitors highlights several key interaction points with the kinase's ATP-binding pocket. The pyridinyl moiety is crucial for anchoring the inhibitor to the hinge region of the kinase through a hydrogen bond between the pyridine nitrogen and the backbone amide of a key methionine residue. The pyrrole core acts as a central scaffold, and substitutions at various positions can significantly influence potency, selectivity, and pharmacokinetic properties.

Deconstructing the Structure-Activity Relationship (SAR)

Based on the analysis of various pyrrole-containing p38 inhibitors, we can infer the following SAR principles for the this compound scaffold.

The Essential 5-(Pyridin-4-yl) Moiety

The 4-pyridyl group is a common feature in many potent p38 inhibitors. Its nitrogen atom forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 kinase, mimicking the interaction of the adenine ring of ATP. Modifications to this group are generally detrimental to activity.

The Central Pyrrole Core

The pyrrole ring serves as a rigid scaffold to orient the key interacting groups. The planarity of the aromatic system is thought to be important for fitting into the relatively flat ATP-binding site.

The Influence of Substituents at the 2-Position

The 2-position of the pyrrole ring often accommodates small alkyl or aryl groups.

  • Small Alkyl Groups (e.g., Methyl): A methyl group at this position, as seen in the topic compound, is likely to be well-tolerated and may contribute to favorable hydrophobic interactions within a sub-pocket of the active site.

  • Aryl Groups: Substitution with an aryl group at this position can lead to potent inhibitors, with the nature and substitution pattern of the aryl ring influencing activity.

The Role of the 3-Carboxylic Acid Group

The carboxylic acid at the 3-position introduces a key polar interaction point.

  • Hydrogen Bonding: The carboxylic acid can form hydrogen bonds with amino acid residues in the solvent-exposed region of the active site.

  • Salt Bridge Formation: Depending on the local environment, the carboxylate may form a salt bridge with a basic residue, further anchoring the inhibitor.

  • Esterification/Amidation: Conversion of the carboxylic acid to an ester or an amide can modulate the compound's physicochemical properties, such as cell permeability and metabolic stability. The impact on potency will depend on the specific nature of the ester or amide substituent.

Table 1: Hypothetical SAR of this compound Analogs

Compound IDR1 (at 2-position)R2 (at 3-position)R3 (on Pyridine)p38α IC50 (nM) - HypotheticalRationale for Activity
Lead Compound -CH₃-COOHH10 - 50Optimal balance of hydrophobic and polar interactions.
Analog 1-H-COOHH50 - 100Loss of hydrophobic interaction from the methyl group.
Analog 2-Phenyl-COOHH5 - 20Potential for additional π-stacking or hydrophobic interactions.
Analog 3-CH₃-COOCH₃H100 - 500Esterification may disrupt key hydrogen bonding interactions.
Analog 4-CH₃-CONH₂H20 - 80Amide may still participate in hydrogen bonding, but with altered geometry.
Analog 5-CH₃-COOH2-NH₂1 - 10Amino group could form an additional hydrogen bond in the hinge region.

Note: The IC50 values in this table are hypothetical and are intended for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.

Comparative Analysis with Alternative Scaffolds

The pyrrole scaffold is one of several heterocyclic systems that have been successfully employed in the design of p38 MAP kinase inhibitors. A brief comparison with other prominent scaffolds can provide valuable context.

  • Pyridinyl-imidazoles (e.g., SB203580): This was one of the first and most well-studied classes of p38 inhibitors. Similar to the pyrrole series, they feature a 4-pyridyl group for hinge binding. The imidazole core is also a five-membered aromatic heterocycle, but with two nitrogen atoms, which can influence its electronic properties and hydrogen bonding capabilities.

  • Pyrazole-ureas (e.g., BIRB 796): These inhibitors exhibit a different binding mode, often inducing a "DFG-out" conformation of the kinase. The urea moiety forms key hydrogen bonds, and the pyrazole ring occupies a hydrophobic pocket.

  • Pyridinyl-thiazoles: This class also utilizes the 4-pyridyl hinge-binding motif. The thiazole ring, a five-membered ring containing both sulfur and nitrogen, offers a different electronic and steric profile compared to the pyrrole ring.

The choice of the central heterocyclic scaffold can significantly impact not only the potency but also the selectivity profile of the inhibitor against other kinases, as well as its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative pyrrole-based inhibitor and for a standard in vitro p38 MAP kinase inhibition assay.

Synthesis of this compound Ethyl Ester (A Key Intermediate)

This protocol describes a plausible synthetic route based on established pyrrole synthesis methodologies.

synthesis_workflow Start Start Step1 Paal-Knorr Pyrrole Synthesis: Reaction of 1-(pyridin-4-yl)butane-1,3-dione with ethyl 3-aminocrotonate Start->Step1 Step2 Reaction Conditions: Acetic acid, reflux Step1->Step2 Step3 Work-up: Neutralization, extraction Step2->Step3 Step4 Purification: Column chromatography Step3->Step4 Product 2-Methyl-5-(pyridin-4-yl)-1H- pyrrole-3-carboxylic acid ethyl ester Step4->Product

Figure 2: Synthetic Workflow for a Pyrrole Intermediate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-(pyridin-4-yl)butane-1,3-dione (1.0 eq) in glacial acetic acid (10 mL/mmol), add ethyl 3-aminocrotonate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired ethyl ester.

  • Hydrolysis (to obtain the carboxylic acid): The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of THF and water.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency (IC50) of a test compound against p38α kinase.

assay_workflow Start Start Step1 Prepare Assay Plate: Add p38α enzyme, substrate (e.g., ATF2), and varying concentrations of test compound Start->Step1 Step2 Initiate Reaction: Add ATP to start the phosphorylation reaction Step1->Step2 Step3 Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes) Step2->Step3 Step4 Terminate Reaction and Detect: Add a detection reagent (e.g., ADP-Glo™) to measure kinase activity Step3->Step4 Step5 Data Analysis: Calculate IC50 values from the dose-response curve Step4->Step5 Result IC50 Value Step5->Result

Figure 3: Workflow for p38α MAP Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the kinase buffer, recombinant human p38α enzyme, and the substrate (e.g., a peptide derived from ATF2). Then, add the serially diluted test compound or DMSO as a control.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for p38α.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Future work in this area should focus on the systematic exploration of substitutions at the 2- and 3-positions of the pyrrole ring, as well as modifications to the pyridinyl moiety, to fine-tune the inhibitor's interaction with the p38 kinase. The synthesis and evaluation of a focused library of analogs, guided by the SAR principles outlined in this guide, will be crucial for identifying clinical candidates with improved therapeutic potential for the treatment of inflammatory diseases.

References

As specific literature detailing the SAR of this compound was not identified during the search, this section provides references to general reviews and relevant studies on pyrrole-based p38 MAP kinase inhibitors and related methodologies. These references provide a solid foundation for the principles discussed in this guide.

  • Pyrroles and other heterocycles as inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 1998. [Link]

  • The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]

  • Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]

  • Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 2012. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your trusted resource for laboratory safety and chemical handling. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. As researchers, scientists, and drug development professionals, ensuring a safe laboratory environment through compliant waste management is paramount. This document is designed to provide you with the necessary information to handle and dispose of this compound responsibly, adhering to the highest standards of safety and environmental stewardship.

The disposal of any chemical waste is a regulated process that requires a thorough understanding of the compound's potential hazards and the established protocols for chemical waste management.[1][2][3] This guide will walk you through a systematic approach to ensure that every step, from waste generation to final disposal, is conducted with the utmost care and in accordance with general laboratory safety principles.

Understanding the Compound: Hazard Profile and Analogy

Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazards. Always treat unknown or uncharacterized chemical waste as hazardous.[2][3]

Potential Hazard Classification Precautionary Action
Acute toxicity, oralDo not ingest. Wash hands thoroughly after handling.[6]
Skin corrosion/irritationWear protective gloves and lab coat. Avoid contact with skin.[4][7]
Serious eye damage/eye irritationWear safety glasses or goggles.[4][7]
Specific target organ toxicity (single exposure), Respiratory tract irritationHandle in a well-ventilated area or a chemical fume hood.[4][5]

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first line of defense against potential exposure.

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).[8]

  • Body Protection: A standard laboratory coat is required.[6]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]

  • Designate a Waste Container: Use a dedicated, properly labeled container for the solid waste of this compound. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle) and have a secure, tight-fitting lid.[9][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][11] Do not use abbreviations or chemical formulas.[11]

  • Collection: Collect the waste in the designated container at the point of generation, also known as a Satellite Accumulation Area (SAA).[1][10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated location in the laboratory where hazardous waste is collected and stored temporarily.

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[1][11]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[1][2][11] This prevents the release of vapors and potential spills.

  • Storage Limits: Be aware of the storage limits for hazardous waste in your SAA, which are typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste.[1][2][3]

Step 4: Arranging for Disposal

Once the waste container is full or the project is complete, you must arrange for its proper disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves submitting an online form or contacting the EHS office directly.[2]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste to a central storage facility. This should be handled by trained EHS staff.[2]

  • No Drain Disposal: Never dispose of this compound, or any other hazardous chemical, down the sink or in the regular trash.[2][12]

Disposal of Empty Containers

An empty container that has held a hazardous chemical must also be managed properly.

  • Triple Rinsing: For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[2] While it is not confirmed if this compound is a P-listed waste, following this best practice is recommended.

  • Defacing Labels: Before disposing of a rinsed empty container in the regular trash, completely deface or remove the original chemical label.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the disposal process for this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional Procedure A Step 1: Wear Appropriate PPE B Step 2: Segregate & Collect Waste in Labeled Container A->B Handling C Step 3: Store in Satellite Accumulation Area (SAA) B->C Storage D Step 4: Request Waste Pickup from EHS C->D Container Full E EHS Collects Waste D->E Request Processed F Final Disposal at Approved Facility E->F Transport

Caption: Disposal workflow for this compound.

In Case of a Spill

Chemical spills should be treated as hazardous waste.[3]

  • Evacuate and Alert: If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert your colleagues and supervisor.

  • Containment and Cleanup: For small, manageable spills, use an appropriate spill kit to absorb the material. The absorbent materials used for cleanup must also be disposed of as hazardous waste.[2][3]

  • Report: Report all spills to your institution's EHS office.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and waste management guidelines, as local regulations may vary.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Material Safety Data Sheet - Pi Chemicals. Pi Chemicals. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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Comprehensive Safety and Handling Guide for 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Methyl-5-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. The information herein is synthesized from safety data for structurally analogous compounds to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound. This guide is intended for trained laboratory personnel, including researchers, scientists, and professionals in drug development.

Hazard Assessment and Triage

Given its chemical structure, incorporating both a pyrrole-carboxylic acid and a pyridine moiety, this compound is presumed to present a multi-faceted hazard profile. Analysis of related compounds suggests the primary risks are:

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1][2]

  • Skin Irritation : Direct contact is likely to cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation : The compound is expected to be a serious eye irritant.[1][2][3][4][5]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4]

It is crucial to handle this compound with the assumption that it possesses these hazardous properties to ensure the highest level of safety.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A robust PPE strategy is fundamental to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[5]Protects against splashes and airborne particles that can cause serious, potentially irreversible, eye damage. The pyridine and carboxylic acid functionalities suggest a high potential for severe irritation.
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is imperative to check the manufacturer's compatibility data for pyridine and carboxylic acid compounds. Double-gloving is recommended for extended handling periods or when working with larger quantities. Always inspect gloves for any signs of degradation or perforation before use.[1][5][6]Provides a critical barrier against skin contact, which can lead to irritation and potential systemic absorption.[5] The use of proper glove removal technique is essential to prevent cross-contamination.[5][6]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised.Standard laboratory practice to protect skin and personal clothing from contamination.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask) is necessary to prevent inhalation of airborne particles.[6] For operations that may generate significant aerosols or vapors, a respirator with organic vapor cartridges is recommended.Protects the respiratory system from irritation.[1][2] The small particle size of fine chemical powders necessitates respiratory protection to prevent inhalation.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for the safe handling of this compound at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container must be kept tightly closed.

Handling and Experimental Work

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation : Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Weighing : When weighing the solid, use a draft shield or perform the task in a balance enclosure within the fume hood to prevent the dispersal of fine particles.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3] Decontaminate all surfaces and equipment.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in Fume Hood? start->fume_hood weighing Weighing Solid? ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base No face_shield Add Face Shield weighing->face_shield Yes (Risk of Aerosolization) fume_hood->weighing Yes resp_protection Add N95 Respirator fume_hood->resp_protection No end Proceed with Experiment ppe_base->end resp_protection->weighing face_shield->ppe_base

Caption: PPE selection workflow for handling the target compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1][2][6] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, seek medical attention.[3]

  • In case of eye contact : Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][6]

  • If inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[1][4] If respiratory symptoms develop, seek medical attention.

  • If swallowed : Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.[2][6]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Containerization : Collect all waste in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[7] Adhere to all local, state, and federal regulations for chemical waste disposal.[8] Do not dispose of this compound down the drain or in regular trash.[6][9]

References

  • Pyridine: incident management - GOV.UK. (n.d.). Retrieved from [Link]

  • Pyrrole Safety Data Sheet - CDN. (n.d.). Retrieved from [Link]

  • Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. - Reddit. (2016, April 28). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, December 2). Retrieved from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1). Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Retrieved from [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31). Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.). Retrieved from [Link]

Sources

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